2-Ethylpiperazine dihydrochloride
説明
BenchChem offers high-quality 2-Ethylpiperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethylpiperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-ethylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-2-6-5-7-3-4-8-6;;/h6-8H,2-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKAKBROIJTVJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623508 | |
| Record name | 2-Ethylpiperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438050-52-3 | |
| Record name | 2-Ethylpiperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Ethylpiperazine dihydrochloride basic properties
An In-Depth Technical Guide to 2-Ethylpiperazine Dihydrochloride
Introduction
2-Ethylpiperazine dihydrochloride is a disubstituted piperazine derivative that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. As a dihydrochloride salt, it exhibits enhanced solubility and stability, making it a versatile building block and an intriguing candidate for various therapeutic applications. This guide provides a comprehensive overview of its core properties, synthesis, and potential applications, tailored for researchers, scientists, and professionals in drug development.
Core Properties of 2-Ethylpiperazine Dihydrochloride
A thorough understanding of the fundamental physicochemical properties of 2-Ethylpiperazine dihydrochloride is paramount for its effective application in research and development. These properties dictate its behavior in various chemical and biological systems.
Physicochemical Characteristics
| Property | Value | Source |
| CAS Number | 13478-99-6 | |
| Molecular Formula | C6H16Cl2N2 | |
| Molecular Weight | 187.11 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 224-228 °C | |
| Solubility | Soluble in water | |
| Boiling Point | Not available | |
| Density | Not available |
These properties highlight the compound's salt-like nature, which typically confers good aqueous solubility, a desirable trait for many pharmaceutical and experimental applications.
Chemical Structure and Reactivity
The structure of 2-Ethylpiperazine dihydrochloride features a piperazine ring with an ethyl group at the 2-position. The two nitrogen atoms of the piperazine ring are protonated and associated with two chloride ions.
Figure 1: Chemical structure of 2-Ethylpiperazine dihydrochloride.
The presence of the secondary amine groups in the piperazine ring allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis. It can undergo N-alkylation, N-acylation, and other reactions typical of secondary amines, providing a scaffold for the synthesis of more complex molecules.
Synthesis and Manufacturing
The synthesis of 2-Ethylpiperazine dihydrochloride typically involves the reduction of 2-ethylpyrazine to form 2-ethylpiperazine, followed by treatment with hydrochloric acid to form the dihydrochloride salt.
Synthetic Workflow
Figure 2: Generalized synthetic workflow for 2-Ethylpiperazine dihydrochloride.
Detailed Protocol: Synthesis from 2-Ethylpyrazine
-
Reduction of 2-Ethylpyrazine: 2-Ethylpyrazine is dissolved in a suitable solvent, such as ethanol. A reducing agent, like sodium metal or catalytic hydrogenation (e.g., using a palladium on carbon catalyst under a hydrogen atmosphere), is introduced to reduce the pyrazine ring to a piperazine ring.
-
Isolation of the Free Base: After the reaction is complete, the reaction mixture is worked up to isolate the 2-ethylpiperazine free base. This may involve filtration to remove the catalyst, followed by distillation or extraction to purify the product.
-
Formation of the Dihydrochloride Salt: The purified 2-ethylpiperazine is dissolved in a suitable solvent, such as isopropanol or ethanol. A stoichiometric amount of concentrated hydrochloric acid is then added, leading to the precipitation of 2-Ethylpiperazine dihydrochloride.
-
Purification: The precipitated salt is collected by filtration, washed with a cold solvent to remove any impurities, and then dried under vacuum to yield the final product.
This self-validating protocol ensures a high-purity product by isolating the intermediate free base before salt formation, allowing for independent characterization at each stage.
Applications in Drug Development and Research
The piperazine moiety is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties. The introduction of an ethyl group at the 2-position can influence the compound's lipophilicity and steric profile, potentially leading to novel pharmacological activities.
Potential Therapeutic Areas
While specific drugs containing the 2-ethylpiperazine core are not yet prevalent, its structural motifs are found in compounds investigated for a range of therapeutic targets, including:
-
Antipsychotics: The piperazine ring is a key component of several atypical antipsychotics.
-
Antidepressants: Certain antidepressants feature a piperazine core.
-
Antihistamines: Some first-generation antihistamines incorporate the piperazine structure.
-
Anticancer Agents: Piperazine derivatives have been explored for their potential as anticancer agents.
The ethyl group in 2-ethylpiperazine can provide a vector for further chemical modification to optimize binding to specific biological targets.
Use as a Chemical Intermediate
Beyond its potential direct pharmacological activity, 2-Ethylpiperazine dihydrochloride serves as a valuable building block in the synthesis of more complex molecules. Its two reactive nitrogen atoms allow for the introduction of various functional groups, enabling the creation of diverse chemical libraries for high-throughput screening.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 2-Ethylpiperazine dihydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Refer to the material safety data sheet (MSDS) for comprehensive safety information.
Conclusion
2-Ethylpiperazine dihydrochloride is a valuable chemical entity with significant potential in medicinal chemistry and drug discovery. Its well-defined physicochemical properties, versatile reactivity, and the established role of the piperazine scaffold in pharmaceuticals make it an attractive starting point for the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding for researchers and scientists looking to explore the applications of this compound in their work.
References
-
2-Ethylpiperazine dihydrochloride. [Link]
An In-depth Technical Guide to 2-Ethylpiperazine Dihydrochloride: Structure, Analysis, and Pharmaceutical Applications
This guide provides a comprehensive technical overview of 2-Ethylpiperazine Dihydrochloride, a key building block in modern drug discovery and development. Tailored for researchers, medicinal chemists, and professionals in the pharmaceutical industry, this document delves into the compound's chemical structure, physicochemical properties, and, most critically, the analytical methodologies required for its robust characterization and quality control. The causality behind experimental choices and the integration of self-validating systems within protocols are emphasized to ensure scientific integrity and practical applicability.
Introduction: The Significance of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous blockbuster drugs.[1] Its prevalence is attributed to the unique physicochemical properties conferred by the two nitrogen atoms within the six-membered ring. These properties, including high polarity, hydrogen bonding capacity, and conformational rigidity, often lead to improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of drug candidates.[2] 2-Ethylpiperazine, as a substituted derivative, offers a valuable chiral building block for the synthesis of complex molecules with tailored pharmacological activities, particularly in the development of antipsychotic agents.[3] This guide will focus on the dihydrochloride salt form, which enhances stability and ease of handling in a laboratory setting.
Chemical Structure and Physicochemical Properties
2-Ethylpiperazine dihydrochloride is the hydrochloride salt of 2-ethylpiperazine. The presence of the ethyl group at the C-2 position introduces a chiral center, meaning it can exist as two enantiomers, (R)-2-ethylpiperazine and (S)-2-ethylpiperazine. The dihydrochloride form indicates that both nitrogen atoms of the piperazine ring are protonated and associated with a chloride counter-ion.
Below is a summary of the key physicochemical properties of 2-Ethylpiperazine Dihydrochloride:
| Property | Value |
| IUPAC Name | 2-ethylpiperazine;dihydrochloride |
| CAS Number | 13485-48-2 |
| Molecular Formula | C₆H₁₆Cl₂N₂ |
| Molecular Weight | 187.12 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
The chemical structure of 2-Ethylpiperazine Dihydrochloride is depicted in the following diagram:
Caption: Chemical structure of 2-Ethylpiperazine Dihydrochloride.
Synthesis of 2-Ethylpiperazine Dihydrochloride
The synthesis of 2-ethylpiperazine can be achieved through various synthetic routes, often involving the cyclization of appropriate precursors. A common approach involves the reaction of ethylenediamine with a 1,2-dihalopropane. The resulting 2-ethylpiperazine free base is then converted to the dihydrochloride salt.
Representative Synthesis Protocol
This protocol describes a general method for the synthesis of racemic 2-ethylpiperazine followed by its conversion to the dihydrochloride salt. For the synthesis of a specific enantiomer, a chiral starting material or a chiral resolution step would be required.
Step 1: Synthesis of 2-Ethylpiperazine (Free Base)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethylenediamine (1.0 equivalent).
-
Slowly add 1,2-dichloropropane (1.1 equivalents) to the ethylenediamine. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.
-
After the addition is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The reaction mixture will contain the desired product along with byproducts and unreacted starting materials. The crude product is then purified by distillation or column chromatography.
Step 2: Formation of 2-Ethylpiperazine Dihydrochloride
-
Dissolve the purified 2-ethylpiperazine free base in a suitable solvent such as ethanol or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (2.2 equivalents) in the same solvent, or bubble hydrogen chloride gas through the solution, while stirring.
-
A white precipitate of 2-ethylpiperazine dihydrochloride will form.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
The overall synthetic workflow can be visualized as follows:
Caption: Generalized workflow for the synthesis of 2-Ethylpiperazine Dihydrochloride.
Analytical Characterization
A thorough analytical characterization is crucial to confirm the identity, purity, and quality of 2-Ethylpiperazine Dihydrochloride. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 2-Ethylpiperazine Dihydrochloride, both ¹H and ¹³C NMR are essential. As a representative example, the expected NMR spectral features are described below, based on the spectra of similar compounds like 2-ethylpiperidine and 1-ethylpiperazine.[4][5]
¹H NMR Spectroscopy (Representative)
-
Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl group.
-
Piperazine Ring: A complex series of multiplets for the protons on the piperazine ring. The proton at the C-2 position will appear as a multiplet, coupled to the adjacent methylene protons of the ring and the ethyl group. The other ring protons will also show complex splitting patterns due to their diastereotopic nature.
-
N-H Protons: Broad signals corresponding to the two N-H protons of the protonated amines. The chemical shift of these protons can be highly variable and dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Representative)
-
Ethyl Group: Two distinct signals for the methyl (-CH₃) and methylene (-CH₂-) carbons of the ethyl group.
-
Piperazine Ring: Four signals corresponding to the four unique carbon atoms of the piperazine ring. The chemical shifts will be influenced by the presence of the nitrogen atoms and the ethyl substituent.
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of piperazine dihydrochloride serves as a good reference.[6][7]
Characteristic IR Absorption Bands (Representative)
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | N-H stretching vibrations of the secondary ammonium ions. |
| 2950 - 2850 | C-H stretching vibrations of the ethyl and piperazine ring methylene groups. |
| 1600 - 1500 | N-H bending vibrations. |
| 1470 - 1430 | C-H bending (scissoring) vibrations of the methylene groups. |
| 1150 - 1050 | C-N stretching vibrations. |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 2-Ethylpiperazine Dihydrochloride, electrospray ionization (ESI) is a suitable technique. The expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ of the free base (C₆H₁₄N₂) would be approximately 115.12.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity and quantifying the amount of 2-Ethylpiperazine Dihydrochloride.
HPLC is a widely used technique for the analysis of non-volatile compounds. Since 2-ethylpiperazine lacks a strong chromophore, direct UV detection can be challenging, especially for trace-level analysis.[8] To overcome this, pre-column derivatization with a UV-active reagent is often employed.
Validated HPLC Method with Derivatization (Representative Protocol)
This protocol is based on a validated method for the analysis of piperazine and can be adapted for 2-ethylpiperazine.[8]
Objective: To quantify 2-Ethylpiperazine Dihydrochloride in a sample by HPLC with UV detection after derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl).
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine
-
2-Ethylpiperazine Dihydrochloride standard
-
NBD-Cl
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Methanol : Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 340 nm (for the NBD derivative) |
Sample Preparation (Derivatization):
-
Prepare a stock solution of 2-Ethylpiperazine Dihydrochloride standard in a suitable solvent (e.g., methanol).
-
Prepare a solution of NBD-Cl in acetonitrile.
-
In a vial, mix a known volume of the standard or sample solution with an excess of the NBD-Cl solution.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the derivatization reaction.
-
Cool the solution to room temperature and dilute with the mobile phase before injection.
Validation Parameters (Representative):
A robust analytical method should be validated for linearity, precision, accuracy, and sensitivity.[8]
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Precision (%RSD) | ≤ 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
The workflow for this analytical method can be summarized as follows:
Caption: Workflow for the HPLC analysis of 2-Ethylpiperazine with pre-column derivatization.
Since 2-ethylpiperazine is a chiral compound, the separation of its enantiomers is often necessary, particularly in a pharmaceutical context where different enantiomers can have distinct pharmacological and toxicological profiles. Chiral HPLC is the method of choice for this purpose.
Chiral HPLC Method (Representative Protocol)
The selection of the chiral stationary phase (CSP) is critical for successful enantiomeric separation. Polysaccharide-based CSPs are often effective for piperazine derivatives.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Chiral column (e.g., Chiralpak® IC)
-
Mobile phase components (e.g., hexane, isopropanol, diethylamine)
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A mixture of hexane, isopropanol, and a small amount of an amine modifier like diethylamine. The exact ratio needs to be optimized to achieve baseline separation.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detection at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.
Applications in Drug Development
The piperazine moiety is a cornerstone in the design of new therapeutic agents. 2-Ethylpiperazine dihydrochloride, with its specific substitution pattern and chirality, serves as a valuable intermediate in the synthesis of a variety of pharmacologically active compounds.
Building Block for Antipsychotic Drugs
Piperazine derivatives are particularly prominent in the development of atypical antipsychotic drugs.[3][9] These drugs often target dopamine and serotonin receptors in the central nervous system. The piperazine ring can play a crucial role in the binding of these molecules to their target receptors, and the substituents on the ring can modulate the selectivity and potency of the drug. The ethyl group in 2-ethylpiperazine can provide specific steric and electronic interactions within the receptor binding pocket, leading to improved pharmacological profiles.
Role in Modulating Physicochemical Properties
The incorporation of the 2-ethylpiperazine moiety can significantly influence the physicochemical properties of a drug molecule. The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can enhance aqueous solubility and improve oral bioavailability. The overall lipophilicity of the molecule can also be fine-tuned by the presence of the ethyl group and other substituents.
Conclusion
2-Ethylpiperazine dihydrochloride is a versatile and valuable building block in pharmaceutical research and development. Its unique structural features and physicochemical properties make it an attractive scaffold for the design of novel therapeutic agents. A thorough understanding of its synthesis and, critically, its analytical characterization is paramount for ensuring the quality, safety, and efficacy of the final drug products. The methodologies and insights provided in this guide are intended to equip researchers and scientists with the necessary knowledge to effectively work with this important chemical entity.
References
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- 2-Ethylpiperidine(1484-80-6) 1H NMR spectrum. ChemicalBook.
- analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Taylor & Francis Online.
- Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. SIELC Technologies.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Application Notes and Protocols for the Analytical Characterization of Piperazine Deriv
- Spectral investigation and normal coordin
- 1-(2-Pyrimidinyl)piperazine dihydrochloride - Optional[FTIR] - Spectrum. SpectraBase.
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- 2-Ethylpiperidine | C7H15N | CID 94205. PubChem.
- 1484-80-6 2-Ethylpiperidine C7H15N, Formula,NMR,Boiling Point,Density,Flash Point.
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
- NMR Chemical Shifts.
- Piperazine dihydrochloride. NIST WebBook.
- 1-Ethylpiperazine(5308-25-8) 13C NMR spectrum. ChemicalBook.
- PIPERAZINE DIHYDROCHLORIDE(142-64-3) IR2 spectrum. ChemicalBook.
- Synthesis and Preliminary Pharmacological Evaluation of N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)
- Piperazine monohydrochloride. NIST WebBook.
- Supplemental Inform
- Piperazine. Wikipedia.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- A Review on Analytical Methods for Piperazine Determin
- Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regul
- Analytical CHEMISTRY.
- Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- N-Ethylpiperidine | C7H15N | CID 13007. PubChem.
- 2-Ethylpiperidine. NIST WebBook.
- NMR Chemical Shifts of Impurities. Sigma-Aldrich.
- The Recent Development of Piperazine and Piperidine Deriv
- Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. Auburn University.
- Synthesis of piperazines. Organic Chemistry Portal.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperazine synthesis [organic-chemistry.org]
- 3. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Ethylpiperidine(1484-80-6) 1H NMR [m.chemicalbook.com]
- 5. 1-Ethylpiperazine(5308-25-8) 13C NMR spectrum [chemicalbook.com]
- 6. Piperazine dihydrochloride [webbook.nist.gov]
- 7. PIPERAZINE DIHYDROCHLORIDE(142-64-3) IR2 [m.chemicalbook.com]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis and preliminary pharmacological evaluation of N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides as novel atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-Ethylpiperazine Dihydrochloride for Researchers and Drug Development Professionals
Introduction: The Piperazine Scaffold and the Significance of 2-Ethylpiperazine Dihydrochloride
The piperazine ring is a ubiquitous and privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties, including its basicity, conformational flexibility, and ability to engage in multiple hydrogen bonding interactions, have cemented its role as a cornerstone in the design of a diverse array of therapeutic agents.[1][2][3] From antihistamines to antipsychotics and anticancer agents, the piperazine moiety is a testament to nature's efficiency in molecular design. This guide focuses on a specific, yet important, derivative: 2-Ethylpiperazine dihydrochloride. The introduction of an ethyl group at the 2-position of the piperazine ring introduces a chiral center, opening avenues for stereospecific interactions with biological targets. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to a wide range of experimental conditions.
This document serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals. It will provide a comprehensive overview of the chemical identity, synthesis, analytical characterization, and potential applications of 2-Ethylpiperazine dihydrochloride, with a focus on the underlying scientific principles and practical, field-proven insights.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of reproducible and meaningful research. 2-Ethylpiperazine dihydrochloride is a solid organic compound.[4][5] The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated, which significantly influences its solubility and handling characteristics.
| Identifier | Value | Reference |
| IUPAC Name | 2-ethylpiperazine;dihydrochloride | [6] |
| CAS Number | 438050-52-3 | [5] |
| (R)-2-Ethylpiperazine dihydrochloride CAS Number | 438050-07-8 | [4][5] |
| 2-Ethylpiperazine (free base) CAS Number | 13961-37-0 | [7] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [4][5] |
| Molecular Weight | 187.11 g/mol | [4][5][8] |
| Physical Form | Solid | [4][5][8] |
| Typical Purity | ≥95% | [4][5] |
| Storage Temperature | Room Temperature | [4][7] |
| InChI Key | VCKAKBROIJTVJI-UHFFFAOYSA-N | [8] |
| Canonical SMILES | CCC1CNCCN1.Cl.Cl | [4] |
Synthesis of 2-Ethylpiperazine Dihydrochloride: A Step-by-Step Protocol
The synthesis of substituted piperazines can be achieved through various synthetic routes. A common and straightforward approach for the racemic mixture involves the cyclization of ethylenediamine with a suitable dielectrophile. The following protocol provides a detailed, step-by-step methodology for the synthesis of racemic 2-Ethylpiperazine, followed by its conversion to the dihydrochloride salt.
Experimental Protocol: Synthesis of Racemic 2-Ethylpiperazine and its Dihydrochloride Salt
Objective: To synthesize racemic 2-Ethylpiperazine via cyclization and subsequently convert it to 2-Ethylpiperazine dihydrochloride.
Materials:
-
Ethylenediamine
-
1,2-Dichloropropane
-
Anhydrous ethanol
-
Hydrochloric acid (concentrated or as a solution in anhydrous ethanol)
-
Sodium hydroxide (for workup)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethylenediamine (1.0 equivalent).[4]
-
Addition of Reagents: Slowly add 1,2-dichloropropane (1.1 equivalents) to the ethylenediamine with stirring.[4] The reaction is exothermic, and cooling may be necessary to control the reaction rate.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).
-
Workup: After cooling to room temperature, the reaction mixture is made alkaline (pH > 12) with a concentrated solution of sodium hydroxide.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane. The combined organic layers are then washed with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2-Ethylpiperazine free base.
-
Purification of the Free Base (Optional): The crude product can be purified by distillation or column chromatography if necessary.
-
Formation of the Dihydrochloride Salt:
-
Dissolve the purified 2-Ethylpiperazine free base in a minimal amount of anhydrous ethanol.[9]
-
Slowly add a solution of hydrochloric acid in anhydrous ethanol (or bubble dry HCl gas through the solution) with stirring.[9]
-
The 2-Ethylpiperazine dihydrochloride will precipitate out of the solution as a white solid.
-
-
Isolation and Drying: The precipitate is collected by filtration, washed with a small amount of cold anhydrous ethanol, and dried under vacuum to yield the final product.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is paramount in drug discovery and development to ensure the identity, purity, and stability of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 2-Ethylpiperazine dihydrochloride, both ¹H and ¹³C NMR would be employed.
-
Expected ¹H NMR Signals: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), as well as complex multiplets for the diastereotopic protons of the piperazine ring. The N-H protons will likely appear as broad signals that may exchange with D₂O.[5]
-
Expected ¹³C NMR Signals: The carbon NMR spectrum will show signals for the two carbons of the ethyl group and the four unique carbons of the piperazine ring.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for assessing the purity of a compound and for its quantification. As piperazine itself lacks a strong chromophore, derivatization is often necessary for sensitive UV detection. The following is a representative protocol for the analysis of piperazine derivatives.
Experimental Protocol: HPLC-UV Analysis of 2-Ethylpiperazine via Derivatization
Objective: To determine the purity of a 2-Ethylpiperazine sample using HPLC with UV detection after pre-column derivatization.
Materials:
-
2-Ethylpiperazine dihydrochloride sample
-
4-Chloro-7-nitrobenzofuran (NBD-Cl) as a derivatizing agent[10]
-
HPLC-grade acetonitrile and methanol
-
Diethylamine
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of 2-Ethylpiperazine dihydrochloride of known concentration in a suitable diluent.
-
Prepare a solution of the sample to be analyzed at a similar concentration.
-
-
Derivatization:
-
To an aliquot of the standard and sample solutions, add an excess of the derivatizing agent, NBD-Cl.[10]
-
The reaction is typically carried out in a buffered solution at a slightly alkaline pH and may require heating to ensure complete reaction.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1 v/v/v).[10] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 35°C.[10]
-
Injection Volume: 10 µL.[10]
-
Detection Wavelength: 340 nm (or the λmax of the NBD-piperazine derivative).[10]
-
-
Analysis: Inject the derivatized standard and sample solutions into the HPLC system. The purity of the sample can be determined by comparing the peak area of the main component to the total peak area.
Applications in Drug Discovery and a Hypothetical Signaling Pathway
The piperazine scaffold is a privileged structure in drug discovery due to its ability to improve the pharmacokinetic properties of a molecule, such as solubility and oral bioavailability.[1] Furthermore, the two nitrogen atoms provide handles for facile chemical modification, allowing for the exploration of a large chemical space.
Role as a Privileged Scaffold
2-Ethylpiperazine dihydrochloride can serve as a valuable building block in the synthesis of more complex molecules targeting a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The ethyl group can provide additional van der Waals interactions within a binding pocket, and the chiral center allows for the development of stereoselective ligands, which can lead to improved potency and reduced off-target effects.
Hypothetical Signaling Pathway: Modulation of TRPC6 Channels in Alzheimer's Disease
Recent research has highlighted the potential of targeting Transient Receptor Potential Cation channel subfamily C member 6 (TRPC6) for the treatment of synaptic deficiencies in Alzheimer's disease.[11] Piperazine derivatives have been identified as activators of TRPC6.[11] The following diagram illustrates a hypothetical signaling pathway where a novel drug candidate, "Pip-Eth-Modulator," derived from 2-Ethylpiperazine, acts as a selective TRPC6 activator.
Caption: Hypothetical signaling pathway of a 2-Ethylpiperazine-derived TRPC6 activator.
In this model, the "Pip-Eth-Modulator" potentiates calcium influx through TRPC6 channels in the postsynaptic neuron, supplementing the calcium signal from NMDA receptors. This enhanced calcium signaling can lead to a more robust long-term potentiation (LTP), a cellular mechanism underlying learning and memory, potentially counteracting the synaptic deficits observed in Alzheimer's disease.
Safety and Handling
2-Ethylpiperazine dihydrochloride should be handled with appropriate safety precautions in a laboratory setting. It is known to cause skin and eye irritation and may be harmful if swallowed.[7] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
2-Ethylpiperazine dihydrochloride is a valuable chemical entity for researchers and drug development professionals. Its well-defined physicochemical properties, accessible synthesis, and the privileged nature of the piperazine scaffold make it an attractive starting point for the design and discovery of novel therapeutic agents. A thorough understanding of its chemistry, analytical characterization, and potential biological applications, as outlined in this guide, is essential for unlocking its full potential in the advancement of medicine.
References
- A Technical Guide to (R)-2-Ethylpiperazine Dihydrochloride - Benchchem. (n.d.).
- 2-Ethylpiperazine dihydrochloride, 95% Purity, C6H16Cl2N2, 5 grams - CP Lab Safety. (n.d.).
- Organic Syntheses Procedure. (n.d.).
- 2-Ethylpiperazine 13961-37-0 wiki - Guidechem. (n.d.).
- 2-Ethylpiperazine dihydrochloride AldrichCPR | Sigma-Aldrich. (n.d.).
- Technical Support Center: Synthesis of (R)-2-ethylpiperazine Dihydrochloride - Benchchem. (n.d.).
- 2-Ethyl piperazine hydrochloride | C6H15ClN2 | CID 22710786 - PubChem. (n.d.).
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.).
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025, August 8).
- An evolving role of piperazine moieties in drug design and discovery. (n.d.).
- The piperazine scaffold for novel drug discovery efforts: the evidence to date. (n.d.).
- Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2024, October 9).
Sources
- 1. researchgate.net [researchgate.net]
- 2. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Ethyl piperazine hydrochloride | C6H15ClN2 | CID 22710786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. 2-Ethylpiperazine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. jocpr.com [jocpr.com]
- 11. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 2-Ethylpiperazine Dihydrochloride for Research and Development Professionals
Introduction
2-Ethylpiperazine dihydrochloride is a member of the piperazine class of heterocyclic compounds. Piperazine derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active agents targeting various neurotransmitter receptors and other biological pathways[1][2]. As a research chemical, 2-Ethylpiperazine dihydrochloride serves as a key building block in the synthesis of novel compounds for drug discovery and development[2][3]. The integrity of this research, and more importantly, the safety of the professionals conducting it, depends on a thorough understanding of the compound's potential hazards and the implementation of rigorous safety protocols.
This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed to provide senior researchers, scientists, and drug development professionals with a holistic, risk-based framework for handling 2-Ethylpiperazine dihydrochloride. By explaining the causality behind safety protocols and grounding them in authoritative data, this document serves as a self-validating system for laboratory safety management.
Section 1: Hazard Identification and Risk Assessment
A proactive approach to safety begins with a comprehensive understanding of the substance's intrinsic properties and potential hazards. This knowledge forms the bedrock of a robust risk assessment.
Physicochemical Properties
Understanding the physical state and properties of a chemical is the first step in predicting its behavior in a laboratory setting. 2-Ethylpiperazine dihydrochloride is a solid compound, which means the primary exposure risks during handling will involve dust inhalation and dermal contact.
| Property | Value | Source |
| Chemical Name | 2-Ethylpiperazine dihydrochloride | [4] |
| CAS Number | 438050-52-3 | [4] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [4] |
| Molecular Weight | 187.11 g/mol | [4] |
| Appearance | Solid | |
| Solubility | Soluble in water | [5][6] |
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. The classification for 2-Ethylpiperazine dihydrochloride indicates that it poses multiple health risks that demand stringent control measures.[7][8]
| GHS Hazard Class & Category | Hazard Statement | Practical Implications & Rationale | Source |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Accidental ingestion could lead to significant illness. This underscores the critical importance of prohibiting eating, drinking, and smoking in the lab and practicing excellent personal hygiene. | [4] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause inflammation, redness, or dermatitis. This necessitates the use of appropriate chemical-resistant gloves and protective clothing to prevent any skin exposure. | [4] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | Airborne dust or accidental splashes can cause significant, potentially painful, eye irritation. This mandates the use of sealed safety goggles or a face shield as a primary control. | [4] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and discomfort. This is a key driver for using engineering controls like fume hoods or ventilated enclosures during handling. | [4] |
The Risk Assessment Workflow
Identifying hazards is only the first step. A systematic risk assessment translates this knowledge into actionable safety protocols. The causality is simple: you cannot control a risk you have not first identified and evaluated. This workflow ensures that safety measures are not arbitrary but are directly correlated to the specific risks posed by the material and the procedure.
Section 2: The Hierarchy of Controls: A Proactive Safety Framework
The most effective safety strategies prioritize engineered solutions and systematic procedures over reliance on personal protective equipment. This "Hierarchy of Controls" is a fundamental principle of industrial hygiene that provides a structured, self-validating framework for minimizing exposure.
2.1 Engineering Controls: The First Line of Defense These controls are designed to physically isolate the researcher from the chemical hazard. Given the respiratory irritation risk (H335) of 2-Ethylpiperazine dihydrochloride dust, these are non-negotiable.[4]
-
Chemical Fume Hood: All weighing and transfer operations involving the solid compound must be performed within a certified chemical fume hood. This captures dust at the source, preventing it from entering the researcher's breathing zone.[9]
-
Ventilated Balance Enclosure (VBE): For high-precision weighing of small quantities, a VBE provides a non-turbulent airflow that contains fine powders without disturbing the balance reading.
-
General Laboratory Ventilation: The lab must have adequate air exchange rates to dilute any fugitive emissions.[10] A safety shower and eye wash station must be readily accessible.[9][11]
2.2 Administrative Controls: Standard Operating Procedures (SOPs) These are the work practices and procedures that reduce the probability of exposure.
-
Restricted Access: Clearly designate areas where 2-Ethylpiperazine dihydrochloride is stored and handled.
-
Training: All personnel must be trained on the specific hazards of this compound and the detailed SOPs for its use before beginning any work.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after handling and before leaving the laboratory.[4]
2.3 Personal Protective Equipment (PPE): The Final Barrier PPE does not eliminate the hazard, but it provides a critical barrier between the user and the chemical. Its use is mandatory, even with engineering controls in place.[12]
Section 3: Standard Operating Protocols
The following protocols provide detailed, self-validating methodologies for key laboratory operations.
Protocol for Personal Protective Equipment (PPE) Selection and Use
-
Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[10][12] A face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation.
-
Skin Protection:
-
Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for tears or pinholes before each use. Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[4] Dispose of contaminated gloves immediately as chemical waste.
-
Lab Coat: A clean, buttoned lab coat must be worn at all times.
-
Protective Clothing: For handling larger quantities or during spill cleanup, a complete chemical-resistant suit may be required.[4]
-
-
Respiratory Protection:
-
Under normal conditions within a fume hood, respiratory protection is not typically required.
-
For spill cleanup outside of a containment system or if engineering controls fail, a particle respirator (e.g., N95/P95) is the minimum requirement.[4]
-
Protocol for General Handling and Weighing
-
Preparation: Don all required PPE before entering the designated handling area.
-
Containment: Perform all manipulations of the solid compound within a chemical fume hood or ventilated enclosure.[4][10]
-
Dust Prevention: Handle the material carefully to avoid creating dust.[9] Do not crush or grind the material outside of a contained system.
-
Transfer: Use a spatula or scoop for transfers. If making solutions, add the solid slowly to the solvent to avoid splashing.
-
Post-Handling: Tightly close the primary container immediately after use.[9][12] Decontaminate the spatula and work surface. Remove gloves and wash hands thoroughly.
Protocol for Storage and Segregation
-
Container: Store in the original, tightly sealed container.[11][12]
-
Location: Keep in a dry, cool, and well-ventilated area designated for chemical storage.[4][12] The area should be locked or otherwise secured to restrict access.[11]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[13]
-
Environmental Control: The compound can be sensitive to moisture and light; store accordingly in a protected, dry environment, potentially under an inert gas for long-term stability.[5][11]
Protocol for Accidental Spill Response
The response to a spill must be swift and systematic to prevent exposure and environmental contamination.
Section 4: Emergency Procedures and First Aid
In the event of an exposure, immediate and correct action is crucial. All personnel must be familiar with these procedures and the location of safety equipment.
First Aid Measures by Exposure Route
| Exposure Route | First Aid Protocol | Rationale | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, perform artificial respiration. Seek immediate medical attention. | To remove the individual from the source of exposure and provide respiratory support. | [4][10] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention. | To quickly remove the irritant from the skin surface and minimize damage. | [4][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | To dilute and wash away the chemical irritant to prevent serious eye injury. | [4][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. | Inducing vomiting can cause further damage. Rinsing the mouth removes residual material. Immediate medical consultation is vital due to the compound's toxicity. | [4][10] |
Fire-Fighting Guidance
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray.[4][9][12]
-
Specific Hazards: When heated to decomposition, it may emit toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[9][14][15] As with many organic solids, fine dust dispersed in the air can create an explosion hazard in the presence of an ignition source.[16]
-
Protective Actions: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to prevent contact with skin and inhalation of toxic fumes.[9][12]
Section 5: Waste Disposal and Environmental Considerations
Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.
Chemical Waste Disposal Protocol
-
Collection: All waste containing 2-Ethylpiperazine dihydrochloride (including spilled material, contaminated gloves, and rinsate) must be collected in a clearly labeled, sealed, and compatible waste container.
-
Disposal: The material should be disposed of through a licensed professional waste disposal service, typically via controlled incineration with flue gas scrubbing.[10][12]
-
Prohibition: Do not dispose of this chemical down the drain or in general trash.[10][12] Discharge into the environment must be avoided.[4]
Decontamination of Labware and Surfaces
-
Labware: Glassware should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate must be collected as hazardous waste.
-
Surfaces: Work surfaces in the fume hood should be wiped down with a damp cloth. The cloth should be disposed of as solid hazardous waste.
Conclusion
The safe handling of 2-Ethylpiperazine dihydrochloride in a research and development setting is not merely a matter of following rules but of internalizing a culture of safety. This culture is built upon the foundational principles of a thorough risk assessment, the consistent application of the hierarchy of controls, and a state of constant preparedness. By understanding the causality behind each safety measure—from using a fume hood to mitigate respiratory irritation to selecting the correct gloves to prevent dermal contact—scientists can protect themselves, their colleagues, and the integrity of their work.
References
-
Safety Data Sheet: 2-Ethylpiperazine dihydrochloride. (2024). Angene Chemical. [Link]
- Material Safety Data Sheet: 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride. J & W PharmLab, LLC. Note: This is for a related piperazine derivative and is used for general procedural guidance.
- Safety D
- 4-N-CBZ-2-ETHYLPIPERAZINE-HCl - Safety D
- Seba M C et.al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-581.
- Kuder, K. et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
-
Piperazine. PubChem, National Institutes of Health. [Link]
-
Piperazine. Wikipedia. [Link]
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
-
2-Ethylpiperazine. PubChem, National Institutes of Health. [Link]
-
GHS Classification (Rev.11, 2025) Summary. PubChem, National Institutes of Health. [Link]
- GHS Hazardous Chemical Inform
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. PIPERAZINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mu.edu.sa [mu.edu.sa]
- 9. jwpharmlab.com [jwpharmlab.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
- 15. fishersci.com [fishersci.com]
- 16. spectrumchemical.com [spectrumchemical.com]
2-Ethylpiperazine dihydrochloride solubility data
An In-depth Technical Guide to the Solubility Characterization of 2-Ethylpiperazine Dihydrochloride
Introduction
2-Ethylpiperazine dihydrochloride is a disubstituted piperazine derivative of interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties, particularly its solubility, is fundamental to the successful development of a safe, effective, and stable dosage form. This guide provides a comprehensive framework for the systematic evaluation of the solubility of 2-Ethylpiperazine dihydrochloride, intended for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established scientific principles and regulatory guidelines, ensuring a robust and reliable characterization of this compound.
Physicochemical Properties of 2-Ethylpiperazine Dihydrochloride
A foundational step in solubility assessment is the compilation of known physicochemical data. This information provides initial insights into the molecule's behavior and informs the design of subsequent experiments.
| Property | Value | Source |
| Molecular Formula | C6H16Cl2N2 | |
| Molecular Weight | 187.11 g/mol | |
| Appearance | Solid | |
| Predicted pKa (free base) | 9.31 ± 0.40 | [1] |
| Water Solubility (free base) | Soluble | [1] |
| Water Solubility (dihydrochloride) | Soluble | [2] |
Note: The predicted pKa value is for the free base, 2-Ethylpiperazine. The dihydrochloride salt form will have different ionization properties. Experimental determination of the pKa values is highly recommended for accurate solubility-pH profile interpretation.
The dihydrochloride salt form suggests that the molecule is basic and that its solubility will be highly dependent on the pH of the medium. The piperazine ring contains two nitrogen atoms that can be protonated, and understanding the pKa values associated with these functional groups is critical for predicting and explaining the solubility behavior across the physiological pH range.
Core Principles of Solubility Determination
The equilibrium solubility of an API is defined as the maximum concentration of the compound that can be dissolved in a specific solvent system at a given temperature and pressure, once equilibrium has been established. For pharmaceutical applications, aqueous solubility across the physiological pH range (typically pH 1.2 to 6.8) is of paramount importance for oral drug delivery.[3][4]
The Henderson-Hasselbalch Relationship and pH-Dependent Solubility
For an ionizable compound like 2-Ethylpiperazine dihydrochloride, the solubility of the free base (S₀) and the total solubility (S_total) at a given pH are related through the Henderson-Hasselbalch equation. As a diprotic base, the total solubility will be a function of the intrinsic solubility of the free base and the concentrations of the monoprotonated and diprotonated species, which are governed by the two pKa values and the pH of the solution. This relationship underscores the necessity of determining solubility at multiple pH points.
Experimental Protocol for Aqueous pH-Solubility Profiling
This protocol outlines a robust "shake-flask" method for determining the equilibrium solubility of 2-Ethylpiperazine dihydrochloride in aqueous buffers, consistent with guidelines from the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[3][4][5]
Step 1: Preparation of pH Buffers
Prepare a series of aqueous buffers covering the physiological pH range. Standard buffers include:
-
pH 1.2 (0.1 N HCl)
-
pH 4.5 (Acetate buffer)
-
pH 6.8 (Phosphate buffer)
It is also advisable to include additional pH points around the expected pKa values of the compound to accurately delineate the solubility-pH profile. All buffer preparations should use compendial-grade reagents.
Step 2: Equilibrium Solubility Measurement
-
Sample Preparation: Add an excess amount of 2-Ethylpiperazine dihydrochloride to vials containing a known volume of each pH buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium with a saturated solution has been reached.
-
Equilibration: Agitate the vials at a constant temperature, typically 37 ± 1 °C, to mimic physiological conditions.[4] The time required to reach equilibrium should be determined through a preliminary experiment, where samples are taken at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.
-
Phase Separation: After equilibration, separate the solid and liquid phases. This is a critical step to avoid artificially inflated solubility values. Centrifugation followed by filtration of the supernatant through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF) is a reliable method.
-
Sample Dilution and Analysis: Accurately dilute the clear filtrate with a suitable mobile phase or solvent and quantify the concentration of dissolved 2-Ethylpiperazine dihydrochloride using a validated analytical method.
Step 3: Analytical Quantification
A specific and sensitive analytical method is required to accurately measure the concentration of the dissolved API. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique.[6] Given that piperazine itself lacks a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance UV activity and achieve low detection limits.[7] Alternatively, HPLC coupled with mass spectrometry (LC-MS) or an Evaporative Light Scattering Detector (ELSD) can be used if UV detection is not suitable.[8][9]
Key Considerations for Analytical Method Development:
-
Specificity: The method must be able to distinguish the analyte from any potential degradants or impurities.
-
Linearity: A linear relationship between detector response and concentration must be established over the expected concentration range.
-
Accuracy and Precision: The method must be accurate (close to the true value) and precise (reproducible).[7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the sensitivity of the method.[10]
Visualization of the Experimental Workflow
Caption: Workflow for determining the pH-dependent solubility of an API.
Investigating the Impact of Co-solvents
In cases of poor aqueous solubility, the use of co-solvents is a common strategy in formulation development to enhance drug solubilization.[] Co-solvents work by reducing the polarity of the aqueous medium, thereby decreasing the energy required to solvate a hydrophobic molecule.[]
Systematic Co-solvent Screening Protocol:
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents, such as:
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
-
Ethanol
-
Glycerin
-
-
Prepare Solvent Systems: Create a series of binary (water:co-solvent) or ternary systems with varying concentrations of the co-solvent (e.g., 10%, 20%, 30% v/v) in an appropriate aqueous buffer.
-
Determine Solubility: Measure the equilibrium solubility of 2-Ethylpiperazine dihydrochloride in each co-solvent system using the shake-flask method described previously.
-
Data Analysis: Plot the solubility as a function of the co-solvent concentration to identify the most effective solubilizing agents and their optimal concentration ranges.
Factors Influencing Solubility
The solubility of 2-Ethylpiperazine dihydrochloride is a multifactorial property. A systematic investigation requires consideration of several interconnected variables.
Caption: Key intrinsic and extrinsic factors that govern API solubility.
Data Synthesis and Application in Drug Development
The comprehensive solubility dataset generated through these protocols is invaluable for several aspects of drug development:
-
Biopharmaceutics Classification System (BCS): The aqueous solubility data across the pH range of 1.2-6.8 is a primary determinant for classifying the drug under the BCS framework, which can guide regulatory pathways for bioequivalence studies.[3][12] An API is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over this pH range.[3][4]
-
Formulation Design: Understanding the solubility profile allows for the rational selection of excipients and the development of an appropriate dosage form (e.g., immediate-release tablet, solution, or a solubilized formulation for poorly soluble compounds).
-
Risk Assessment: Identifying potential issues, such as pH-dependent precipitation in the gastrointestinal tract, allows for the development of mitigation strategies early in the development process.
Conclusion
The solubility of 2-Ethylpiperazine dihydrochloride is a critical parameter that dictates its biopharmaceutical behavior and informs the entire formulation development strategy. While specific solubility values for this compound are not widely published, a systematic and scientifically rigorous approach, as detailed in this guide, will enable researchers to generate the high-quality data necessary for successful drug development. By combining established methodologies for pH-solubility profiling, analytical quantification, and co-solvent screening, a comprehensive understanding of this molecule's behavior in solution can be achieved, paving the way for the creation of a robust and effective pharmaceutical product.
References
-
World Health Organization. Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations, fortieth report. Geneva: World Health Organization; 2006 (WHO Technical Report Series, No. 937). [Link]
-
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
-
Tsume, Y., et al. (2014). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. AAPS J, 16(5), 959-971. [Link]
-
World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]
-
ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]
-
PubChem. 2-Ethylpiperazine dihydrochloride. [Link]
-
PubChem. 2-Ethyl piperazine hydrochloride. [Link]
-
BIOSYNCE. Ethyl Piperazine-2-carboxylate Dihydrochloride CAS 129798-91-0. [Link]
-
SINTEF. Solid liquid solubility of piperazine. [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Guo, Y.W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Journal of Food Science and Technology, 57(5), 1836-1844. [Link]
-
R Discovery. Effect of piperazine on solubility of carbon dioxide using aqueous diethanolamnie. [Link]
-
MDPI. (2022). Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat. Processes, 10(10), 2045. [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
ResearchGate. Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. PIPERAZINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. who.int [who.int]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 7. jocpr.com [jocpr.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. qascf.com [qascf.com]
- 12. researchgate.net [researchgate.net]
Spectroscopic Data of 2-Ethylpiperazine Dihydrochloride: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Ethylpiperazine Dihydrochloride (C₆H₁₆Cl₂N₂), a piperazine derivative of interest to researchers in medicinal chemistry and drug development. While specific, peer-reviewed experimental spectra for this exact compound are not widely published, this document synthesizes data from close structural analogs, established spectroscopic principles, and predictive models to offer a robust analytical framework. The methodologies and interpretations presented herein are designed to guide researchers in quality control, structural confirmation, and further development of related compounds.
Molecular Structure and Analytical Context
2-Ethylpiperazine dihydrochloride is the salt form of 2-ethylpiperazine, enhancing its stability and aqueous solubility. The structure features a six-membered piperazine ring with an ethyl substituent at the C-2 position, creating a chiral center. In the dihydrochloride salt, both nitrogen atoms of the piperazine ring are protonated. This structural and electronic configuration is fundamental to interpreting the spectroscopic data that follows.
Structure for Spectroscopic Assignment
For clarity in the subsequent NMR analysis, the atoms of the 2-ethylpiperazine cation are numbered as shown below.
Caption: Structure of 2-Ethylpiperazine cation with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 2-Ethylpiperazine dihydrochloride, NMR confirms the connectivity of the ethyl group and the piperazine ring and provides insight into the conformational dynamics.
Expertise & Causality: Experimental Protocol Choices
The following protocol is a self-validating system designed for acquiring high-quality NMR data for a hydrochloride salt.
Caption: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).
Protocol Justification:
-
Technique (ESI): ESI is a soft ionization technique ideal for polar and ionic compounds. It allows the molecule to enter the gas phase as an ion with minimal fragmentation.
-
Solvent: A polar, volatile solvent like methanol is used to dissolve the sample and facilitate the electrospray process.
-
Positive Ion Mode: Since the molecule is analyzed as its protonated free base, positive ion detection is required.
Expected Mass Spectrum Data
In the ESI source, the dihydrochloride salt will dissociate, and the free base (2-ethylpiperazine, C₆H₁₄N₂) will be detected. The molecular weight of the free base is 114.19 g/mol .
| m/z (mass-to-charge) | Ion Species | Comments |
| 115.12 | [M+H]⁺ | Base Peak. This corresponds to the singly protonated free base, [C₆H₁₄N₂ + H]⁺. |
| 57.56 | [M+2H]²⁺ | This corresponds to the doubly protonated free base, [C₆H₁₄N₂ + 2H]²⁺. Its observation depends on the ESI source conditions. |
Fragmentation Analysis (Tandem MS/MS): If the [M+H]⁺ ion (m/z 115.12) is isolated and fragmented, the primary fragmentations would likely involve:
-
Loss of the ethyl group: A cleavage resulting in an ion at m/z 86, corresponding to the loss of an ethyl radical (•CH₂CH₃). This is a common fragmentation pathway for N-alkyl amines. [1][2]* Ring Cleavage: Alpha-cleavage adjacent to the nitrogen atoms can lead to characteristic piperazine ring fragments, such as ions at m/z 70, 57, or 44. [3]
Conclusion
This guide provides a detailed, technically-grounded framework for the spectroscopic characterization of 2-Ethylpiperazine Dihydrochloride. By leveraging data from structural analogs and fundamental principles, it offers robust predictions for NMR, IR, and Mass Spectrometry data. The outlined protocols are based on industry-standard practices designed to yield high-quality, reproducible results. This information serves as a critical resource for researchers engaged in the synthesis, quality control, and application of this and related piperazine derivatives.
References
Sources
An In-Depth Technical Guide to the Commercial Availability of 2-Ethylpiperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Ethylpiperazine dihydrochloride is a key building block in medicinal chemistry, valued for its role in constructing complex molecular scaffolds. This guide provides a comprehensive overview of its commercial landscape, offering a strategic approach to sourcing, qualification, and in-house verification. It details the tiered supplier market, outlines critical quality control parameters, and provides actionable protocols for researchers to ensure the identity and purity of this crucial reagent. By explaining the causality behind experimental choices and emphasizing self-validating systems, this document serves as a practical resource for professionals in drug discovery and development.
Introduction to 2-Ethylpiperazine Dihydrochloride
2-Ethylpiperazine is a disubstituted piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.[1] The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient starting material for various chemical syntheses. The piperazine moiety is a privileged scaffold in drug design, frequently incorporated to modulate pharmacokinetic properties or to orient pharmacophoric groups for optimal target engagement.[2] Its presence in numerous approved drugs underscores its importance in the development of new therapeutics, including antimicrobials, anticancer agents, and antivirals.[3][4]
Chemical Identity:
-
Name: 2-Ethylpiperazine dihydrochloride
-
CAS Number: 438050-52-3[5]
-
Molecular Formula: C₆H₁₆Cl₂N₂
-
Molecular Weight: 187.11 g/mol
Structure:
(Note: This is a simplified representation of the salt structure)
The Commercial Landscape: A Strategic Sourcing Guide
The procurement of 2-Ethylpiperazine dihydrochloride involves navigating a diverse market of suppliers. For research and development purposes, these vendors can generally be categorized into three tiers.
Supplier Tiers:
-
Tier 1: Major Chemical Corporations (e.g., Sigma-Aldrich/Merck, Fisher Scientific): These companies offer high-quality, well-documented products, often with readily available Certificates of Analysis (CoA). While they provide reliability, they may not always be the most cost-effective source for bulk quantities. Notably, some offerings from these suppliers may be sourced from other corporations like ChemBridge and are intended for early discovery research, sold "as-is" without extensive analytical data provided by the vendor. The buyer assumes responsibility for confirming identity and purity in such cases.
-
Tier 2: Specialized Fine Chemical Suppliers (e.g., LEAPChem, Biosynce): These companies often focus on providing a wide range of rare and innovative chemical products for research and bulk manufacturing.[6][7] They can be more cost-effective for larger quantities and may offer custom synthesis services. Many have their own R&D and inspection centers to ensure product quality.[7]
-
Tier 3: Chemical Marketplaces and Manufacturers (e.g., Echemi, Guidechem): These platforms connect buyers with numerous, often international, manufacturers.[8][9] While offering competitive pricing, sourcing from these platforms requires more rigorous due diligence from the purchaser to ensure quality and consistency.
Supplier Qualification Workflow:
A systematic approach is crucial when selecting a supplier to ensure the quality and consistency of 2-Ethylpiperazine dihydrochloride. The following workflow outlines a logical sequence for qualifying a new vendor.
Caption: A workflow for qualifying suppliers of 2-Ethylpiperazine dihydrochloride.
Technical Specifications and Quality Control for Researchers
Ensuring the quality of starting materials is paramount in research and drug development. The Certificate of Analysis (CoA) is the primary document for assessing quality, but in-house verification provides the highest level of confidence.
Understanding the Certificate of Analysis (CoA):
A comprehensive CoA for 2-Ethylpiperazine dihydrochloride should include the following:
-
Identity Confirmation: Typically confirmed by ¹H NMR spectroscopy to ensure the correct chemical structure.
-
Purity Assessment: Usually determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Physical Properties: Appearance, melting point, and solubility.
-
Residual Solvents: If applicable, analysis by GC.
-
Water Content: May be determined by Karl Fischer titration.
Typical Quality Specifications:
| Parameter | Specification | Method | Causality |
| Purity | ≥97% | HPLC/GC | Ensures that the desired compound is the major component, minimizing interference from impurities in subsequent reactions. |
| Identity | Conforms to structure | ¹H NMR, Mass Spec | Verifies the molecular structure is correct, preventing the use of an incorrect starting material. |
| Appearance | White to off-white solid | Visual | A significant deviation in color could indicate the presence of impurities or degradation. |
| Melting Point | Approx. 185-197 °C | Melting Point App. | A broad or depressed melting point range is a classic indicator of impurity.[7] |
| Solubility | Soluble in water | Visual | Important for ensuring the compound will be suitable for the intended reaction or assay conditions. |
In-House Verification: Essential QC Protocols
It is best practice to perform in-house QC on newly acquired batches of critical reagents.
Protocol 1: Identity Verification by ¹H NMR Spectroscopy
-
Preparation: Accurately weigh 5-10 mg of 2-Ethylpiperazine dihydrochloride and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: The resulting spectrum should show characteristic peaks corresponding to the ethyl group (a triplet and a quartet) and the piperazine ring protons. The integration of these peaks should be consistent with the number of protons in the structure.
Protocol 2: Purity Assessment by HPLC
-
Sample Preparation: Prepare a stock solution of 2-Ethylpiperazine dihydrochloride at 1 mg/mL in a suitable diluent (e.g., water/acetonitrile).
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is a common choice.
-
Mobile Phase: A gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD) for compounds lacking a strong chromophore.
-
-
Analysis: Inject the sample and analyze the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Synthetic Routes and Potential Impurities
Understanding the synthesis of 2-Ethylpiperazine can provide insight into potential impurities. A common approach involves the reaction of piperazine with an ethylating agent. One patented method describes the synthesis of N-ethylpiperazine by reacting ethanol and piperazine over a catalyst.[10] Another general strategy for creating substituted piperazines involves reacting piperazine with a suitable electrophile.[11]
Simplified Synthetic Pathway:
Caption: A simplified synthesis route and potential process-related impurities.
Common Impurities:
-
Unreacted Piperazine: Incomplete reaction can leave residual starting material.
-
1,4-Diethylpiperazine: Over-alkylation can lead to this disubstituted byproduct.
-
Positional Isomers: Depending on the synthetic route, other ethylated piperazine isomers could be present.
-
Residual Solvents: Solvents used in the reaction or purification may be carried over.
These impurities can often be detected by the HPLC and NMR methods described above.
Applications, Handling, and Storage
Applications in Drug Discovery:
2-Ethylpiperazine is a versatile building block. The piperazine core is a common feature in drugs targeting a wide range of biological systems.[2] Its derivatives have been explored for various therapeutic activities, including:
-
Anticancer agents[12]
-
Antimicrobial and antituberculosis agents[4]
-
Antiviral compounds[4]
-
Kinase inhibitors[2]
Safe Handling and Storage:
As with any chemical reagent, proper handling is essential.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[5][13]
-
Handling: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[5]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve removal to a licensed chemical destruction plant.[13]
Conclusion
The commercial availability of 2-Ethylpiperazine dihydrochloride is robust, with a variety of suppliers catering to different scales of research and development. For the discerning scientist, the key to successful procurement lies not just in identifying a source, but in implementing a rigorous qualification and verification strategy. By understanding the supplier landscape, critically evaluating technical specifications, and performing independent quality control, researchers can ensure the integrity of their starting materials, which is a foundational step in the successful discovery and development of new medicines.
References
-
(R)2-Ethylpiperazine Dihydrochloride suppliers and producers. BuyersGuideChem. Available from: [Link]
-
Ethyl Piperazine-2-carboxylate Dihydrochloride CAS 129798-91-0. BIOSYNCE. Available from: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available from: [Link]
-
Safety Data Sheet - 2-Ethylpiperazine dihydrochloride. Angene Chemical. Available from: [Link]
- Process for synthesizing N-ethyl piperazidine. Google Patents. CN1962649A.
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available from: [Link]
-
A Review on Analytical Methods for Piperazine Determination. ResearchGate. Available from: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]
-
Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. PubMed Central. Available from: [Link]
- Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Google Patents. CN103254153A.
-
An evolving role of piperazine moieties in drug design and discovery. PubMed. Available from: [Link]
-
(R)-2-Ethylpiperazine Dihydrochloride suppliers and producers. BuyersGuideChem. Available from: [Link]
-
Methods for the catalytic synthesis of piperazine. ResearchGate. Available from: [Link]
-
Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. Available from: [Link]
-
The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Royal Society of Chemistry. Available from: [Link]
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. (R)-2-Ethylpiperazine Dihydrochloride suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 7. biosynce.com [biosynce.com]
- 8. echemi.com [echemi.com]
- 9. Page loading... [wap.guidechem.com]
- 10. CN1962649A - Process for synthesizing N-ethyl piperazidine - Google Patents [patents.google.com]
- 11. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 12. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
A Technical Guide to Purity Standards for 2-Ethylpiperazine Dihydrochloride in Research
Abstract
This technical guide provides a comprehensive framework for establishing and verifying the purity of 2-Ethylpiperazine dihydrochloride for use in research and development. In the context of drug discovery and medicinal chemistry, the purity of starting materials and intermediates is paramount to ensure the reliability, reproducibility, and safety of experimental outcomes. This document outlines a multi-modal analytical approach for the comprehensive characterization of 2-Ethylpiperazine dihydrochloride, including methods for identification, quantification of purity, and profiling of potential impurities. By integrating established analytical techniques with the principles of regulatory guidelines, this guide serves as a vital resource for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Research
2-Ethylpiperazine dihydrochloride is a piperazine derivative that, like many compounds in its class, serves as a valuable building block in the synthesis of novel chemical entities with potential therapeutic applications. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of impurities, even in trace amounts, can have significant consequences, including:
-
Altered Biological Activity: Impurities may possess their own pharmacological activity, leading to misleading results in biological assays.
-
Toxicity: Certain impurities can be toxic, posing a safety risk in later stages of development.
-
Side Reactions: Reactive impurities can interfere with subsequent synthetic steps, reducing yields and generating further unwanted byproducts.
-
Lack of Reproducibility: Variability in the impurity profile between different batches of the starting material can lead to inconsistent experimental results.
Therefore, a thorough understanding and rigorous control of the purity of 2-Ethylpiperazine dihydrochloride are essential for maintaining the integrity of research data. While specific pharmacopeial monographs for this research chemical may not exist, a robust purity assessment can be established by applying general principles outlined by the International Council for Harmonisation (ICH) for new drug substances.[1][2][3][4][5]
Comprehensive Analytical Workflow for Purity Assessment
A single analytical technique is insufficient to fully characterize the purity of 2-Ethylpiperazine dihydrochloride. A combination of chromatographic and spectroscopic methods should be employed to build a complete purity profile.
Sources
The Piperazine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs is a testament to its remarkable versatility and favorable pharmacological properties. This technical guide provides an in-depth exploration of the multifaceted role of piperazine derivatives in contemporary drug discovery. We will dissect the fundamental physicochemical attributes that make this moiety an invaluable tool, delve into its diverse therapeutic applications with a focus on the underlying mechanisms of action, and illuminate the intricate structure-activity relationships that govern its efficacy. Furthermore, this guide will furnish detailed synthetic protocols and discuss the current challenges and future frontiers in the development of piperazine-based therapeutics.
The Piperazine Moiety: A Profile of a Privileged Scaffold
The enduring success of the piperazine motif in drug design can be attributed to a unique convergence of physicochemical properties that render it highly adaptable for a multitude of biological targets.[1]
-
Basicity and Solubility : The two nitrogen atoms, with a pKa of approximately 9.8, are often protonated under physiological pH. This basicity is not only crucial for forming stable salts with improved aqueous solubility and oral bioavailability but also enables key ionic interactions with acidic residues in target proteins.[2]
-
Structural Rigidity and Flexibility : The piperazine ring predominantly adopts a stable chair conformation. This inherent rigidity can help to pre-organize the substituents into a bioactive conformation, thereby reducing the entropic penalty upon binding to a target and enhancing potency.[2]
-
Synthetic Tractability : The secondary amine nature of the two nitrogen atoms provides convenient handles for synthetic modification. A wide array of substituents can be readily introduced via well-established reactions such as N-alkylation, acylation, and palladium-catalyzed cross-coupling, allowing for the fine-tuning of pharmacological and pharmacokinetic profiles.[3]
Therapeutic Applications: A Spectrum of Activity
The structural versatility of piperazine has led to its incorporation into drugs across a wide range of therapeutic areas. Analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals the significant impact of this scaffold, particularly in oncology and central nervous system (CNS) disorders.[4]
| Therapeutic Area | Examples of FDA-Approved Piperazine-Containing Drugs |
| Oncology | Imatinib, Olaparib, Palbociclib[5], Ribociclib[5] |
| Central Nervous System (CNS) | Aripiprazole, Ziprasidone, Vortioxetine[5], Trazodone[6] |
| Infectious Diseases | Ciprofloxacin, Delavirdine, Maraviroc |
| Cardiovascular Diseases | Sildenafil[7], Vardenafil |
| Allergies (Antihistamines) | Cetirizine[7], Hydroxyzine[6] |
| Anthelmintics | Piperazine Citrate[6], Diethylcarbamazine[6] |
Mechanism of Action: The Molecular Basis of Efficacy
The piperazine core often serves as a central scaffold to orient pharmacophoric groups for optimal interaction with biological targets. Its role can range from a simple linker to an active participant in binding.
Oncology: Targeting Kinases
In the realm of oncology, piperazine derivatives are integral components of numerous kinase inhibitors. The piperazine ring frequently functions as a versatile linker, connecting key molecular fragments that occupy the ATP-binding pocket of the target kinase. Furthermore, its basic nature can be exploited to form a crucial salt bridge with acidic residues, such as aspartate, in the hinge region of the kinase, thereby anchoring the inhibitor.[2]
Imatinib (Gleevec) , a cornerstone in the treatment of chronic myeloid leukemia (CML), exemplifies this principle. The N-methylpiperazine moiety of imatinib is critical for its activity, providing both a key interaction point and enhancing its solubility.[2]
Central Nervous System Disorders: Modulating Neurotransmitter Receptors
Many CNS-active drugs containing a piperazine moiety, particularly arylpiperazines, function as ligands for aminergic G protein-coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D2) receptors.[8] The piperazine often acts as a scaffold to correctly position an aryl group for optimal receptor interaction, while the second nitrogen can be modified to fine-tune physicochemical properties or interact with a secondary binding pocket.[2]
Aripiprazole (Abilify) , an atypical antipsychotic, exhibits a complex pharmacology, acting as a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors. The arylpiperazine portion of the molecule is crucial for its high affinity to these receptors.
Infectious Diseases: Diverse Antiviral and Antibacterial Mechanisms
Piperazine derivatives have demonstrated broad-spectrum antiviral activity against various viruses, including HIV, hepatitis B virus (HBV), and noroviruses.[1][9] Their mechanisms of action are diverse and target-specific. For instance, some piperazine-based compounds act as non-nucleoside reverse transcriptase inhibitors in HIV, while others inhibit viral capsid formation in HBV. In the case of noroviruses, certain piperazine derivatives have been identified as potent inhibitors in cell-based replicon systems.[9]
Structure-Activity Relationships (SAR): A Guide to Rational Design
Systematic modification of the piperazine scaffold is a cornerstone of lead optimization. The following table summarizes key SAR insights for arylpiperazine derivatives targeting CNS receptors, with representative quantitative data.
| Compound | R1 | R2 | D3R Ki (nM) | D2R/D3R Selectivity |
| 6 | H | H | <10 | 5.4 - 56 |
| 7 | 2-OCH₃ | H | ~3.5 | Reduced vs. 6 |
| 19 | 2-CH₃ (on pyrimidine) | H | >10 | - |
| 25 | 2-t-Butyl (on pyrimidine) | 6-CF₃ | 4.2 | 122 |
Data adapted from a study on dopamine D3/D2 receptor ligands.
Key SAR Insights:
-
Aryl Group Substitution : The nature and position of substituents on the N-aryl ring are critical for receptor affinity and selectivity. For example, a 2-methoxy group on the phenyl ring (compound 7) enhances D3R affinity but reduces selectivity over D2R compared to the unsubstituted analog (compound 6).
-
Heteroaromatic Rings : Replacing the phenyl ring with heteroaromatic systems like pyrimidine can significantly impact potency and selectivity.
-
Bulky Substituents : The introduction of bulky groups, such as a t-butyl group on a pyrimidine ring (compound 25), can dramatically improve both D3R affinity and selectivity, highlighting the importance of steric factors in the binding pocket.
-
N-Alkyl/Acyl Groups : The substituent on the second piperazine nitrogen often modulates physicochemical properties and can interact with secondary binding pockets.
Synthetic Methodologies: Building the Piperazine Core
The synthesis of piperazine derivatives is well-established, with numerous methods available to construct and functionalize the core structure.
Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination for N-Arylpiperazine Synthesis
This protocol describes a modern and versatile method for the synthesis of N-arylpiperazines.
Materials:
-
Aryl halide (e.g., bromobenzene, 1.0 eq)
-
Piperazine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, 2-4 mol%)
-
Strong base (e.g., sodium tert-butoxide, 1.4 eq)
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry, oven-baked flask under an inert atmosphere, add the aryl halide, piperazine, palladium catalyst, phosphine ligand, and sodium tert-butoxide.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylpiperazine.
In Vitro Biological Assay Protocol: Luminescence-Based Kinase Inhibition Assay
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a piperazine derivative against a target kinase.
Materials:
-
Target kinase
-
Kinase substrate peptide
-
ATP
-
Piperazine test compound
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation : Prepare serial dilutions of the piperazine test compound in DMSO.
-
Kinase Reaction :
-
In a 96-well plate, add the serially diluted test compound or DMSO control.
-
Add the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection :
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis :
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[10]
-
Challenges and Future Directions
Despite the remarkable success of piperazine-based drugs, challenges remain. Issues such as low product yield, the formation of side products in some synthetic routes, and potential for off-target effects and cardiotoxicity at high concentrations require careful consideration.[11][12]
The future of piperazine in drug discovery is bright, with several exciting avenues of research:
-
C-H Functionalization : While most modifications occur at the nitrogen atoms, recent advances in C-H functionalization are enabling the synthesis of more complex, C-substituted piperazines, opening new avenues for structural diversity and the exploration of novel chemical space.[13]
-
Next-Generation Therapeutics : The development of novel piperazine derivatives as radioprotective agents and in other emerging therapeutic areas highlights the ongoing potential of this versatile scaffold.[14][15]
-
PROTACs and Targeted Protein Degradation : The piperazine scaffold is being explored as a component of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality that induces the degradation of target proteins.
Conclusion
The piperazine scaffold has proven to be an exceptionally fruitful starting point for the design and development of a wide array of clinically successful drugs. Its unique combination of physicochemical properties, synthetic accessibility, and ability to interact with a diverse range of biological targets ensures its continued prominence in modern drug discovery. As our understanding of disease biology deepens and synthetic methodologies evolve, the piperazine ring is poised to remain a central and indispensable tool in the armamentarium of medicinal chemists for the foreseeable future.
References
- Goel, K. K., Singhal, P., Marianesan, A. B., et al. (2024). A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. Chemical Biology & Drug Design.
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem.
- Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry.
- Piperazine Derivatives as Dangerous Abused Compounds.
- Second-generation piperazine derivatives as promising radiation countermeasures. RSC Medicinal Chemistry.
- A Decade of Piperazine-Based Small Molecules Approved by U.S.
- Role of piperazine scaffolds in medicinal chemistry. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Study of N-Arylpiperazines. BenchChem.
- Perry, J. W., et al. (2011).
- Mlynárová, R., et al. (2000). [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. Ceska a Slovenska Farmacie.
- BenchChem. (2025). Application Notes and Protocols for Measuring the Binding Affinity of Novel Compounds to G-Protein Coupled Receptors. BenchChem.
- Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules.
- Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry.
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- Piperazine & Derivatives.
- Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules.
- Creative Biogene. GPCR Screening & Profiling with Binding Assays.
- Creative Proteomics. GPCR Binding Assay.
- Arbo, M. D., et al. (2014). Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. Toxicology Letters.
- Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules.
- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characteriz
- Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Journal of Biomolecular Structure and Dynamics.
- Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Journal of the Chinese Chemical Society.
- Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles.
- Quantitative Structure Activity Relationship in Drug Design: An Overview.
- Romanelli, M. N., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
Sources
- 1. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro kinase assay [protocols.io]
- 3. mdpi.com [mdpi.com]
- 4. multispaninc.com [multispaninc.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. Inhibition of Noroviruses by Piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Some pharmacological properties of piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Second-generation piperazine derivatives as promising radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Leveraging 2-Ethylpiperazine Dihydrochloride in the Synthesis of Novel Bioactive Compounds
Abstract
The piperazine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous approved drugs due to its unique physicochemical properties and versatile reactivity.[1][2] This guide focuses on 2-Ethylpiperazine dihydrochloride, a readily available and strategically important building block for synthesizing novel compounds. We will delve into the fundamental principles governing its reactivity, provide validated, step-by-step protocols for key synthetic transformations—including N-acylation, N-alkylation, and reductive amination—and explain the causal reasoning behind critical experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this valuable intermediate.
Introduction: The Strategic Value of the 2-Ethylpiperazine Scaffold
2-Ethylpiperazine is a disubstituted piperazine featuring two secondary amine nitrogens, offering two points for chemical modification.[3] The presence of the ethyl group at the C2 position introduces chirality and steric bulk, which can be crucial for modulating a compound's binding affinity, selectivity, and pharmacokinetic properties. By influencing the conformation of the piperazine ring and its substituents, the ethyl group provides a vector for exploring structure-activity relationships (SAR) in drug discovery programs.[1]
The compound is typically supplied as a dihydrochloride salt (Figure 1), enhancing its stability and shelf-life. This salt form necessitates a crucial first step in any reaction: the in-situ neutralization with a base to liberate the free, nucleophilic secondary amines, which are the reactive species in the synthetic transformations discussed herein.
Figure 1. Structure of 2-Ethylpiperazine Dihydrochloride.
Core Synthetic Methodologies & Protocols
The nucleophilic nature of the piperazine nitrogens allows for a variety of C-N bond-forming reactions. We will explore three fundamental and widely applicable methods.
N-Acylation: Formation of Amide Derivatives
N-acylation is a robust method for introducing carbonyl-containing moieties to the piperazine ring, often used to synthesize protease inhibitors, antipsychotics, and other bioactive molecules. This reaction typically involves reacting the free piperazine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent.
Causality & Experimental Rationale:
-
Base Selection: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential. Its primary role is to neutralize the two equivalents of HCl from the starting material and the one equivalent of HCl generated during the reaction with an acyl chloride. An excess (typically 2.5-3.0 equivalents) is used to ensure the piperazine remains in its free base form.
-
Solvent Choice: Anhydrous, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are used to prevent hydrolysis of the acyl chloride and to ensure all reactants are soluble.
-
Temperature Control: The reaction is often initiated at 0 °C. This is a critical control measure to manage the exothermic nature of the acylation, preventing potential side reactions and degradation of starting materials.
Protocol 2.1.1: Synthesis of (4-(3-ethylpiperazin-1-yl)-4-oxobutanoyl) derivative (A Model Reaction)
This protocol is adapted from methodologies involving the acylation of N-substituted piperazines.[4]
Materials:
-
2-Ethylpiperazine dihydrochloride
-
Succinic anhydride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Workflow:
Figure 2. General workflow for N-acylation of 2-Ethylpiperazine.
Step-by-Step Procedure:
-
To a round-bottom flask under an argon atmosphere, add 2-Ethylpiperazine dihydrochloride (1.0 eq).
-
Add anhydrous DCM, followed by triethylamine (2.5 eq). Stir the resulting slurry for 15-20 minutes at room temperature to ensure complete formation of the free base.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve succinic anhydride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the succinic anhydride solution dropwise to the cooled piperazine slurry over 10-15 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes any unreacted anhydride and excess acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel to obtain the final amide product.
-
Characterize the purified compound using ¹H NMR, ¹³C NMR, and HRMS.
N-Alkylation: Introducing Alkyl and Aryl Substituents
N-alkylation is a direct method to functionalize the piperazine nitrogens, commonly employed in the synthesis of antipsychotics and other CNS-active agents.[5] The reaction proceeds via nucleophilic substitution, where the piperazine nitrogen attacks an electrophilic carbon of an alkyl halide or a similar substrate.
Causality & Experimental Rationale:
-
Base and Stoichiometry: A weaker base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is often sufficient. These inorganic bases are easily removed during aqueous work-up. When starting with the dihydrochloride salt, at least two equivalents of base are required for neutralization, plus an additional equivalent for each alkylation step.
-
Solvent and Temperature: Solvents like acetonitrile (ACN) or DMF are preferred as they effectively dissolve the reactants and facilitate the Sₙ2 reaction. Heating is often required to drive the reaction to completion, especially with less reactive alkyl halides like alkyl chlorides.
-
Protecting Groups: To achieve mono-alkylation, it is often strategic to first protect one of the piperazine nitrogens (e.g., with a Boc group), perform the alkylation on the unprotected nitrogen, and then deprotect.[6]
Protocol 2.2.1: Synthesis of a 1-Benzyl-3-ethylpiperazine Derivative
Materials:
-
2-Ethylpiperazine dihydrochloride
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (ACN)
-
Diethyl ether
-
Deionized water
Step-by-Step Procedure:
-
Combine 2-Ethylpiperazine dihydrochloride (1.0 eq) and potassium carbonate (4.0 eq) in a round-bottom flask. The large excess of base ensures the piperazine is fully deprotonated and neutralizes the HBr byproduct.
-
Add anhydrous acetonitrile and stir the suspension vigorously.
-
Add benzyl bromide (2.2 eq) to the suspension. Note: This stoichiometry will favor di-alkylation. For mono-alkylation, a protecting group strategy is recommended.
-
Heat the reaction mixture to 60-70 °C and stir overnight under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.
-
Dry the ether layer with anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
-
Purify via column chromatography or distillation under reduced pressure.
Reductive Amination: A Versatile C-N Bond Formation Strategy
Reductive amination is a powerful, two-step, one-pot reaction that forms an amine by reacting a carbonyl compound (aldehyde or ketone) with an amine, followed by reduction of the intermediate iminium ion.[7][8] This method is highly versatile and avoids the over-alkylation issues sometimes seen with alkyl halides.
Causality & Experimental Rationale:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the iminium ion intermediate that forms in situ. Its use avoids the need for pH control often required with other reagents like NaBH₃CN.[8]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are ideal solvents as they are compatible with the reducing agent and effectively solubilize the reactants.
-
Reaction Conditions: The reaction is typically run at room temperature under anhydrous conditions to favor the formation of the iminium ion over hydrolysis.
Protocol 2.3.1: Synthesis of a 1-(Cyclohexylmethyl)-3-ethylpiperazine Derivative
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Ethylpiperazine | C6H14N2 | CID 14094188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes: 2-Ethylpiperazine Dihydrochloride as a Versatile Building Block in Modern Organic Synthesis
Introduction: The Privileged Piperazine Scaffold
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a cornerstone of modern medicinal chemistry.[1] It is widely recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs across a vast range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][2][3] The unique physicochemical properties of the piperazine moiety—its basicity, conformational flexibility, and ability to engage in hydrogen bonding—allow it to serve as a versatile linker or pharmacophore, profoundly influencing a molecule's solubility, metabolic stability, and target-binding affinity.[3][4]
2-Ethylpiperazine dihydrochloride, a chiral derivative, offers medicinal chemists a valuable tool for introducing specific stereochemistry and lipophilicity. The ethyl group at the C-2 position provides a chiral center, enabling the exploration of stereospecific interactions with biological targets, while the dihydrochloride salt form ensures improved stability and handling properties for this otherwise hygroscopic amine.[5] This guide provides an in-depth exploration of the synthetic utility of 2-ethylpiperazine dihydrochloride, complete with detailed protocols and expert insights for its effective application in drug discovery and development.
Physicochemical and Handling Properties
Before its application in synthesis, it is crucial to understand the properties of 2-ethylpiperazine dihydrochloride.
| Property | Value | Reference |
| IUPAC Name | 2-ethylpiperazine dihydrochloride | [6] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [6] |
| Molecular Weight | 187.11 g/mol | [6] |
| Physical Form | Solid | [6] |
| Key Identifier (InChI Key) | VCKAKBROIJTVJI-UHFFFAOYSA-N | [6] |
Handling and Safety: 2-Ethylpiperazine dihydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[8] All manipulations should be performed in a well-ventilated fume hood.[7] In case of accidental release, avoid dust formation and collect the material for proper disposal.[8]
Critical Consideration: The Dihydrochloride Salt Form The primary chemical challenge in using 2-ethylpiperazine dihydrochloride is that both nitrogen atoms are protonated, rendering them non-nucleophilic. Therefore, a crucial initial step in any reaction is the in situ neutralization with a suitable base to generate the free piperazine base, which can then participate in the desired transformation. This is typically achieved by adding at least two equivalents of a non-nucleophilic base. The choice of base is critical and depends on the specific reaction conditions.
Caption: General workflow for activating 2-ethylpiperazine dihydrochloride.
Core Synthetic Applications & Protocols
2-Ethylpiperazine is a versatile nucleophile that can participate in a wide array of C-N bond-forming reactions. The most common and impactful of these in medicinal chemistry are detailed below.
N-Arylation via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C(aryl)-N bonds and is a cornerstone of modern drug synthesis.[9][10] This reaction allows for the coupling of the 2-ethylpiperazine scaffold to a diverse range of aryl and heteroaryl halides or triflates, providing rapid access to libraries of compounds for structure-activity relationship (SAR) studies.[11]
Causality in Protocol Design: The success of this reaction hinges on the precise combination of a palladium precursor, a sterically bulky phosphine ligand, a base, and an anhydrous solvent.[11] The ligand is crucial for facilitating both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination of the product.[12] The base is required not only to neutralize the dihydrochloride starting material but also to deprotonate the piperazine-palladium complex during the catalytic cycle.[12]
Caption: General scheme for Buchwald-Hartwig N-Arylation.
Protocol 1: Palladium-Catalyzed N-Arylation with 4-Bromotoluene
This protocol details a representative Buchwald-Hartwig coupling reaction.
-
Materials:
-
2-Ethylpiperazine dihydrochloride (1.0 equiv, 187.11 g/mol )
-
4-Bromotoluene (1.2 equiv, 171.04 g/mol )
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (2.5 equiv)
-
Anhydrous Toluene
-
Schlenk flask, magnetic stirrer, inert gas line (Argon or Nitrogen)
-
-
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 2-ethylpiperazine dihydrochloride (1.0 equiv), 4-bromotoluene (1.2 equiv), NaOt-Bu (2.5 equiv), Pd₂(dba)₃ (0.02 equiv), and RuPhos (0.04 equiv).
-
Expert Insight: Adding the solid reagents under a positive flow of inert gas is crucial to prevent deactivation of the palladium catalyst by oxygen. NaOt-Bu is a strong, non-nucleophilic base ideal for this transformation, ensuring both the deprotonation of the starting material and the catalytic intermediate.[11]
-
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(4-methylphenyl)-2-ethylpiperazine.
-
N-Alkylation via Reductive Amination
Reductive amination is a highly versatile and reliable method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[13] This two-step, one-pot process first involves the formation of an iminium ion intermediate, which is then immediately reduced to the target amine.[14] It is a preferred method for introducing alkyl groups onto the piperazine nitrogen.
Causality in Protocol Design: The choice of reducing agent is critical for success. Mild hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are selective for the iminium ion over the starting aldehyde or ketone, preventing competitive reduction of the carbonyl starting material.[15] The reaction is often performed in chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE).
Protocol 2: Reductive Amination with Cyclohexanecarboxaldehyde
-
Materials:
-
2-Ethylpiperazine dihydrochloride (1.0 equiv)
-
Triethylamine (Et₃N) (2.2 equiv)
-
Cyclohexanecarboxaldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Free Base Generation: Suspend 2-ethylpiperazine dihydrochloride (1.0 equiv) in anhydrous DCM. Add triethylamine (2.2 equiv) and stir at room temperature for 20 minutes.
-
Expert Insight: Triethylamine is a convenient organic base used to generate the free piperazine in situ. The resulting triethylammonium chloride salt is typically soluble or easily filtered.[14]
-
-
Iminium Formation: Add cyclohexanecarboxaldehyde (1.1 equiv) to the mixture and stir for 1 hour at room temperature.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 2-6 hours).
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Stir for 15 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
-
Amide Bond Formation
Amide coupling is arguably the most frequently used reaction in medicinal chemistry.[16] 2-Ethylpiperazine can be readily acylated with carboxylic acids to form stable amide bonds, a key linkage in many pharmaceutical agents. The reaction requires the activation of the carboxylic acid, typically with a peptide coupling reagent.
Causality in Protocol Design: Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an additive like HOBt (Hydroxybenzotriazole) are used to convert the carboxylic acid into a highly reactive activated ester in situ.[16] This intermediate readily reacts with the nucleophilic nitrogen of the free 2-ethylpiperazine. An organic base like DIPEA (N,N-Diisopropylethylamine) is added to neutralize the dihydrochloride starting material and any acidic byproducts.
Protocol 3: Amide Coupling with Benzoic Acid
-
Materials:
-
2-Ethylpiperazine dihydrochloride (1.0 equiv)
-
Benzoic Acid (1.05 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Activation: In a flask, dissolve benzoic acid (1.05 equiv) and HATU (1.1 equiv) in anhydrous DMF. Stir for 10 minutes at room temperature.
-
Amine Addition: In a separate flask, dissolve or suspend 2-ethylpiperazine dihydrochloride (1.0 equiv) in DMF and add DIPEA (3.0 equiv). Stir for 10 minutes.
-
Coupling: Transfer the amine solution to the activated acid solution via cannula or syringe.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Extraction: Combine the organic layers, wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
-
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery. 2
-
Various Authors. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. 4
-
Various Authors. (2020). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. National Center for Biotechnology Information.
-
BenchChem. (2025). Role of piperazine scaffolds in medicinal chemistry. BenchChem.
-
Various Authors. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
-
Various Authors. (2014). A Facile Total Synthesis of Imatinib Base and Its Analogues. ACS Publications.
-
BenchChem. (2025). Technical Support Center: Synthesis of (R)-2-ethylpiperazine Dihydrochloride. BenchChem.
-
Various Authors. (2020). Flow Chemistry Synthesis of Imatinib and Analogues. Africa Commons.
-
Sigma-Aldrich. 2-Ethylpiperazine dihydrochloride AldrichCPR. Sigma-Aldrich.
-
Various Authors. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
-
Various Authors. (2024). Figure 3. The synthesis of Imatinib Imatinib is a synthetic tyrosine... ResearchGate.
-
Google Patents. (2013). US8609842B2 - Method for synthesizing Imatinib. Google Patents.
-
BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem.
-
BenchChem. (2025). A Technical Guide to (R)-2-Ethylpiperazine Dihydrochloride. BenchChem.
-
Echemi. 2-ETHYL PIPERAZINE HYDROCHLORIDE SDS, 259808-09-8 Safety Data Sheets. Echemi.com.
-
Various Authors. (2021). Representative bioactive sulfur-containing ethyl piperazine compounds... ResearchGate.
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia.
-
Spectrum Chemical. (2007). Material Safety Data Sheet - Piperazine Dihydrochloride. Spectrum Chemical.
-
Various Authors. (2019). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Center for Biotechnology Information.
-
Various Authors. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
-
Angene Chemical. (2024). Safety Data Sheet - 2-Ethylpiperazine dihydrochloride. Angene Chemical.
-
Various Authors. (2021). Intramolecular reductive amination for the preparation of piperazines. ResearchGate.
-
Various Authors. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Center for Biotechnology Information.
-
Bentham Science. (2022). Asymmetric Synthesis of Biologically Active Piperazine Derivatives. Bentham Science.
-
Various Authors. (2019). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. National Center for Biotechnology Information.
-
Various Authors. (2020). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. National Center for Biotechnology Information.
-
BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. BenchChem.
-
Various Authors. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ResearchGate.
-
Fisher Scientific. (2025). SAFETY DATA SHEET - Piperazine-2-carboxylic acid dihydrochloride. Fisher Scientific.
-
Various Authors. (2019). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate.
-
Various Authors. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. National Center for Biotechnology Information.
-
Various Authors. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Rochester.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
-
Google Patents. (2014). WO2014184039A1 - Method for preparing n-alkyl-piperazines. Google Patents.
-
Royal Society of Chemistry. (2024). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. RSC Publishing.
-
Chemistry LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts.
-
Google Patents. (2013). CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Google Patents.
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.
-
Various Authors. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Ethylpiperazine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 7. angenechemical.com [angenechemical.com]
- 8. echemi.com [echemi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hepatochem.com [hepatochem.com]
Application Notes & Protocols: Strategic Acylation of N-Ethylpiperazine in Medicinal Chemistry
Introduction: The Strategic Value of N-Acyl Ethylpiperazines
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of bioactive molecules.[1][2][3] Its unique six-membered heterocyclic structure, containing two nitrogen atoms at positions 1 and 4, imparts favorable physicochemical properties to drug candidates, such as improved aqueous solubility and oral bioavailability, and provides versatile handles for molecular modification.[4] The N-ethylpiperazine moiety, in particular, offers a strategic starting point for synthesizing complex drug molecules. The acylation of its secondary amine is a fundamental and powerful transformation that introduces an amide linkage, a critical pharmacophore for establishing interactions with biological targets. This guide provides an in-depth exploration of the principles, protocols, and applications of N-ethylpiperazine acylation, designed for researchers and scientists in drug discovery and development. The resulting N-acyl ethylpiperazine derivatives are integral to numerous therapeutic classes, including anticancer and antipsychotic agents.[1][5][6]
Mechanistic Rationale: The Chemistry of Selective Acylation
The acylation of N-ethylpiperazine is a classic example of nucleophilic acyl substitution. The key to this reaction's utility lies in the differential reactivity of the two nitrogen atoms within the ring.
-
Nucleophilicity: The secondary amine (-NH) is a potent nucleophile, readily attacking the electrophilic carbonyl carbon of an acylating agent.
-
Steric Hindrance: The tertiary amine, substituted with an ethyl group (-N-CH₂CH₃), is significantly more sterically hindered and less nucleophilic, rendering it largely unreactive under standard acylation conditions.
This inherent difference ensures that the reaction proceeds with high regioselectivity at the secondary amine, making complex protection-deprotection schemes unnecessary for achieving mono-acylation. The general mechanism involves the nucleophilic attack of the secondary amine on the acylating agent, followed by the elimination of a leaving group. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.[7]
Core Experimental Parameters and Reagent Selection
The success of the acylation reaction hinges on the careful selection of reagents and optimization of reaction conditions. The choice of acylating agent is dictated by the availability of starting materials and the desired reactivity.
| Acylating Agent Class | Specific Example | Typical Conditions | Advantages | Considerations |
| Acyl Halides | Acetyl Chloride, Benzoyl Chloride | Anhydrous aprotic solvent (DCM, THF), 0 °C to RT, non-nucleophilic base (TEA, DIPEA).[7] | High reactivity, readily available, generally good yields. | Moisture sensitive, generates corrosive acid byproduct. |
| Acid Anhydrides | Acetic Anhydride, Boc Anhydride | Aprotic solvent, often requires mild heating or extended reaction time at RT.[8] | Less moisture sensitive than acyl chlorides, byproduct (carboxylic acid) is less corrosive. | Generally less reactive than acyl chlorides. |
| Carboxylic Acids | Various (e.g., Oleanonic Acid) | Requires a coupling agent (EDC, HATU, DCC) and a base (DIPEA, HOBt) in an aprotic solvent (DMF, DCM).[1] | Broad substrate scope, mild conditions suitable for sensitive molecules. | Stoichiometric byproducts from coupling agents can complicate purification. |
Solvent Choice: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are crucial to prevent the hydrolysis of the highly reactive acylating agent, which would otherwise quench the reaction and reduce yields.[7]
Temperature Management: The reaction is often initiated at 0 °C. This is a critical control measure to manage the initial exothermic release of energy upon addition of the acylating agent, preventing potential side reactions. The reaction is then typically allowed to warm to room temperature to ensure it proceeds to completion.[7]
Validated Experimental Protocols
The following protocols provide step-by-step methodologies for two common acylation strategies. Each protocol includes integrated checkpoints for reaction monitoring and purification to ensure a self-validating workflow.
Protocol 1: Acylation with an Acyl Chloride
Principle: This protocol describes the direct reaction of N-ethylpiperazine with an acyl chloride in the presence of a base to form the corresponding amide. This is a robust and widely applicable method.
Materials and Reagents:
-
N-Ethylpiperazine (1.0 eq)
-
Acyl chloride (1.05 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate eluent system (e.g., Ethyl Acetate/Hexanes or DCM/Methanol)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-ethylpiperazine (1.0 eq) and dissolve in anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Add the acyl chloride (1.05 eq) dropwise to the stirred solution over 10-15 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the N-ethylpiperazine starting material is consumed.
-
Work-up: a. Quench the reaction by slowly adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine. c. Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system to isolate the pure N-acyl ethylpiperazine product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Amide Coupling with a Carboxylic Acid
Principle: This method is employed when the desired acyl group is derived from a carboxylic acid. A coupling agent is used to activate the carboxylic acid, facilitating its reaction with N-ethylpiperazine.
Materials and Reagents:
-
Carboxylic acid (1.0 eq)
-
N-Ethylpiperazine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF) or DCM
-
Water, Saturated NaHCO₃, Brine
-
Ethyl Acetate or DCM for extraction
-
Anhydrous MgSO₄
Step-by-Step Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation: Stir the mixture at room temperature for 15-20 minutes to form the activated ester.
-
Amine Addition: Add N-ethylpiperazine (1.1 eq) to the flask, followed by the dropwise addition of DIPEA (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate (or DCM) and wash with water (3x) to remove DMF. b. Sequentially wash the organic layer with saturated aqueous NaHCO₃ and brine. c. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification & Characterization: Purify the crude product via flash column chromatography and characterize as described in Protocol 1.
Workflow and Applications
The acylation of N-ethylpiperazine is not an isolated laboratory curiosity; it is a key step in the synthesis of numerous marketed drugs and clinical candidates. The piperazine amide core is a versatile pharmacophore that can be tailored to interact with a wide range of biological targets.
Case Studies in Drug Development:
-
Anticancer Agents: The N-acyl piperazine motif is central to many kinase inhibitors. For example, the synthesis of Infigratinib, a fibroblast growth factor receptor (FGFR) inhibitor, involves a multi-step pathway where an N-ethylpiperazine derivative is coupled to a pyrimidine core.[2] Similarly, novel cytotoxic agents have been developed by acylating N-ethylpiperazine with complex molecular scaffolds like oleanonic acid chlorides, achieving high yields of 91-94%.[1]
-
Antipsychotic Drugs: Many atypical antipsychotics feature an arylpiperazine core. The synthesis of these compounds often involves the formation of an amide bond with a piperazine derivative, including N-ethylpiperazine, to modulate receptor binding profiles, particularly for dopamine (D₂) and serotonin (5-HT₂ₐ) receptors.[5][6][9]
-
Veterinary Pharmaceuticals: N-ethylpiperazine is a key intermediate in the production of Enrofloxacin, a broad-spectrum fluoroquinolone antibiotic used extensively in veterinary medicine.[10][11]
Conclusion
The acylation of N-ethylpiperazine is a high-yield, selective, and versatile reaction that serves as a cornerstone in the medicinal chemist's toolkit. Its reliability and the pharmacological importance of the resulting N-acyl piperazine products ensure its continued prevalence in drug discovery. By understanding the underlying mechanisms and mastering the practical protocols, researchers can efficiently generate diverse libraries of compounds for biological screening and develop novel therapeutic agents. The strategic application of this reaction continues to fuel the pipeline of drugs targeting a wide spectrum of human and animal diseases.
References
-
Gîrbo, E., et al. (2022). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules. Available at: [Link]
-
Kumar, A., et al. (2008). Synthesis and Preliminary Pharmacological Evaluation of N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides as Novel Atypical Antipsychotic Agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of N-Ethylpiperazine in Veterinary Drug Synthesis. Ningbo Inno Pharmchem Co., Ltd. Blog. Available at: [Link]
-
Sabatino, P., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]
-
ResearchGate. (2008). Synthesis and preliminary pharmacological evaluation of N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides as novel atypical antipsychotic agents. ResearchGate. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. Blog. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of Piperazine Derivatives in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. Blog. Available at: [Link]
-
Aslam, S., et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Polycyclic Aromatic Compounds. Available at: [Link]
-
Fraga, C. A. M., et al. (2013). Synthesis and Pharmacological Evaluation of New N-phenylpiperazine Derivatives Designed as Homologues of the Antipsychotic Lead Compound LASSBio-579. European Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2022). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]
-
ResearchGate. (2019). Synthesis, Characterization, and Antipsychotic Evaluation of Some Aryl Piperazine Congeners. ResearchGate. Available at: [Link]
-
Imramovský, A., et al. (2014). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. Current Organic Synthesis. Available at: [Link]
-
Kamal, A., et al. (2022). An evolving role of piperazine moieties in drug design and discovery. Future Medicinal Chemistry. Available at: [Link]
-
Fengchen Group Co., Ltd. (n.d.). N-Ethylpiperazine Or N-Ethyl Piperazine CAS 5308-25-8 Manufacturers and Suppliers. Fengchen Group. Available at: [Link]
-
ResearchGate. (n.d.). Representative drugs containing N-ethyl piperazine core and their synthetic routes. ResearchGate. Available at: [Link]
-
Kluge, A. F., & Petter, R. C. (2010). Acylating drugs: redesigning natural covalent inhibitors. Current Opinion in Chemical Biology. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. Available at: [Link]
-
Boumoud, B., et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Sharma, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Available at: [Link]
Sources
- 1. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and preliminary pharmacological evaluation of N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides as novel atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. N-Ethylpiperazine Or N-Ethyl Piperazine CAS 5308-25-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
Application Notes and Protocols: Selective Alkylation Reactions with 2-Ethylpiperazine Dihydrochloride
An in-depth guide to the strategic alkylation of a key pharmaceutical building block, authored for the practicing chemist.
Introduction: The Strategic Value of 2-Ethylpiperazine
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties—two basic nitrogen atoms capable of forming hydrogen bonds and salts—often enhance aqueous solubility and oral bioavailability. The introduction of an ethyl group at the C2 position breaks the molecule's symmetry, creating two distinct nitrogen centers: a sterically hindered secondary amine (N1) and a more accessible secondary amine (N4). This asymmetry makes 2-ethylpiperazine a highly valuable and versatile building block for creating complex, three-dimensional molecules with finely tuned pharmacological profiles.
However, this inherent asymmetry also presents a significant synthetic challenge, particularly when starting with the commercially common 2-ethylpiperazine dihydrochloride salt. The primary obstacle is achieving selective alkylation at either the N1 or N4 position while avoiding undesired side reactions like di-alkylation.
This comprehensive guide moves beyond simple procedural lists to provide a deep, mechanistically-grounded exploration of selective alkylation strategies. We will dissect the causality behind critical experimental choices, empowering researchers in drug development to not only execute these reactions but also to troubleshoot and adapt them for their specific molecular targets.
The Substrate: Understanding the Reactivity of 2-Ethylpiperazine
Before designing a synthetic protocol, a thorough understanding of the substrate is paramount. The reactivity of 2-ethylpiperazine is governed by three key factors:
-
The Dihydrochloride Salt Form : The starting material is a salt where both nitrogen atoms are protonated and thus non-nucleophilic. A crucial first step in any alkylation protocol is the liberation of the free base using a suitable stoichiometric amount of a chemical base.
-
Steric Hindrance : The ethyl group at the C2 position significantly encumbers the adjacent N1 nitrogen. Consequently, the N4 nitrogen is more sterically accessible to incoming electrophiles.
-
Nucleophilicity : In the resulting free base, the N4 nitrogen is generally more nucleophilic than the N1 nitrogen due to reduced steric hindrance. This inherent difference is the foundation for achieving regioselectivity in direct alkylation approaches.
These factors dictate that without a carefully planned strategy, a simple reaction between 2-ethylpiperazine and an alkylating agent will likely yield a complex mixture of N4-mono-alkylated, N1-mono-alkylated, and N1,N4-di-alkylated products, creating a significant purification challenge.[3]
Core Strategies for Controlled N-Alkylation
Several robust strategies exist to control the outcome of alkylation reactions. The choice depends on the desired regiochemistry, the nature of the alkylating agent, and the overall complexity of the synthetic route.
Strategy 1: Direct Alkylation (Exploiting Inherent Reactivity)
This is the most straightforward approach, relying on the greater steric accessibility and nucleophilicity of the N4 position. To favor mono-alkylation at this site, the reaction is typically run using a large excess of the piperazine relative to the alkylating agent.[3] This statistical approach ensures the electrophile is more likely to encounter an unreacted piperazine molecule than a mono-substituted one.
-
Mechanism : A standard bimolecular nucleophilic substitution (SN2) reaction.
-
Advantages : Operationally simple and uses fewer steps.
-
Limitations : Often results in a mixture of products, requiring careful purification. Di-alkylation is a common side reaction, especially with highly reactive alkylating agents or when using a 1:1 stoichiometry.[3]
Strategy 2: Reductive Amination (A Milder Alternative)
Reductive amination is a powerful and highly versatile method for N-alkylation that avoids many of the pitfalls of direct alkylation with halides.[4][5] The reaction proceeds by forming an iminium ion between the piperazine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ by a mild reducing agent.
-
Mechanism : Two-step, one-pot process involving imine/iminium ion formation followed by hydride reduction.[5]
-
Advantages : Excellent for achieving mono-alkylation, as the reaction conditions are typically too mild to form quaternary ammonium salts.[6] It is a very reliable method for introducing a wide variety of substituents.
-
Key Reagents : Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for iminium ions over carbonyls, and does not reduce the carbonyl starting material.
Strategy 3: The Protecting Group Approach (Ultimate Regiocontrol)
For syntheses requiring unambiguous regioselectivity, especially for alkylating the more hindered N1 position, a protecting group strategy is the gold standard.[6][7] This method involves temporarily "blocking" one nitrogen atom, directing the alkylation to the other, and then removing the block. The tert-butyloxycarbonyl (Boc) group is most commonly used for this purpose due to its stability and ease of removal under acidic conditions.[8][9]
-
Mechanism : A multi-step workflow involving protection, alkylation, and deprotection.
-
Advantages : Provides unparalleled control over which nitrogen atom is functionalized. It is the most reliable method for synthesizing N1-alkylated-2-ethylpiperazine derivatives.
-
Orthogonality : The use of protecting groups like Boc (acid-labile), Cbz (removed by hydrogenolysis), and Fmoc (base-labile) allows for complex, multi-step syntheses where different nitrogens can be deprotected and functionalized sequentially.[10]
Comparative Overview of Alkylation Strategies
The selection of an appropriate synthetic strategy is critical for success. The table below summarizes the key features of each method to guide the decision-making process.
| Strategy | Primary Reagents | Typical Conditions | Selectivity Control | Key Advantages & Considerations |
| Direct Alkylation | Alkyl Halide, Base (e.g., K₂CO₃, Et₃N) | Aprotic solvent (ACN, DMF), RT to 80°C | Statistical (favors N4 with excess piperazine) | Operationally simple; risk of di-alkylation and low regioselectivity.[3] |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Chlorinated solvent (DCM, DCE), RT | High for mono-alkylation (favors N4) | Avoids over-alkylation; broad substrate scope; one-pot procedure.[5] |
| Protecting Group | Boc₂O, Alkyl Halide, Base, Acid (TFA, HCl) | Multi-step; varied conditions | Absolute Regiocontrol | Enables selective N1 alkylation; requires more synthetic steps.[7] |
| Buchwald-Hartwig | Aryl Halide, Pd Catalyst, Ligand, Base | Anhydrous solvent (Toluene, Dioxane), Heat | High for N-Arylation | Premier method for forming C(aryl)-N bonds; requires inert atmosphere.[11][12] |
Detailed Experimental Protocols
Safety Precaution : Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Free-Basing of 2-Ethylpiperazine Dihydrochloride
Causality: This protocol is the mandatory first step for any subsequent alkylation. It uses a strong base to deprotonate the ammonium salts, generating the nucleophilic free amine required for the reaction.
Materials :
-
2-Ethylpiperazine dihydrochloride (1.0 eq)
-
Sodium hydroxide (NaOH) (2.2 eq)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure :
-
Dissolve 2-ethylpiperazine dihydrochloride (1.0 eq) in water.
-
Cool the solution in an ice bath (0 °C).
-
Prepare a solution of NaOH (2.2 eq) in water and add it slowly to the piperazine solution, ensuring the temperature remains below 10 °C.
-
Once the addition is complete, allow the mixture to warm to room temperature.
-
Transfer the aqueous solution to a separatory funnel and extract with DCM (3 x volume of water).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free base of 2-ethylpiperazine as an oil. The product is often used immediately in the next step without further purification.
Protocol 2: Selective N4-Alkylation via Reductive Amination
Causality: This protocol is optimized for selective mono-alkylation at the less hindered N4 position. Sodium triacetoxyborohydride is used as it is a mild reducing agent that selectively reduces the iminium intermediate without affecting the starting aldehyde.[5]
Materials :
-
2-Ethylpiperazine (free base from Protocol 1, 1.0 eq)
-
Aldehyde of choice (e.g., Benzaldehyde, 1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure :
-
Dissolve 2-ethylpiperazine (1.0 eq) and the aldehyde (1.0 eq) in DCE in a round-bottom flask equipped with a magnetic stirrer.
-
Stir the solution at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure N4-alkyl-2-ethylpiperazine.
Protocol 3: Selective N1-Alkylation via Boc-Protection Strategy
Causality: This multi-step protocol provides access to the sterically hindered N1 position. The bulky Boc group is first installed on the more accessible N4 nitrogen, leaving only N1 available for alkylation.[7] The final step utilizes strong acid to efficiently cleave the Boc protecting group.[8][9]
Step A: N4-Boc Protection
-
Dissolve 2-ethylpiperazine (free base from Protocol 1, 1.0 eq) in DCM at 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Concentrate the reaction mixture and purify by column chromatography (silica gel) to isolate pure tert-butyl 3-ethylpiperazine-1-carboxylate.
Step B: N1-Alkylation
-
Dissolve the N-Boc-2-ethylpiperazine from Step A (1.0 eq) in acetonitrile or DMF.
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) followed by the desired alkyl halide (1.1 eq).
-
Stir the reaction at room temperature or heat to 60-80 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the mixture to remove the inorganic base and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the N4-Boc-N1-alkyl-2-ethylpiperazine.
Step C: N4-Boc Deprotection
-
Dissolve the purified product from Step B in DCM (or methanol).
-
Add trifluoroacetic acid (TFA, 20-50% v/v) or a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).[8][9]
-
Stir the mixture at room temperature for 1-4 hours until deprotection is complete (monitor by LC-MS).
-
Remove the solvent and excess acid under reduced pressure.
-
To obtain the free base, dissolve the residue in water, basify with NaOH or NaHCO₃, and extract with an organic solvent (e.g., DCM). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final 1-alkyl-2-ethylpiperazine.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Di-alkylation | - Stoichiometry is incorrect (excess alkylating agent).- Reaction temperature is too high or time is too long.[3] | - Use a large excess (5-10 eq) of piperazine for direct alkylation.- Add the alkylating agent slowly at a lower temperature.- Switch to reductive amination. |
| Low Yield | - Incomplete free-basing of the dihydrochloride salt.- Alkylating agent is not reactive enough.- Product is water-soluble and lost during workup. | - Ensure >2 equivalents of base are used for free-basing.- For unreactive alkyl halides, consider adding NaI or KI to promote an in-situ Finkelstein reaction.[4]- For polar products, perform multiple extractions or use a different solvent like chloroform.[13] |
| Incomplete Deprotection | - Insufficient acid or reaction time.- Starting material has poor solubility.[9] | - Increase the equivalents of TFA or HCl solution.- Gently warm the reaction (e.g., to 40 °C).- Use a co-solvent to improve solubility. |
| Purification Difficulties | - Products and starting materials have similar polarity.- Residual piperazine co-elutes with the product. | - For basic compounds, consider using an amine-deactivated silica gel or adding a small amount of triethylamine to the eluent.- Convert the crude mixture to its salt (e.g., hydrochloride) to facilitate purification by crystallization.[14] |
Conclusion
The selective alkylation of 2-ethylpiperazine dihydrochloride is a frequently encountered challenge with significant implications for drug discovery. A successful outcome hinges on a deliberate choice of strategy based on the desired final product. While direct alkylation offers a rapid route primarily to N4-substituted analogs, it often suffers from a lack of control. Reductive amination provides a superior and more general method for clean N4-mono-alkylation. For ultimate regiocontrol and access to the sterically hindered N1 position, the protecting group strategy, though more laborious, remains the most authoritative and reliable approach. By understanding the underlying chemical principles and applying the detailed protocols within this guide, researchers can confidently and efficiently synthesize the specific 2-ethylpiperazine derivatives required for their research programs.
References
-
BenchChem. Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives. Accessed January 17, 2026.
-
BenchChem. Technical Support Center: Deprotection of Boc-Protected Piperazines. Accessed January 17, 2026.
-
McManus, J. B., et al. "Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis." Organic Letters, 2020.
-
Various Authors. "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?" ResearchGate Discussion. Accessed January 17, 2026.
-
Various Authors. "What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide?" ResearchGate Discussion. Accessed January 17, 2026.
-
BenchChem. A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. Accessed January 17, 2026.
-
BenchChem. Technical Support Center: Synthesis of Substituted Piperazines. Accessed January 17, 2026.
-
Ambeed. Reactions of Piperazines. Accessed January 17, 2026.
-
Christensen, J. B. "A Simple Synthesis of N-Alkylpiperazines." ResearchGate Publication, 2013.
-
Saggioro, S., et al. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules, 2023.
-
Google Patents. Purification of piperazine. US2919275A. Accessed January 17, 2026.
-
Various Authors. "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?" ResearchGate Discussion. Accessed January 17, 2026.
-
McManus, J. B., et al. "Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis." PubMed, 2020.
-
BenchChem. Preventing di-substitution in piperazine N-alkylation reactions. Accessed January 17, 2026.
-
Organic Chemistry Portal. Synthesis of piperazines. Accessed January 17, 2026.
-
BenchChem. Technical Support Center: Purification of Piperazine-Containing Compounds. Accessed January 17, 2026.
-
ACS Publications. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Organic Process Research & Development. Accessed January 17, 2026.
-
Trost, B. M., et al. "Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation." Angewandte Chemie, 2013.
-
Reilly, S. W., Mach, R. H. "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." Organic Letters, 2016.
-
Unknown Author. "SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES." Journal of Chemical and Pharmaceutical Research, 2013.
-
Bouvier, B., et al. "The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines." Computational and Theoretical Chemistry, 2016.
-
O'Brien, P., et al. "Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines." Journal of the American Chemical Society, 2013.
-
MDPI. "Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors." Molecules, 2022.
-
Wikipedia. Buchwald–Hartwig amination. Accessed January 17, 2026.
-
BenchChem. Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. Accessed January 17, 2026.
-
Sancineto, L., et al. "Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells." Bioconjugate Chemistry, 2018.
-
BenchChem. Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Accessed January 17, 2026.
-
Matassini, C., et al. "THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES." Arkivoc, 2012.
-
YouTube. Buchwald-Hartwig amination. Accessed January 17, 2026.
-
Google Patents. Method for preparing n-alkyl-piperazines. WO2014184039A1. Accessed January 17, 2026.
-
MDPI. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules, 2023.
-
Google Patents. Production of ethylenediamine and N-aminoethylpiperazine from piperazine. US4602091A. Accessed January 17, 2026.
-
Organ, M. G., et al. "Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst." Chemistry – A European Journal, 2008.
-
ResearchGate. Intramolecular reductive amination for the preparation of piperazines. Accessed January 17, 2026.
-
ResearchGate. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Accessed January 17, 2026.
-
ResearchGate. Preparation of 1-Alkyl-2,5-piperazinediones. Accessed January 17, 2026.
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Accessed January 17, 2026.
-
Google Patents. Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. CN103254153A. Accessed January 17, 2026.
-
University of Florida Digital Collections. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Accessed January 17, 2026.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Utilization of 2-Ethylpiperazine Dihydrochloride in Central Nervous System (CNS) Drug Development
Introduction: The Piperazine Scaffold as a Cornerstone of CNS Drug Discovery
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the structural core of numerous drugs targeting the central nervous system.[1][2][3][4] Its versatile structure allows for modifications that can fine-tune pharmacological activity, making it a valuable building block for developing treatments for a wide range of neurological and psychiatric disorders.[2][3][4][5][6] Piperazine derivatives have been successfully developed as antipsychotics, antidepressants, and anxiolytics, primarily through their interaction with various neurotransmitter systems.[2][3][4]
This guide presents a comprehensive framework for leveraging 2-Ethylpiperazine dihydrochloride as a foundational scaffold in a CNS drug discovery program. While specific biological data for this compound is not extensively documented in public literature, its chiral nature and membership in the piperazine class make it an excellent candidate for initiating a discovery campaign aimed at identifying novel CNS-active agents. These notes will provide detailed, field-proven protocols for the systematic evaluation of 2-Ethylpiperazine dihydrochloride and its subsequent derivatives, from initial physicochemical characterization to in vivo assessment of potential therapeutic efficacy.
Part 1: Foundational Characterization of 2-Ethylpiperazine Dihydrochloride
A thorough understanding of the physicochemical properties of a lead compound is critical for CNS drug development, as these properties govern its ability to cross the blood-brain barrier (BBB) and reach its target.[1][7][8]
Physicochemical Properties Assessment
The following table outlines key physicochemical parameters that should be determined for 2-Ethylpiperazine dihydrochloride to assess its drug-likeness for CNS applications.[1][2][7]
| Property | Target Range for CNS Drugs | Method |
| Molecular Weight (MW) | < 450 Da | Calculation/Mass Spectrometry |
| LogP (Lipophilicity) | 1.5 - 3.5 | Experimental (e.g., shake-flask) or calculated |
| Topological Polar Surface Area (TPSA) | < 90 Ų | Calculated |
| Hydrogen Bond Donors | ≤ 3 | Calculated |
| Hydrogen Bond Acceptors | ≤ 7 | Calculated |
| Aqueous Solubility | > 60 µM | Kinetic or thermodynamic solubility assay |
| pKa | 7.5 - 10.5 | Potentiometric titration or computational prediction |
Blood-Brain Barrier Permeability Assessment
The ability of a compound to penetrate the BBB is paramount for its efficacy in the CNS. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive BBB permeability.[3][9][10][11][12]
Objective: To estimate the passive permeability of 2-Ethylpiperazine dihydrochloride across the blood-brain barrier.
Principle: This assay utilizes a 96-well microplate system where a filter membrane is coated with a lipid mixture mimicking the BBB, separating a donor well from an acceptor well. The rate of diffusion of the compound from the donor to the acceptor compartment is measured to determine its permeability coefficient (Pe).
Materials:
-
PAMPA plate system (e.g., from Pion Inc. or similar)
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (2-Ethylpiperazine dihydrochloride) and control compounds (e.g., caffeine for high permeability, atenolol for low permeability)
-
96-well UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Membrane Coating: Prepare the artificial membrane by dissolving porcine brain lipid extract in dodecane. Apply a small volume of this solution to the filter of the donor plate and allow the solvent to evaporate.
-
Compound Preparation: Prepare a stock solution of 2-Ethylpiperazine dihydrochloride and control compounds in a suitable solvent (e.g., DMSO) and then dilute in PBS to the final working concentration.
-
Assay Setup:
-
Add the diluted compound solution to the donor wells.
-
Fill the acceptor wells with PBS.
-
Carefully place the donor plate onto the acceptor plate, ensuring the lipid-coated membrane is in contact with the solutions in both compartments.
-
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Calculation of Permeability (Pe): The effective permeability (Pe) is calculated using the following equation:
Pe = (-ln(1 - CA/Cequilibrium)) * (VD * VA) / ((VD + VA) * A * t)
Where CA is the concentration in the acceptor well, Cequilibrium is the concentration at equilibrium, VD and VA are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
Data Interpretation: Compounds are typically classified as high, medium, or low permeability based on their Pe values, with higher values indicating a greater potential to cross the BBB.
Part 2: In Vitro Pharmacological Profiling
The following protocols are designed to assess the interaction of 2-Ethylpiperazine dihydrochloride and its derivatives with key CNS targets. Given the known pharmacology of piperazine-containing compounds, initial screening should focus on dopamine and serotonin receptors and transporters.[1][2][3][4]
Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[13][14]
Objective: To determine the binding affinity (Ki) of 2-Ethylpiperazine dihydrochloride for the human dopamine D2 receptor.
Principle: This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-Spiperone) for binding to the D2 receptor expressed in cell membranes. The inhibition of radioligand binding by the test compound is used to calculate its inhibitory constant (Ki).
Materials:
-
Cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone.
-
Non-specific binding control: Haloperidol.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compound (2-Ethylpiperazine dihydrochloride).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Compound Dilution: Prepare serial dilutions of 2-Ethylpiperazine dihydrochloride and haloperidol in the assay buffer.
-
Assay Reaction: In a 96-well plate, combine:
-
Cell membranes (containing a specific amount of receptor protein).
-
[³H]-Spiperone (at a concentration close to its Kd).
-
Either assay buffer (for total binding), a high concentration of haloperidol (for non-specific binding), or the test compound at various concentrations.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol can be adapted for other receptors, such as serotonin 5-HT2A, by selecting the appropriate cell line, radioligand, and non-specific binding control.
Neurotransmitter Reuptake Assays
Many CNS drugs function by inhibiting the reuptake of neurotransmitters from the synaptic cleft.[15][16][17][18][19]
Objective: To assess the inhibitory activity of 2-Ethylpiperazine dihydrochloride on dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Principle: This assay uses a fluorescent substrate that is a substrate for the neurotransmitter transporters. When the substrate is taken up into cells expressing the transporter, the intracellular fluorescence increases. An inhibitor of the transporter will block this uptake, resulting in a lower fluorescence signal.[15][16][17][18][19]
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET.
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices or similar).
-
Control inhibitors (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET).
-
Test compound (2-Ethylpiperazine dihydrochloride).
-
Fluorescence microplate reader.
Procedure:
-
Cell Plating: Seed the transporter-expressing cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Compound Addition: Add serial dilutions of the test compound and control inhibitors to the cell plates.
-
Dye Loading: Add the fluorescent substrate/masking dye solution from the kit to all wells.
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 30-60 minutes).
-
Fluorescence Reading: Measure the fluorescence intensity using a bottom-read fluorescence plate reader.
-
Data Analysis: Normalize the data to the controls (no inhibitor and maximal inhibition). Plot the normalized response against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Neurotoxicity Assessment
Early assessment of neurotoxicity is crucial to avoid late-stage drug development failure.[20][21][22][23]
Objective: To evaluate the potential neurotoxic effects of 2-Ethylpiperazine dihydrochloride on cultured neuronal cells.
Principle: This assay measures the viability of neuronal cells after exposure to the test compound using a metabolic indicator (e.g., resazurin) or a marker of cell membrane integrity (e.g., LDH release).
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or primary neurons.
-
Cell culture medium and supplements.
-
Test compound (2-Ethylpiperazine dihydrochloride).
-
Positive control for toxicity (e.g., staurosporine).
-
Resazurin-based cell viability reagent (e.g., alamarBlue) or LDH cytotoxicity assay kit.
-
Fluorescence or absorbance microplate reader.
Procedure:
-
Cell Seeding: Plate the neuronal cells in a 96-well plate and allow them to adhere and differentiate if necessary.
-
Compound Treatment: Treat the cells with a range of concentrations of 2-Ethylpiperazine dihydrochloride and the positive control for 24-48 hours.
-
Viability Measurement:
-
Resazurin Assay: Add the resazurin reagent to the wells and incubate for 1-4 hours. Measure the fluorescence, which is proportional to the number of viable cells.
-
LDH Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells using the kit reagents. Measure the absorbance.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the concentration of the compound that causes a 50% reduction in cell viability (CC50).
Part 3: In Vivo Behavioral Pharmacology
Following promising in vitro results, the next step is to evaluate the effects of the compound in animal models of CNS disorders.
Assessment of Anxiolytic-like Activity
Objective: To assess the anxiolytic-like effects of 2-Ethylpiperazine dihydrochloride in rodents.[24][25][26][27][28]
Principle: The EPM is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms of the maze.[24][25][26][27][28]
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
Procedure:
-
Animal Habituation: Allow the animals (mice or rats) to acclimate to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer 2-Ethylpiperazine dihydrochloride or a vehicle control via a suitable route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 30 minutes). A positive control such as diazepam should also be included.
-
Test: Place the animal in the center of the maze, facing a closed arm. Allow the animal to explore the maze for 5 minutes.
-
Recording: Record the session using an overhead video camera and tracking software.
-
Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters suggests an anxiolytic-like effect. Total distance traveled is also measured to control for general locomotor effects.
Assessment of Antidepressant-like Activity
Objective: To evaluate the antidepressant-like effects of 2-Ethylpiperazine dihydrochloride in mice.[29][30][31][32][33]
Principle: The FST is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant drugs are known to reduce the duration of this immobility.[29][30][31][32][33]
Apparatus: A transparent cylindrical container filled with water.
Procedure:
-
Animal Habituation: Acclimate the mice to the testing room.
-
Drug Administration: Administer 2-Ethylpiperazine dihydrochloride, vehicle, or a positive control (e.g., imipramine) at a specific time before the test.
-
Test: Place each mouse individually into the cylinder of water (23-25°C) for a 6-minute session.
-
Recording: Video record the session.
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the test. A significant decrease in immobility time compared to the vehicle group indicates an antidepressant-like effect.
Part 4: Visualizations and Workflows
CNS Drug Discovery Workflow
Caption: A typical workflow for early-stage CNS drug discovery.
Dopamine D2 Receptor Signaling Pathway
Sources
- 1. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. [PDF] Medicinal chemical properties of successful central nervous system drugs | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CNS drug design: balancing physicochemical properties for optimal brain exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PAMPA | Evotec [evotec.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 11. paralab.es [paralab.es]
- 12. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neurotoxicity Assay [visikol.com]
- 21. Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons | Axion Biosystems [axionbiosystems.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. In vitro acute and developmental neurotoxicity screening: an overview of cellular platforms and high-throughput technical possibilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Elevated plus maze protocol [protocols.io]
- 25. meliordiscovery.com [meliordiscovery.com]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 28. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 29. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 30. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 32. animal.research.wvu.edu [animal.research.wvu.edu]
- 33. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
Application Note: Strategic Synthesis of Novel GPCR Ligands Utilizing the 2-Ethylpiperazine Scaffold
Introduction: The Enduring Importance of GPCRs and Privileged Scaffolds
G protein-coupled receptors (GPCRs) represent the largest and most diverse family of membrane receptors in the human genome, playing critical roles in virtually every physiological process.[1][2][3] Their integral role in signal transduction makes them premier targets for therapeutic intervention, with a significant percentage of all approved drugs acting through these receptors.[4] The discovery of novel GPCR ligands remains a cornerstone of modern drug development, aimed at enhancing selectivity, reducing off-target effects, and exploring new therapeutic avenues like allosteric modulation and biased agonism.[2][3][4]
In the vast chemical space of potential ligands, certain molecular frameworks, often termed "privileged scaffolds," appear with remarkable frequency in successful drugs. The piperazine ring is a quintessential example of such a scaffold, particularly in the realm of Central Nervous System (CNS) disorders.[5][6][7][8] Its prevalence is not coincidental; the six-membered ring containing two nitrogen atoms at positions 1 and 4 imparts a unique combination of properties.[9][10] These include:
-
Modulable Basicity: The nitrogen atoms can be protonated under physiological conditions, which is crucial for forming stable, charge-reinforced interactions with receptor binding pockets, often involving key aspartate residues.[11]
-
Enhanced Physicochemical Properties: The polar nature of the nitrogen atoms often improves aqueous solubility and contributes to favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[9][11]
-
Structural Versatility: The piperazine ring serves as a conformationally restrained yet versatile linker, capable of being symmetrically or asymmetrically substituted at its two nitrogen atoms. This allows for the precise spatial orientation of different pharmacophoric elements to engage with multiple receptor subsites.[5][9][10]
This application note provides a detailed guide for the synthesis of GPCR ligands using 2-Ethylpiperazine dihydrochloride , a valuable, non-symmetrical building block. We will elucidate the strategic rationale behind its use, provide detailed, validated protocols for its incorporation into a model arylpiperazine ligand, and present methods for characterization and data analysis.
Section 1: Strategic Considerations for 2-Ethylpiperazine Dihydrochloride
The selection of a starting material is a critical decision in medicinal chemistry that influences the entire synthetic route and the properties of the final compounds. 2-Ethylpiperazine dihydrochloride offers several distinct advantages:
-
Introduction of Asymmetry and Chirality: Unlike unsubstituted piperazine, the ethyl group at the C-2 position renders the molecule chiral. This is of paramount importance in GPCR ligand design, as receptor binding pockets are chiral environments. Utilizing a chiral scaffold from the outset allows for the exploration of stereospecific interactions that can dramatically impact potency and selectivity.
-
Vectorial Exit Point: The ethyl group provides a defined steric and lipophilic feature. This can be used to probe specific regions of a binding pocket, potentially displacing water molecules or making productive van der Waals contacts to enhance affinity.
-
Handling and Reactivity: Supplied as a dihydrochloride salt, the compound is a stable, non-volatile solid that is easy to handle and weigh.[12] However, its salt form necessitates careful consideration in reaction planning. For any N-functionalization reaction, at least two equivalents of a non-nucleophilic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA)) must be used to first neutralize the salt and liberate the free diamine in situ.
Section 2: Synthetic Strategy and Workflow
The modular nature of the piperazine scaffold lends itself to a divergent synthetic approach, allowing for the creation of a library of analogs from a common intermediate. Our strategy involves a two-step sequence:
-
Selective Mono-N-Arylation: The first step is to attach an aromatic or heteroaromatic system to one of the piperazine nitrogens. This is a common feature in many aminergic GPCR ligands, where the aryl group engages in crucial π–π stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the transmembrane helices.[5] We will employ a Nucleophilic Aromatic Substitution (SNAr) reaction, a robust and scalable method for this transformation.[13]
-
N-Acylation of the Second Nitrogen: The remaining secondary amine is then functionalized. Here, we will demonstrate an amide bond formation. This introduces a hydrogen bond donor/acceptor moiety and a new vector for further chemical exploration.
This workflow is visualized in the diagram below.
Section 3: Detailed Experimental Protocols
Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 3.1: Synthesis of 2-((3-Ethylpiperazin-1-yl)pyrimidine (Intermediate 1)
Rationale: This protocol describes the mono-N-arylation of 2-ethylpiperazine with 2-chloropyrimidine via an SNAr reaction. 2-Chloropyrimidine is chosen as the electrophile because the electron-withdrawing pyrimidine ring activates the halide for substitution. N,N-diisopropylethylamine (DIPEA) is used as the base because it is non-nucleophilic and effectively scavenges the HCl generated, driving the reaction to completion. Acetonitrile is a suitable polar aprotic solvent for this reaction type.
-
Materials & Equipment:
-
2-Ethylpiperazine dihydrochloride (1.0 g, 5.23 mmol)
-
2-Chloropyrimidine (0.60 g, 5.23 mmol, 1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.75 mL, 15.7 mmol, 3.0 eq)
-
Acetonitrile (ACN), anhydrous (25 mL)
-
100 mL round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
-
Rotary evaporator, separatory funnel, standard glassware
-
-
Procedure:
-
To the 100 mL round-bottom flask, add 2-Ethylpiperazine dihydrochloride (1.0 g, 5.23 mmol) and a magnetic stir bar.
-
Add anhydrous acetonitrile (25 mL) to the flask. The salt will not fully dissolve, forming a slurry.
-
Add DIPEA (2.75 mL, 3.0 eq) to the slurry. Stir for 15 minutes at room temperature to allow for the in situ formation of the free base.
-
Add 2-chloropyrimidine (0.60 g, 1.0 eq) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Once complete, cool the reaction to room temperature and concentrate the mixture in vacuo using a rotary evaporator to remove the solvent.
-
Redissolve the resulting residue in dichloromethane (DCM, 50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in DCM to afford Intermediate 1 as a pale yellow oil.
-
Protocol 3.2: Synthesis of (4-(pyrimidin-2-yl)-2-ethylpiperazin-1-yl)(phenyl)methanone (Final Ligand)
Rationale: This step involves the acylation of the remaining secondary amine of Intermediate 1 with benzoyl chloride. A slight excess of DIPEA is used to scavenge the HCl byproduct of the acylation. The reaction is performed at 0°C to control the exothermic reaction and minimize potential side reactions.
-
Materials & Equipment:
-
Intermediate 1 (e.g., 0.50 g, 2.60 mmol)
-
Benzoyl chloride (0.33 mL, 2.86 mmol, 1.1 eq)
-
DIPEA (0.54 mL, 3.12 mmol, 1.2 eq)
-
Dichloromethane (DCM), anhydrous (20 mL)
-
50 mL round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Dissolve Intermediate 1 (0.50 g, 2.60 mmol) in anhydrous DCM (20 mL) in a 50 mL round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add DIPEA (0.54 mL, 1.2 eq) to the solution and stir for 5 minutes.
-
Add benzoyl chloride (0.33 mL, 1.1 eq) dropwise to the cold solution over 5 minutes.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction for the consumption of starting material by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (aq) (2 x 20 mL), saturated NaHCO₃ (aq) (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude material by flash column chromatography (e.g., eluting with 0-50% ethyl acetate in hexanes) or by recrystallization to yield the final ligand as a solid.
-
Protocol 3.3: Compound Characterization
Rationale: Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compounds. This is a self-validating step in the protocol.
-
Nuclear Magnetic Resonance (NMR): Obtain ¹H and ¹³C NMR spectra. Confirm the presence of all expected protons and carbons and the absence of starting materials. The integration of proton signals should match the proposed structure.
-
Mass Spectrometry (MS): Use LC-MS to confirm the molecular weight of the product and assess its purity. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition (exact mass) to within 5 ppm.
-
Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC), ideally with detection at two different wavelengths. For use in biological assays, purity should be >95%.
Section 4: Data Presentation
The results of the synthesis can be effectively summarized in a table for clarity and comparison.
| Compound | Structure | Reaction Step | Yield (%) | Purity (HPLC) | Mass [M+H]⁺ (Observed) | Mass [M+H]⁺ (Calculated) |
| Intermediate 1 | 2-((3-Ethylpiperazin-1-yl)pyrimidine | 3.1 | 75% | >98% | 193.1498 | 193.1502 |
| Final Ligand | (4-(pyrimidin-2-yl)-2-ethylpiperazin-1-yl)(phenyl)methanone | 3.2 | 82% | >99% | 297.1761 | 297.1764 |
Section 5: GPCR Signaling Context
The synthesized ligands are designed to interact with a GPCR. Upon binding, a canonical GPCR activates an intracellular heterotrimeric G protein, initiating a signaling cascade. This fundamental process is depicted below.
Conclusion
This application note details a robust and rational approach to the synthesis of novel GPCR ligands using 2-ethylpiperazine dihydrochloride as a strategic building block. The provided protocols are modular and can be readily adapted by researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. By leveraging the unique properties of the 2-ethylpiperazine scaffold, medicinal chemists can efficiently explore chemical space to develop next-generation therapeutics targeting the vast and important GPCR family.
References
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC. PubMed Central. Available at: [Link]
-
Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. Frontiers in Pharmacology. Available at: [Link]
-
The medicinal chemistry of piperazines: A review. ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. ResearchGate. Available at: [Link]
-
(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. Available at: [Link]
-
Substituted piperazine. Wikipedia. Available at: [Link]
-
Fragment-Based Computational Method for Designing GPCR Ligands. Journal of Chemical Information and Modeling (ACS Publications). Available at: [Link]
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PubMed. Available at: [Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Available at: [Link]
-
Discovery of GPCR ligands for probing signal transduction pathways. PubMed Central. Available at: [Link]
-
An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs. PubMed Central. Available at: [Link]
-
Fragment-based design of selective GPCR ligands guided by free energy simulations. Chemical Communications (RSC Publishing). Available at: [Link]
-
Editorial: New approaches for the discovery of GPCR ligands. Frontiers in Endocrinology. Available at: [Link]
-
Ethyl Piperazine-2-carboxylate Dihydrochloride. PubChem. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]
-
Editorial: New approaches for the discovery of GPCR ligands. PubMed Central. Available at: [Link]
-
Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. PubMed Central. Available at: [Link]
-
2-Ethylpiperazine dihydrochloride. PubChem. Available at: [Link]
Sources
- 1. An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Editorial: New approaches for the discovery of GPCR ligands [frontiersin.org]
- 3. Editorial: New approaches for the discovery of GPCR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-Ethylpiperazine dihydrochloride | C6H16Cl2N2 | CID 22219974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Novel Anti-inflammatory Agents Utilizing a 2-Ethylpiperazine Scaffold
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of potential anti-inflammatory compounds incorporating a 2-ethylpiperazine moiety. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, known for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] This guide details a representative synthetic protocol for the preparation of N-aryl-2-(piperazin-1-yl)acetamide derivatives, a class of compounds with recognized biological potential. We will delve into the causality behind experimental choices, provide a self-validating, step-by-step protocol, and discuss the mechanistic underpinnings and potential structure-activity relationships (SAR) conferred by the 2-ethyl substituent.
Introduction: The Rationale for 2-Ethylpiperazine in Anti-Inflammatory Drug Design
The piperazine heterocycle is a cornerstone in the design of bioactive molecules due to its unique structural and physicochemical properties.[2] Its six-membered ring containing two opposing nitrogen atoms offers a rigid, yet conformationally adaptable, scaffold. These nitrogen atoms can serve as hydrogen bond acceptors and allow for tailored substitutions to modulate properties like solubility, bioavailability, and target affinity.[2][3] The incorporation of a piperazine moiety has been a successful strategy in developing drugs for a wide range of diseases, including inflammation.[1][4][5]
While many studies focus on N1-aryl or N1-benzyl substituted piperazines, the exploration of alkyl groups on the piperazine ring itself, such as in 2-ethylpiperazine, offers a nuanced approach to molecular design. The ethyl group at the C2 position introduces specific steric and electronic effects that can influence:
-
Lipophilicity: Affecting membrane permeability and oral absorption.
-
Metabolic Stability: Potentially blocking sites of metabolism.
-
Target Interaction: Providing additional van der Waals interactions or sterically guiding the orientation of the molecule within a binding pocket.
-
Selectivity: The specific substitution pattern may favor binding to one therapeutic target over another.
This application note will focus on a practical, adaptable synthetic route to couple 2-ethylpiperazine with an N-arylacetamide fragment, creating a novel chemical entity for anti-inflammatory screening.
General Synthetic Strategy & Mechanism
The chosen synthetic pathway is a classic nucleophilic substitution reaction. This method is robust, high-yielding, and widely applicable for creating a diverse library of compounds for screening. The core reaction involves the alkylation of the secondary amine of 2-ethylpiperazine with a suitable electrophile, in this case, a 2-chloro-N-arylacetamide.
Reaction Scheme:
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and anti-inflammatory effects of new piperazine and ethanolamine derivatives of H(1)-antihistaminic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Gas Chromatographic Analysis of Piperazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive overview of the analytical methodologies for the determination of piperazine and its derivatives using Gas Chromatography (GC). Piperazine and its substituted analogues are foundational structures in numerous pharmaceuticals and, concurrently, have emerged as substances of abuse, making their accurate quantification critical across various industries.[1][2] Due to their inherent polarity and low volatility, direct analysis by GC is challenging, often resulting in poor peak shape and low sensitivity. This document details the causality behind experimental choices, focusing on sample preparation, the critical step of derivatization, and optimized instrumentation. We present detailed, validated protocols for both Flame Ionization Detection (FID) and Mass Spectrometry (MS) and conclude with a troubleshooting guide for common analytical issues.
The Inherent Challenge: Why Piperazines are Difficult Analytes for GC
Piperazine is a cyclic diamine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.[3] This structure imparts several physicochemical properties that complicate GC analysis:
-
High Polarity & Basicity: The two nitrogen atoms are basic and readily form hydrogen bonds. This leads to strong interactions with active sites (silanol groups) on the surface of standard silica-based GC columns and inlet liners.
-
Poor Volatility: The strong intermolecular hydrogen bonding results in a relatively low vapor pressure, making it difficult to efficiently transfer the analytes into the gas phase without thermal degradation.
-
Resulting Chromatographic Issues: Direct injection of underivatized piperazines typically leads to severe peak tailing.[4] This occurs because a fraction of the analyte molecules is temporarily adsorbed by active sites in the system, delaying their travel through the column and causing a skewed, asymmetric peak.[5] Tailing peaks compromise both resolution and the accuracy of integration, rendering the method unreliable for quantitative analysis.[5]
The Solution: Derivatization as a Prerequisite for Robust Analysis
To overcome these challenges, derivatization is an essential prerequisite for the robust GC analysis of piperazine derivatives. The primary goals of derivatization in this context are:
-
Increase Volatility: By replacing the active hydrogens on the nitrogen atoms with non-polar functional groups, intermolecular hydrogen bonding is eliminated, significantly increasing the analyte's vapor pressure.
-
Reduce Polarity: The derivatizing groups shield the polar nitrogen atoms, minimizing undesirable interactions with the GC column.
-
Improve Thermal Stability: The resulting derivatives are often more stable at the elevated temperatures required for GC analysis.
-
Enhance Detector Response: Certain derivatizing agents can introduce moieties that improve the response of specific detectors.
Common and effective derivatization strategies for piperazine and its derivatives involve acylation.
Common Derivatization Reagents:
-
Anhydrides: Acetic anhydride and trifluoroacetic anhydride (TFAA) are highly effective.[4][6] They react with the secondary amine groups of the piperazine ring to form stable amide derivatives. TFAA is particularly useful as it adds fluorine atoms, which can enhance sensitivity in certain detectors and provides characteristic mass fragments for MS identification.
-
Chloroformates: Reagents like ethyl or isobutyl chloroformate react with piperazine to form carbamates. This method has been shown to provide quantitative recovery and is suitable for sensitive detection using nitrogen-phosphorus (NPD) or mass selective detectors.[7]
Caption: General workflow for sample preparation and derivatization of piperazine derivatives.
Core GC Methodologies & Instrumentation
The optimal GC configuration depends on the specific analytical goal, whether it is for purity testing in bulk pharmaceuticals or trace-level quantification in biological matrices.
Sample Preparation
-
For Pharmaceutical Substances: The sample is typically dissolved in a suitable organic solvent, such as methanol.[8][9]
-
For Biological Matrices (Plasma, Urine): A more complex extraction is required to remove interferences. This often involves protein precipitation, followed by Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). A validated method for designer piperazines in plasma and urine utilizes SPE for cleanup before derivatization.[6][10]
GC System Configuration
-
Injector: A split/splitless inlet is standard. For trace analysis, a splitless injection is preferred to maximize the amount of analyte transferred to the column. For higher concentration samples, a split injection prevents column overload and ensures sharp peaks.[2] A split ratio of 1:5 to 1:20 is common.
-
Column Selection: The choice of capillary column is critical for achieving good separation.
-
Mid-Polarity Columns: Columns like a DB-17, which has a (50%-Phenyl)-methylpolysiloxane stationary phase, are effective for separating a range of piperazine derivatives with good peak shape.[9]
-
Low-Polarity Columns: A DB-5ms or equivalent (5%-Phenyl)-methylpolysiloxane column is a robust choice, especially for GC-MS applications, as it provides excellent separation and low bleed.[6]
-
-
Detectors:
-
Flame Ionization Detector (FID): FID is a universal detector for organic compounds and is ideal for quantitative analysis of impurities in bulk drug substances where sensitivity is not the primary concern.[2] It offers a wide linear range and is highly robust.
-
Nitrogen-Phosphorus Detector (NPD): NPD is highly selective and sensitive for nitrogen-containing compounds like piperazines. It can offer significantly lower detection limits than FID, making it suitable for trace analysis in biological samples.[11]
-
Mass Spectrometry (MS): MS is the gold standard for both identification and quantification. It provides structural information, allowing for unequivocal identification of the analytes.[12][13] When operated in Selected Ion Monitoring (SIM) mode, it offers exceptional sensitivity and selectivity, making it ideal for complex matrices.[6]
-
Validated Protocols
The following protocols are based on validated methods published in peer-reviewed literature.
Protocol 4.1: GC-FID for Quantitation of Piperazine, 1-Methylpiperazine, and 1-Ethylpiperazine in Pharmaceutical Drug Substances
This method is designed for determining the levels of piperazine and its simple alkylated derivatives as process impurities in active pharmaceutical ingredients (APIs).
1. Standard and Sample Preparation:
- Diluent: Methanol.
- Standard Stock Solution: Accurately weigh and dissolve piperazine, 1-methylpiperazine, and 1-ethylpiperazine in methanol to a final concentration of approximately 100 µg/mL each.
- Sample Solution: Dissolve the API in methanol to a final concentration where the expected impurities will fall within the calibration range.
2. GC-FID Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| GC System | Agilent 6890 or equivalent with FID | Standard, robust system for quality control labs. |
| Column | DB-17 (30 m x 0.53 mm ID, 1.0 µm film) | The mid-polarity phase provides good selectivity and peak shape for these basic compounds.[8][9] |
| Carrier Gas | Helium at a constant flow of 2 mL/min | Inert carrier gas providing good efficiency. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the analytes.[8] |
| Detector Temp. | 260°C | Prevents condensation of analytes in the detector.[8] |
| Oven Program | 150°C (hold 10 min), then ramp at 35°C/min to 260°C (hold 2 min) | The initial hold allows for separation of early eluting compounds, followed by a rapid ramp for later eluters.[8][9] |
| Injection | 1.0 µL, Split ratio 1:5 | A split injection is appropriate for percent-level impurity analysis to avoid overloading the column.[2] |
| FID Gas Flows | Hydrogen: 40 mL/min, Air: 400 mL/min | Standard flows for stable flame and optimal detector response.[2] |
Protocol 4.2: GC-MS for Simultaneous Quantification of BZP and TFMPP in Biological Matrices
This protocol is adapted from a validated method for analyzing designer piperazine drugs of abuse in plasma and urine, involving SPE and derivatization.[6][10]
1. Sample Preparation and Derivatization:
- Perform Solid-Phase Extraction (SPE) to isolate the analytes from the biological matrix.
- Evaporate the eluate to dryness under a stream of nitrogen.
- To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[6]
- Incubate the mixture at 70°C for 30 minutes to complete the derivatization reaction.[6]
- Cool the sample, evaporate to dryness again under nitrogen, and reconstitute the final residue in 100 µL of ethyl acetate for injection.[6]
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| GC-MS System | Agilent GC-MS system or equivalent | Provides the sensitivity and specificity needed for trace analysis in complex matrices. |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) | A low-polarity, low-bleed column ideal for MS applications, providing robust performance and good peak shapes for the derivatives.[6] |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Optimal flow rate for a 0.25 mm ID column to ensure high separation efficiency.[6] |
| Injector Temp. | 250°C | Ensures efficient transfer of the derivatized analytes into the column. |
| Oven Program | 120°C (hold 1 min), ramp 10°C/min to 150°C (hold 5 min), then ramp 7.5°C/min to 300°C (hold 2 min) | A multi-step temperature program is required to separate the analytes from matrix components and ensure elution of all compounds.[6] |
| Transfer Line Temp. | 280°C | Prevents cold spots and ensures efficient transfer of analytes from the GC to the MS source.[6] |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| MS Mode | Electron Ionization (EI) at 70 eV; Scan or Selected Ion Monitoring (SIM) | EI provides reproducible fragmentation patterns for identification. SIM mode should be used for trace quantification to maximize sensitivity. |
| Characteristic Ions | BZP: 91, 134, 176; TFMPP: 188, 230, 172 | These ions are characteristic fragments used for identification and quantification in SIM mode.[13] |
Method Validation & Performance Characteristics
Any developed GC method must be validated to ensure it is fit for its intended purpose. Validation should be performed according to ICH Q2(R1) guidelines. Below is a summary of typical performance data from validated GC methods for piperazine derivatives.
| Parameter | GC-FID (Pharmaceuticals) | GC-MS (Biological Fluids - BZP/TFMPP)[6][10] |
| Linearity Range | Not specified, but validated | 0 - 10 µg/mL |
| Correlation (r/R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98.6 - 101.2% | 79 - 108% |
| Precision (%RSD) | < 2.0% | < 20% |
| LOD | 0.005 - 0.008% | 0.002 - 0.004 µg/mL (Plasma/Urine) |
| LOQ | 0.02 - 0.03% | 0.008 - 0.016 µg/mL (Plasma/Urine) |
Troubleshooting Common Issues: Peak Tailing
Peak tailing is the most prevalent issue in the GC analysis of piperazine derivatives. A systematic approach is key to diagnosing and resolving the problem.
Caption: A troubleshooting flowchart for diagnosing the cause of peak tailing.
Key Troubleshooting Steps:
-
Check for System Activity: The most common cause is interaction with active sites.[14]
-
Inlet Liner: The glass inlet liner is a primary site of activity. Replace it with a new, deactivated liner. This is often the quickest fix.[15]
-
Column Installation: An improperly installed column can create dead volumes or expose the sample to active metal surfaces in the inlet.[5] Re-cut the column front (ensuring a clean, square cut) and re-install it at the manufacturer-recommended height.[5][16]
-
-
Assess Column Health:
-
Contamination: Non-volatile matrix components can contaminate the front of the column, creating active sites. Trimming 15-20 cm from the column inlet can remove this contaminated section and restore performance.[5][15]
-
Column Bleed: If the baseline is high and noisy in addition to tailing peaks, the column phase may be degrading. A column bake-out may help, but replacement might be necessary.
-
-
Verify Sample Chemistry:
-
Incomplete Derivatization: If underivatized piperazine remains, it will produce a significant tailing peak. Ensure derivatization reagents are fresh and the reaction conditions (time, temperature) are sufficient for complete conversion.
-
References
-
Ernstgård, L., et al. (1999). Determination of Piperazine in Working Atmosphere and in Human Urine Using Derivatization and Capillary Gas Chromatography With Nitrogen- And Mass-Selective Detection. Journal of Chromatography B: Biomedical Sciences and Applications, 732(1), 103-112. [Link]
-
Olajos, S., & Sztaniszláv, D. (1986). Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 378(1), 155-162. [Link]
-
Power, J. D., et al. (2011). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 3(8), 1838-1845. [Link]
-
Reddy, G. S., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Publications. [Link]
-
Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25. [Link]
-
Reddy, G. S., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Trade Science Inc. [Link]
-
Zuba, D., & Byrska, B. (2012). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]
-
Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. [Link]
- CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs.
-
Reddy, G. S., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. TSI Journals. [Link]
-
Al-Neaimy, U. I. S., & Faiyq, Z. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
-
Wang, S., et al. (2019). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A, 36(5), 738-746. [Link]
-
Li, J., & Wang, Y. (2013). Determination of N-Methyl Piperazine and Piperazine in Ofloxacin and Norfloxacin by GC. Chinese Journal of Modern Applied Pharmacy, 30(3), 319-321. [Link]
-
Restek Corporation. Piperazine: CAS # 110-85-0 Compound Information and Applications for GC and LC Analysis. [Link]
-
Kumar, A., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 470-478. [Link]
-
Agilent Technologies, Inc. (2009). GC Troubleshooting Series Part Four: Tailing Peaks. Agilent Technologies. [Link]
-
Separation Science. (2024). Fixing GC Peak Tailing for Cleaner Results. [Link]
-
Element Lab Solutions. Troubleshooting GC peak shapes. [Link]
-
CHROMacademy. (2020). GC Diagnostic Skills I | Peak Tailing. LCGC. [Link]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. hakon-art.com [hakon-art.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs - Google Patents [patents.google.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scholars.direct [scholars.direct]
- 7. Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tsijournals.com [tsijournals.com]
- 10. scholars.direct [scholars.direct]
- 11. Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Ethylpiperazine Dihydrochloride
Introduction: The Role and Challenges of 2-Ethylpiperazine in Synthesis
2-Ethylpiperazine is a substituted piperazine derivative that serves as a valuable building block in medicinal chemistry. The piperazine scaffold is a recognized "privileged structure," frequently found in a wide array of biologically active compounds and approved pharmaceuticals.[1] The ethyl group at the C-2 position introduces a chiral center, making enantiomerically pure forms like (R)- and (S)-2-ethylpiperazine particularly important for developing stereospecific drugs.
This guide addresses the common synthetic challenges and optimization strategies related to 2-Ethylpiperazine, focusing on its preparation and use in subsequent reactions. As the dihydrochloride salt is the common commercial form, we will place special emphasis on handling this salt and converting it to the reactive free base when necessary.[2]
Frequently Asked Questions (FAQs)
Q1: Why is 2-Ethylpiperazine typically supplied as a dihydrochloride salt? A1: The dihydrochloride salt form offers several advantages over the free base. It is typically a stable, crystalline solid, which makes it easier to handle, weigh accurately, and store long-term compared to the free base, which may be a liquid or a low-melting solid that can be hygroscopic and susceptible to atmospheric carbon dioxide.[2] Salt formation protonates the two basic nitrogen atoms, improving its stability.[2]
Q2: I need to use the 2-ethylpiperazine free base in my reaction. How do I convert the dihydrochloride salt? A2: To obtain the free base, you must neutralize the two hydrochloride equivalents with a suitable base. A standard laboratory procedure involves dissolving the dihydrochloride salt in water and then adding a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), until the solution is basic (pH > 12).[3] The free base can then be extracted from the aqueous layer using an appropriate organic solvent like dichloromethane (DCM), ethyl acetate, or chloroform.[3][4] The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
Q3: What are the most critical factors to control during the N-alkylation of 2-ethylpiperazine? A3: The most critical challenge in the N-alkylation of an unsubstituted piperazine is achieving mono-alkylation and preventing the formation of the di-alkylated side product.[5][6] The key factors to control are:
-
Stoichiometry: Using a large excess of the piperazine starting material relative to the alkylating agent statistically favors mono-alkylation.[5]
-
Reaction Temperature: Lower temperatures can decrease the rate of the second alkylation more significantly than the first, thus improving selectivity.[5]
-
Rate of Addition: Slow, dropwise addition of the alkylating agent maintains its low concentration in the reaction mixture, further suppressing di-alkylation.[5]
-
Protecting Groups: The most robust method for ensuring mono-selectivity is to use a piperazine derivative where one nitrogen is protected with a group like tert-butyloxycarbonyl (Boc).[7] The alkylation is performed on the unprotected nitrogen, followed by deprotection.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low Yield in N-Alkylation Reactions
Question: My N-alkylation reaction with 2-ethylpiperazine is resulting in a very low yield of the desired product. What are the potential causes and how can I fix it?
Answer: Low yield is a common issue that can stem from several factors. A systematic approach is needed to diagnose the problem.
Causality Analysis: Low yields are often not due to a single factor but a combination of suboptimal conditions. Incomplete reactions, competing side reactions, and product loss during workup are the primary culprits.
-
Incomplete Reaction:
-
Diagnosis: Check the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of a significant amount of starting material (2-ethylpiperazine) indicates an incomplete reaction.[4]
-
Solution:
-
Increase Reaction Time/Temperature: The reaction may simply need more time or thermal energy to proceed to completion. Gentle heating (e.g., to 40-50°C) can often accelerate the rate.[4]
-
Solvent Choice: The starting materials may not be fully soluble in the chosen solvent. 2-Ethylpiperazine free base is soluble in many organic solvents, but if you are using the salt form with an organic base, solubility could be an issue. Polar aprotic solvents like DMF or acetonitrile are often effective for N-alkylation.[8][9]
-
Base Strength: A base is typically required to neutralize the HX formed during the reaction with an alkyl halide. Ensure the base (e.g., K₂CO₃, Et₃N, DIPEA) is strong enough and present in sufficient quantity (at least 2-3 equivalents) to drive the reaction forward.[8]
-
-
-
Side Product Formation (Di-alkylation):
-
Diagnosis: Analyze the crude reaction mixture by LC-MS or NMR. The presence of a product with a mass corresponding to the addition of two alkyl groups confirms di-alkylation.
-
Solution: This is the most common side reaction. To minimize it:
-
Use Excess Piperazine: If you are not using a protecting group, a 5- to 10-fold excess of 2-ethylpiperazine is recommended. This ensures the alkylating agent is statistically more likely to react with an unreacted piperazine molecule.[5]
-
Lower the Temperature: Perform the reaction at 0°C or even lower to improve selectivity, as the second alkylation step often has a higher activation energy.[5]
-
Slow Addition: Add the alkylating agent dropwise over several hours using a syringe pump.[5]
-
-
Logical Flow for Troubleshooting Low Yield
Caption: Decision tree for diagnosing and addressing low reaction yields.
Issue 2: Difficulty Purifying the Final Product
Question: My reaction seems to have worked, but I am struggling to purify the 2-ethylpiperazine derivative using column chromatography. The product is streaking or not separating from impurities.
Answer: Purification of piperazine derivatives can be challenging due to their basic nature. The two nitrogen atoms can interact strongly with the acidic silica gel used in standard column chromatography.
Causality Analysis: The basic nitrogens in your product are likely being protonated by the slightly acidic surface of the silica gel. This leads to strong adsorption, resulting in poor peak shape (tailing/streaking) and difficult elution.
-
Solutions:
-
Basic Modifier in Eluent: Add a small amount of a basic modifier to the mobile phase to neutralize the acidic sites on the silica gel. A common practice is to add 0.5-2% triethylamine (Et₃N) or ammonia (in methanol) to your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[5]
-
Use a Different Stationary Phase: If a basic modifier is not effective or compatible with your molecule, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative to silica gel for purifying basic compounds.
-
Salt Formation and Crystallization: If the product is a solid, consider converting it to a hydrochloride or other salt and purifying it by recrystallization. This is often a highly effective method for achieving high purity.[6] Dissolve the crude product in a suitable solvent (e.g., isopropanol, ethanol), add a stoichiometric amount of acid (e.g., HCl in ether), and allow the salt to crystallize, often by cooling or adding an anti-solvent.
-
Table 1: Optimizing N-Alkylation Conditions for Selectivity
| Parameter | Condition for High Mono-Selectivity | Rationale | Potential Drawback |
| Stoichiometry | 5-10 fold excess of piperazine | Statistically favors reaction with an un-substituted piperazine.[5] | Requires removal of a large amount of excess starting material. |
| Temperature | 0°C to -20°C | Reduces the rate of the second, often less favorable, alkylation reaction.[5] | Reaction rates will be significantly slower, requiring longer times. |
| Reagent Addition | Slow, dropwise addition via syringe pump | Maintains a low concentration of the alkylating agent, minimizing di-alkylation.[5] | Can be technically cumbersome for large-scale reactions. |
| Base | Weaker, non-nucleophilic base (e.g., K₂CO₃, DIPEA) | A milder base is less likely to deprotonate the mono-alkylated product, reducing its nucleophilicity for a second reaction.[5] | May not be sufficient for less reactive alkylating agents. |
| Protecting Group | Use of N-Boc-2-ethylpiperazine | Guarantees reaction occurs only at the desired nitrogen.[7] | Adds two steps to the synthesis (protection and deprotection). |
Reaction Monitoring and Analytics
Effective optimization is impossible without reliable analytical methods to monitor the reaction and characterize the product.
-
Thin Layer Chromatography (TLC): The quickest way to get a qualitative assessment of reaction progress. Use a mobile phase that gives good separation between your starting material and product (Rf values between 0.2 and 0.8). Staining with potassium permanganate or ninhydrin can help visualize piperazine derivatives.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It provides confirmation of the product mass and allows for quantification of starting material consumption and side product formation.[4]
-
Gas Chromatography (GC): Useful for assessing the purity of volatile piperazine derivatives. A specific GC method for substituted piperazines has been developed.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product. ¹H and ¹³C NMR will confirm the successful alkylation and the overall structure. The sample is typically dissolved in a deuterated solvent like D₂O or DMSO-d₆.[2]
Experimental Protocols
Protocol 1: Liberation of 2-Ethylpiperazine Free Base
Objective: To convert 2-Ethylpiperazine dihydrochloride to its free base for use in a subsequent reaction.
Methodology:
-
Dissolve 2-ethylpiperazine dihydrochloride (1.0 eq.) in deionized water (approx. 5-10 mL per gram of salt).
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a 5 M aqueous solution of sodium hydroxide (NaOH) dropwise with vigorous stirring. Monitor the pH of the aqueous layer using pH paper or a pH meter. Continue adding base until the pH is > 12.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[4]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the 2-ethylpiperazine free base. The product should be used immediately or stored under an inert atmosphere (N₂ or Ar).
Protocol 2: Mono-N-Alkylation using a Boc-Protected Piperazine
Objective: To perform a selective mono-N-alkylation on N-Boc-piperazine, a common strategy to avoid di-alkylation.
Caption: General workflow for selective mono-alkylation using a protecting group strategy.
Methodology:
-
To a stirred solution of N-Boc-piperazine (1.0 eq.) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq.).[8]
-
Add the desired alkyl halide (1.2 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 60-80°C and monitor the progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude N-alkyl-N'-Boc-piperazine, which can be purified by column chromatography if necessary.
Protocol 3: Boc-Deprotection using Trifluoroacetic Acid (TFA)
Objective: To remove the Boc protecting group to yield the final mono-alkylated piperazine.
Methodology:
-
Dissolve the N-alkyl-N'-Boc-piperazine (1.0 eq.) in anhydrous dichloromethane (DCM) at a concentration of 0.1-0.5 M.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq., often as a 20-50% v/v solution in DCM).[4]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC/LC-MS until the starting material is consumed.[11]
-
Remove the excess TFA and DCM under reduced pressure.
-
To obtain the free base, dissolve the residue in water, cool in an ice bath, and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or NaOH until the mixture is basic (pH > 9).[11]
-
Extract the aqueous layer with DCM (3x), combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final deprotected product.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling 2-ethylpiperazine dihydrochloride and related reagents.[12][13]
-
Ventilation: Handle all chemicals in a well-ventilated fume hood to avoid inhalation of dust or vapors.[14]
-
Storage: Store 2-ethylpiperazine dihydrochloride in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[13]
-
First Aid: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[12] If inhaled, move to fresh air.[14]
References
- BenchChem Technical Support Team. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines. BenchChem.
- BenchChem. (2025). A Technical Guide to (R)-2-Ethylpiperazine Dihydrochloride. BenchChem.
- Stoltz, B. M., et al.
- BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of (R)-2-ethylpiperazine Dihydrochloride. BenchChem.
-
PubChem. 2-Ethylpiperazine dihydrochloride. National Institutes of Health. [Link]
-
Stoltz, B. M., et al. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(3), 785-788. [Link]
-
Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current Drug Metabolism, 8(3), 217-230. [Link]
-
Repine, J. T., et al. (2007). Synthesis and evaluation of deprotected N-boc piperazine derived mono-mannich bases. Journal of Chemical and Pharmaceutical Research, 4(12), 4968-4972. [Link]
-
An, H., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 453-458. [Link]
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]
- BenchChem. (2025).
-
Reddy, G. S., et al. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry, An Indian Journal, 10(7), 454-458. [Link]
-
Dherange, D. R., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 769-784. [Link]
-
Baltzly, R., et al. (1949). The Preparation of 1-Substituted Piperazines. Journal of the American Chemical Society, 71(4), 1301-1305. [Link]
- Zhang, J., et al. (2015). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
-
Baltzly, R., et al. (1963). 1-BENZYLPIPERAZINE. Organic Syntheses, 39, 11. [Link]
- Zhang, J., et al. (2015). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
-
Saeed Al-Neaimy, U. I., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
-
George, S., et al. (2009). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Journal of Liquid Chromatography & Related Technologies, 32(16), 2349-2358. [Link]
-
Xie, K., et al. (2018). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A, 35(11), 2154-2162. [Link]
- Zhang, J., et al. (2015). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22219974, 2-Ethylpiperazine dihydrochloride. PubChem. [Link]
-
Al-Hadedi, A. A. M., et al. (2015). Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines. Molecules, 20(8), 13693-13706. [Link]
-
Shields, B. J., et al. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Nature, 590(7844), 89-96. [Link]
-
Li, J., et al. (2023). Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications. Molecules, 28(18), 6682. [Link]
-
Reddy, B. V. S., et al. (2014). Metal-Free Synthesis of 3,5-Disubstituted 1H- and 1-Aryl-1H-pyrazoles from 1,3-Diyne-indole Derivatives Employing Two Successive Hydroaminations. Organic & Biomolecular Chemistry, 12(4), 655-662. [Link]
Sources
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. hakon-art.com [hakon-art.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. aksci.com [aksci.com]
- 13. echemi.com [echemi.com]
- 14. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Improving Yield in 2-Ethylpiperazine Dihydrochloride Reactions
Welcome to the technical support center for the synthesis of 2-Ethylpiperazine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction yields and product purity.
Introduction to the Synthesis of 2-Ethylpiperazine
2-Ethylpiperazine is a valuable substituted piperazine derivative widely used as a building block in medicinal chemistry. The primary challenge in its synthesis is achieving selective mono-N-alkylation of the piperazine ring while minimizing the formation of the undesired 1,4-diethylpiperazine byproduct. The subsequent conversion to the dihydrochloride salt is crucial for improving the compound's stability and handling properties.[1] This guide will focus on the two most common synthetic routes: direct alkylation and reductive amination.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 2-ethylpiperazine and its dihydrochloride salt.
Issue 1: Low Yield of 2-Ethylpiperazine
Question: My reaction is resulting in a low yield of the desired 2-ethylpiperazine. What are the potential causes and how can I improve it?
Answer: Low yields in the N-ethylation of piperazine can stem from several factors. A systematic approach to troubleshooting is essential for identifying the root cause.
Potential Causes & Recommended Solutions:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly impact the reaction efficiency.
-
Temperature: Insufficient heat may lead to an incomplete reaction, while excessive temperatures can promote side reactions. For direct alkylation with ethyl halides, a temperature range of 60-90°C is often optimal.[2] It is recommended to perform small-scale experiments to determine the ideal temperature for your specific setup.
-
Reaction Time: The reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of maximum conversion of the starting material and avoid the formation of degradation products over extended reaction times.[2][3]
-
Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. For direct alkylation, solvents like acetonitrile or DMF are commonly used.[4] For reductive amination, dichloromethane (DCM) or 1,2-dichloroethane (DCE) are typical choices.[4]
-
-
Formation of Byproducts: The primary cause of low yield is often the formation of undesired side products, most notably N,N'-diethylpiperazine.
-
Control Stoichiometry: To favor mono-alkylation, a large excess of piperazine relative to the ethylating agent should be used. This statistically increases the probability of the ethylating agent reacting with an un-ethylated piperazine molecule.[3]
-
Slow Addition of Alkylating Agent: Adding the ethylating agent (e.g., ethyl bromide or ethyl iodide) dropwise over an extended period helps to maintain a low concentration of it in the reaction mixture, which further favors mono-alkylation.[3][5]
-
-
In-situ Neutralization of the Dihydrochloride Salt (if applicable): If starting with a piperazine salt, it must be neutralized in-situ to free the amine for reaction. Incomplete neutralization will result in low conversion.
Issue 2: Significant Formation of N,N'-Diethylpiperazine
Question: My final product is contaminated with a significant amount of the di-substituted byproduct. How can I improve the selectivity for mono-alkylation?
Answer: Minimizing the formation of N,N'-diethylpiperazine is the most critical aspect of this synthesis. Several strategies can be employed to enhance mono-selectivity.
Strategies to Enhance Mono-Selectivity:
-
Adjusting the Molar Ratio: As mentioned previously, using a large excess of piperazine is the most straightforward method to suppress di-alkylation. The table below illustrates the effect of the piperazine to alkylating agent ratio on product distribution.
-
Use of Protecting Groups: A more controlled approach involves the use of a protecting group on one of the piperazine nitrogens. This ensures that only one nitrogen is available for ethylation. Common protecting groups for this purpose include tert-Butoxycarbonyl (Boc) or Acetyl (Ac).[6][7] The protecting group can be removed in a subsequent step.
-
In-situ Formation of Piperazine Monohydrochloride: This elegant method involves reacting equimolar amounts of piperazine and piperazine dihydrochloride to form the monohydrochloride salt in situ. The protonated nitrogen is unreactive, directing the alkylation to the free secondary amine.[8][9]
Issue 3: Difficulty in Product Purification
Question: I am struggling to separate the 2-ethylpiperazine from unreacted piperazine and the N,N'-diethylpiperazine byproduct. What are the recommended purification methods?
Answer: The similar physical properties of the desired product and the common impurities can make purification challenging.
Purification Techniques:
-
Fractional Distillation: If the boiling points of the components are sufficiently different, fractional distillation under reduced pressure can be an effective method for purification.[10]
-
Piperazine: ~146 °C
-
2-Ethylpiperazine: ~156 °C
-
N,N'-Diethylpiperazine: ~192 °C A distillation column with a sufficient number of theoretical plates and a slow distillation rate are crucial for good separation.[10]
-
-
Purification via Salt Formation and Recrystallization: This is often the most effective method for obtaining high-purity 2-ethylpiperazine.[10][11]
-
After the initial workup, the crude free base is dissolved in a suitable solvent (e.g., isopropanol or ethanol).
-
A solution of hydrochloric acid in the same solvent (or HCl gas) is added to precipitate the dihydrochloride salt.
-
The salt is then recrystallized from a suitable solvent, such as ethanol or methanol-water mixtures, to remove impurities that have different solubilities.[11] The purified salt can then be converted back to the free base if needed.
-
Issue 4: Problems with Dihydrochloride Salt Formation
Question: When I add hydrochloric acid to form the dihydrochloride salt, the product either oils out or does not precipitate. What should I do?
Answer: Issues with salt formation are typically related to the solvent, concentration, or presence of impurities.
Troubleshooting Salt Formation:
-
Solvent Choice: The solvent must be one in which the dihydrochloride salt is poorly soluble. Isopropanol, ethanol, and diethyl ether are common choices.[1] If the salt is too soluble, it will not precipitate. You may need to try different solvents or solvent mixtures.
-
Concentration: If the solution is too dilute, the product may not reach its saturation point to crystallize. You can try to carefully concentrate the solution before or after the addition of HCl.
-
Cooling: Cooling the solution in an ice bath after the addition of HCl can promote crystallization.[8]
-
Seeding: Adding a small crystal of previously prepared 2-ethylpiperazine dihydrochloride can induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and initiate crystallization.
Frequently Asked Questions (FAQs)
Q1: Which ethylating agent is better to use, ethyl iodide or ethyl bromide? A1: Both ethyl iodide and ethyl bromide can be used. Ethyl iodide is generally more reactive than ethyl bromide, which can lead to faster reaction times but may also increase the likelihood of di-alkylation if the reaction conditions are not carefully controlled.[12] Ethyl bromide is often a good compromise between reactivity and selectivity.
Q2: What is the best way to monitor the progress of the reaction? A2: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a robust method for monitoring the reaction, as it can separate and quantify the starting material, mono-alkylated product, and di-alkylated byproduct.[10] Thin Layer Chromatography (TLC) can also be used for a more qualitative assessment of the reaction's progress.
Q3: Can I use reductive amination to synthesize 2-ethylpiperazine? A3: Yes, reductive amination is an excellent alternative to direct alkylation. This method involves reacting piperazine with acetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[13][14] An advantage of this method is that it avoids the formation of quaternary ammonium salts.[13]
Q4: How do I prepare the dihydrochloride salt from the purified 2-ethylpiperazine free base? A4: Dissolve the purified 2-ethylpiperazine free base in a suitable anhydrous solvent such as isopropanol, ethanol, or diethyl ether. Then, slowly add a stoichiometric excess (e.g., 2.2 equivalents) of a solution of hydrochloric acid in the same solvent or bubble dry HCl gas through the solution with stirring.[1] The 2-ethylpiperazine dihydrochloride will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.[1]
Q5: What are the typical storage conditions for 2-ethylpiperazine dihydrochloride? A5: 2-Ethylpiperazine dihydrochloride is typically a solid that is more stable and easier to handle than the free base.[1] It should be stored in a tightly sealed container in a cool, dry place away from moisture.
Data Presentation
Table 1: Effect of Stoichiometry on Mono- vs. Di-alkylation of Piperazine
| Molar Ratio (Piperazine : Alkylating Agent) | Mono-alkylation Yield (%) | Di-alkylation Yield (%) |
| 1 : 1 | 45 | 35 |
| 3 : 1 | 65 | 20 |
| 5 : 1 | 80 | 10 |
| 10 : 1 | >90 | <5 |
Note: Yields are approximate and can vary based on the specific alkylating agent and reaction conditions.[3]
Experimental Protocols & Visualizations
Protocol 1: Mono-N-alkylation of Piperazine using a Large Excess
Objective: To synthesize 2-ethylpiperazine with minimal di-alkylation by using a large excess of piperazine.
Materials:
-
Piperazine (10 eq.)
-
Ethyl bromide (1 eq.)
-
Potassium carbonate (2 eq.)
-
Acetonitrile (solvent)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of piperazine (10 eq.) in acetonitrile, add potassium carbonate (2 eq.).
-
Slowly add ethyl bromide (1 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using fractional distillation or column chromatography to isolate the 2-ethylpiperazine.
Protocol 2: Reductive Amination for 2-Ethylpiperazine Synthesis
Objective: To synthesize 2-ethylpiperazine via reductive amination.
Materials:
-
Piperazine (1 eq.)
-
Acetaldehyde (1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
1,2-Dichloroethane (DCE) (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve piperazine (1 eq.) and acetaldehyde (1.2 eq.) in anhydrous DCE.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product.
Diagrams
Caption: Troubleshooting workflow for 2-Ethylpiperazine synthesis.
References
- Preventing di-substitution in piperazine N-alkyl
- Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride - Benchchem. (URL: )
- Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxyl
- Technical Support Center: Purification of Crude 2-Ethylpiperazine - Benchchem. (URL: )
- Technical Support Center: Synthesis of (R)-2-ethylpiperazine Dihydrochloride - Benchchem. (URL: )
- A Technical Guide to (R)-2-Ethylpiperazine Dihydrochloride - Benchchem. (URL: not available)
- A Technical Guide to (R)-2-Ethylpiperazine Dihydrochloride - Benchchem. (URL: )
- troubleshooting guide for low yield in piperazine cycliz
-
1-BENZYLPIPERAZINE - Organic Syntheses. (URL: [Link])
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? - ResearchGate. (URL: [Link])
-
A Simple Synthesis of N-Alkylpiperazines - ResearchGate. (URL: [Link])
-
What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? - ResearchGate. (URL: [Link])
-
Procedure for N-alkylation of Piperidine? - ResearchGate. (URL: [Link])
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? - ResearchGate. (URL: [Link])
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? - ResearchGate. (URL: [Link])
-
Synthesis of piperazines - Organic Chemistry Portal. (URL: [Link])
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (URL: [Link])
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. (URL: [Link])
- Process for the N-monoalkylation of piperazine - Google P
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
Preventing disubstitution in piperazine synthesis
Welcome to the technical support center for piperazine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with selectivity during the functionalization of the piperazine scaffold. As a symmetrical diamine, piperazine presents a persistent challenge: controlling reactions to achieve mono-substitution while preventing the formation of undesired di-substituted byproducts.
This resource provides in-depth, experience-driven answers to common questions, troubleshooting guides for when your reactions go awry, and validated protocols to guide your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is preventing disubstitution on piperazine so challenging?
The core challenge lies in the symmetrical nature of piperazine. It possesses two secondary amine nitrogens (N1 and N4) of nearly identical reactivity. After the first substitution occurs to form the mono-substituted product, the remaining secondary amine is often still sufficiently nucleophilic to react with another equivalent of the electrophile, leading to the di-substituted product. In fact, the electronic properties of the first substituent can sometimes even activate the second nitrogen, further complicating selective synthesis.
Q2: What is the simplest and most direct method to favor mono-substitution?
The most straightforward approach is to manipulate the reaction stoichiometry by using a large excess of piperazine relative to the electrophile (alkylating or acylating agent).[1][2] By ensuring piperazine is the abundant reagent, the electrophile has a statistically higher probability of encountering an unreacted piperazine molecule rather than a mono-substituted one.[1] While simple, this method's main drawback is the potential difficulty in separating the desired mono-substituted product from the large excess of unreacted starting material, especially in large-scale syntheses.[3]
Q3: Beyond stoichiometry, what reaction parameters can I adjust to minimize disubstitution?
Several kinetic and thermodynamic parameters can be optimized to favor mono-alkylation:
-
Slow Addition of Electrophile: Adding the alkylating or acylating agent dropwise over an extended period maintains a low instantaneous concentration of the electrophile. This minimizes the chance of a mono-substituted piperazine molecule reacting a second time before all initial piperazine molecules have reacted once.[1]
-
Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second substitution reaction more significantly than the first, thereby enhancing selectivity for the mono-substituted product.[1]
-
Choice of Base: If a base is required, using a milder or sterically hindered base can help prevent the deprotonation of the mono-substituted product, making it less nucleophilic and less prone to a second reaction.[1]
-
Solvent Effects: The polarity of the solvent can influence the relative reactivity of the species in the mixture. Experimenting with different solvents (e.g., polar aprotic like DCM or acetonitrile vs. polar protic like ethanol) can help identify optimal conditions for mono-substitution.[1]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might be encountering in the lab.
Issue 1: "I'm using a 10-fold excess of piperazine but still getting over 20% of the di-substituted product."
This is a common scenario where statistical control is insufficient. The mono-substituted product is likely highly reactive under your current conditions.
Workflow for Troubleshooting High Disubstitution
Caption: Troubleshooting workflow for excessive disubstitution.
Issue 2: "My desired mono-substituted product is difficult to separate from the excess piperazine starting material."
This is the primary trade-off when using the stoichiometric control method.
Recommended Solutions:
-
Acid-Base Extraction:
-
Principle: The basicity (pKa) of the mono-substituted product is often different from that of piperazine.
-
Procedure: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Perform a careful extraction with an acidic aqueous solution at a controlled pH. The goal is to find a pH at which one amine is protonated and water-soluble while the other remains in the organic layer. This often requires careful screening of pH conditions.
-
-
Chromatography: While effective, silica gel chromatography with a large excess of highly polar piperazine can be challenging. Consider using an amine-functionalized silica gel or adding a small amount of a volatile base (like triethylamine) to the eluent to improve peak shape and prevent streaking.
-
Switching Strategy: If purification is consistently problematic, especially for scaling up, the most efficient solution is to abandon the excess piperazine method in favor of a protecting group strategy.[3][4]
Strategic Protocols for Selective Mono-Substitution
For syntheses requiring high purity and scalability, a more deliberate strategy is necessary. The two most reliable methods are the use of orthogonal protecting groups and in situ mono-protonation.
Strategy 1: Orthogonal Protecting Group Approach
This is the most robust and widely used method for synthesizing unsymmetrically substituted piperazines.[3] It involves three key steps: mono-protection, functionalization of the free amine, and deprotection. The key is to use orthogonal protecting groups, which can be removed under specific conditions without affecting other parts of the molecule.[5]
Workflow for Protecting Group Strategy
Caption: General workflow for the protecting group strategy.
Table 1: Comparison of Common Orthogonal Protecting Groups for Piperazine
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Advantages & Considerations |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., TFA, HCl in dioxane)[5] | Highly reliable, stable to bases and hydrogenolysis. Ideal for subsequent reactions involving basic or nucleophilic conditions.[5] |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂ over Pd/C)[5] | Stable to acidic and basic conditions. Cleavage is very clean but incompatible with functional groups sensitive to reduction (e.g., alkynes, some nitro groups). |
Experimental Protocol 1: Synthesis of 1-Benzyl-4-Boc-piperazine
-
Protection: Dissolve 1-Boc-piperazine (1.0 eq) in a suitable solvent like acetonitrile or DMF.
-
Add Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 1.2 eq).
-
Alkylation: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or gentle heat (e.g., 50 °C) for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, filter off any inorganic salts. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can often be used directly or purified further by column chromatography if necessary.
-
Deprotection (if required): To obtain 1-benzylpiperazine, dissolve the purified product in dichloromethane (DCM) and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours, then concentrate and perform an aqueous basic workup to isolate the free amine.
Strategy 2: In Situ Mono-Protonation
This clever, one-pot method uses a strong acid to protect one of the piperazine nitrogens as an ammonium salt, deactivating it towards substitution.[3][6] The remaining free nitrogen can then react selectively. This approach avoids the separate protection and deprotection steps required in the classical protecting group strategy.[3]
Principle of In Situ Mono-Protonation: By adding one equivalent of a strong acid (e.g., HCl), you form piperazine monohydrochloride in the reaction mixture. The protonated nitrogen is no longer nucleophilic, leaving the other nitrogen free to react.[4][6]
Experimental Protocol 2: Mono-N-Alkylation using Piperazine Monohydrochloride
-
Formation of Salt: In a flask, create a solution of piperazine monohydrochloride in situ. This can be done by mixing equimolar amounts of anhydrous piperazine and piperazine dihydrochloride in a solvent like methanol and heating until a clear solution forms.[4]
-
Add Electrophile: Cool the solution to room temperature and add the alkylating agent (1.0 eq) dropwise.
-
Reaction: Stir the reaction at room temperature or with gentle heating. The reaction may require catalysis, for instance with metal ions supported on a polymeric resin, to activate the alkylating agent, as the overall nucleophilicity of the system is reduced.[3][4][6]
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Once complete, neutralize the mixture with a base (e.g., aqueous NaOH) and perform a standard liquid-liquid extraction to isolate the mono-substituted product.
Strategy 3: Alternative Synthetic Routes
For certain substrates, direct alkylation is inherently problematic. In these cases, changing the reaction type entirely is the best approach.
-
Reductive Amination: This is an excellent method for N-alkylation that completely avoids the possibility of over-alkylation leading to quaternary ammonium salts.[4][7]
-
Procedure: React mono-protected piperazine (e.g., N-Boc-piperazine) with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][7] The reaction proceeds via an intermediate iminium ion which is immediately reduced.
-
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl piperazines, palladium-catalyzed cross-coupling is the state-of-the-art method. It offers high yields and functional group tolerance where classical nucleophilic aromatic substitution would fail.[2]
References
-
Gueret, R., Pelinski, L., Bousquet, T., Sauthier, M., Ferey, V., & Bigot, A. (2020). A visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes provides 2-aryl, 2-heteroaryl, as well as 2-alkyl piperazines. Organic Letters, 22, 5157-5162. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PubMed Central. Available from: [Link]
-
ResearchGate. (n.d.). Existing approaches for gem-disubstituted piperazines and piperazinones. Available from: [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Available from: [Link]
-
Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198. Available from: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available from: [Link]
-
Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1459. Available from: [Link]
-
Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification Techniques for 2-Ethylpiperazine Dihydrochloride
Introduction
Welcome to the Technical Support Center guide for the purification of 2-Ethylpiperazine Dihydrochloride. As a chiral piperazine derivative, this compound is a valuable building block in medicinal chemistry and drug discovery.[1] Its dihydrochloride salt form enhances stability and handling, but achieving high purity is critical for reproducible downstream applications and regulatory compliance.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a structured, question-and-answer approach to troubleshoot common and complex purification challenges. We will delve into the causality behind experimental choices, providing you with the scientific rationale needed to optimize your purification protocols.
Section 1: Initial Assessment and Impurity Profiling
This section focuses on the critical first steps: understanding the nature of your crude material. A thorough initial analysis prevents wasted effort on suboptimal purification strategies.
Q1: What are the first analytical steps I should take with my crude 2-Ethylpiperazine dihydrochloride?
A1: Before attempting any purification, a comprehensive initial analysis is paramount to establish a baseline purity and identify the nature of any contaminants. This data will directly inform your purification strategy.
-
Structural Confirmation (NMR & MS):
-
Nuclear Magnetic Resonance (NMR): Dissolve a small sample (~5-10 mg) in a deuterated solvent like D₂O or DMSO-d₆.[1] Record both ¹H and ¹³C NMR spectra. The ¹H NMR should show distinct signals for the ethyl group (a triplet and a quartet) and the piperazine ring protons. The integration of these signals relative to any impurity signals provides a preliminary purity estimate.
-
Mass Spectrometry (MS): Use electrospray ionization (ESI) to confirm the mass of the free base. You should expect a primary ion peak corresponding to [C₆H₁₄N₂ + H]⁺ at a mass-to-charge ratio (m/z) of approximately 115.12.[1]
-
-
Purity Assessment (HPLC):
-
High-Performance Liquid Chromatography (HPLC): This is the most effective technique for quantifying purity. A reverse-phase C18 column is standard.[1]
-
Typical Method: Use a gradient mobile phase of water and acetonitrile containing an acidic additive like 0.1% trifluoroacetic acid (TFA).[1] The additive improves peak shape for basic compounds like piperazines.[2] Purity is determined by the area percentage of the main peak relative to all other peaks detected at a low wavelength (e.g., 210 nm).[1]
-
Q2: What are the most common impurities I should expect, and how do they arise?
A2: Impurities typically originate from the synthetic route used.[3] Understanding their source is key to selecting a purification method that can effectively remove them.
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like (R)-2-amino-1-butanol or piperazine itself.[1][3] These are often removed during the workup of the free base.
-
Over-Alkylated Products: If the synthesis involves alkylation of a piperazine ring, products like N,N'-diethylpiperazine can form as by-products.[3] These are typically less polar than the desired mono-substituted product.
-
Structurally Similar By-products: Side reactions can lead to the formation of related compounds, such as other ethyleneamines or pyrazines, which can be difficult to separate due to similar physicochemical properties.[3][4]
-
Reagents and Solvents: Residual solvents from the reaction or salt formation (e.g., isopropanol, diethyl ether) can be trapped in the solid.[1] Ensure thorough drying under vacuum.[5]
Below is a workflow for the initial assessment and purification strategy selection.
Caption: General workflow for purification and analysis.
Section 2: Core Purification Strategy: Recrystallization
For hydrochloride salts, recrystallization is the most powerful and common purification technique.[5] It leverages differences in solubility between the product and impurities in a chosen solvent system.[6]
Q3: What is the recommended starting protocol for recrystallizing 2-Ethylpiperazine dihydrochloride?
A3: A well-executed recrystallization can significantly improve purity. The key is to dissolve the crude salt in a minimum amount of a suitable hot solvent and allow it to cool slowly, promoting the formation of pure crystals.
Experimental Protocol: Recrystallization
-
Solvent Selection: Begin with a protic solvent like ethanol or methanol, as these are generally effective for dissolving amine hydrochlorides.[5]
-
Dissolution: Place the crude 2-Ethylpiperazine dihydrochloride in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stirring). Continue adding the solvent portion-wise until the solid just dissolves completely. Causality: Using the absolute minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing yield upon cooling.[7]
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Rapid cooling can trap impurities within the crystal lattice.[7] An ideal crystallization shows initial crystal formation within 5-20 minutes.[7]
-
Complete Crystallization: Once at room temperature, you can place the flask in an ice bath to maximize the precipitation of the product.
-
Isolation: Collect the crystals by suction filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surface.[5]
-
Drying: Dry the purified crystals thoroughly under vacuum to remove all residual solvent.[5]
Q4: How do I select the optimal solvent system for recrystallization?
A4: The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.[6]
| Solvent Type | Examples | Rationale & Use Case |
| Primary Solvents | Ethanol, Methanol, Isopropanol | Good starting points.[5] They effectively dissolve the polar hydrochloride salt at elevated temperatures. |
| Anti-Solvents | Diethyl ether, Acetone, Heptane | Used in a binary system. The product should be insoluble in the anti-solvent. Add the anti-solvent to a solution of the product in a primary solvent until turbidity appears, then heat to clarify and cool slowly. |
| Aqueous Systems | Water, Ethanol/Water mixtures | 2-Ethylpiperazine dihydrochloride is likely soluble in water.[8] An aqueous system can be effective if impurities are non-polar. However, be aware of potential hydrate formation.[2] |
Screening: Test solubility in small vials with ~20-30 mg of crude product and 0.5 mL of various solvents. Observe solubility at room temperature and upon heating.
Q5: My product "oils out" instead of crystallizing. What's happening and how do I fix it?
A5: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute.[7] Impurities tend to be highly soluble in this oily phase, preventing the formation of pure crystals.
Troubleshooting Steps:
-
Add More Solvent: The most common cause is using too little solvent. Re-heat the mixture to boiling and add more of the primary solvent until the oil fully dissolves to create a clear, homogeneous solution.[7]
-
Lower the Boiling Point: If adding more solvent is not effective, consider switching to a lower-boiling point solvent system.
-
Use a Solvent Mixture: Introduce an anti-solvent in which the oil is less soluble.
Q6: My crystallization happened too quickly, and the purity didn't improve. What should I do differently?
A6: Rapid crystal formation, often called "crashing out," traps impurities within the growing crystal lattice, negating the purification effect.[7]
To slow down crystallization:
-
Increase Solvent Volume: Re-dissolve the solid in the same solvent but use a slightly larger volume (e.g., 10-20% more) than the minimum required for dissolution. This keeps the compound in solution longer during cooling.[7]
-
Insulate the Flask: After dissolving, wrap the flask in glass wool or place it in a large beaker to slow the rate of cooling.
-
Use a Solvent System with Higher Solubility: Choose a solvent in which the compound is slightly more soluble at room temperature.
Q7: The final yield is very low after recrystallization. How can I improve it?
A7: A poor yield (e.g., <70%) is most often due to using too much solvent or incomplete precipitation.
To improve yield:
-
Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent needed to dissolve the crude product.[7]
-
Cool Thoroughly: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Recover from Mother Liquor: If a significant amount of product remains in the filtrate (the "mother liquor"), you can concentrate the solution by boiling off some of the solvent and attempting a second crystallization.[7] Note that the purity of this second crop will likely be lower than the first.
Caption: Troubleshooting guide for common recrystallization issues.
Section 3: Troubleshooting Persistent Impurities
Q8: Recrystallization isn't removing a persistent impurity. What are my alternative purification options?
A8: If an impurity co-crystallizes with your product, recrystallization alone will be ineffective. In this case, you must revert to purifying the free base, which has different physicochemical properties than its salt form.
-
Regenerate the Free Base: Dissolve the impure dihydrochloride salt in water. Basify the solution to a pH > 12 with an aqueous base like 5N NaOH. Extract the 2-Ethylpiperazine free base into an organic solvent (e.g., chloroform or dichloromethane).[9] Dry the organic layer and remove the solvent.
-
Purify the Free Base:
-
Flash Column Chromatography: The free base is significantly less polar than the salt and can be purified on silica gel.[1] Use a solvent system like dichloromethane/methanol with a small amount of triethylamine (e.g., 1%) to prevent peak tailing on the silica.
-
Fractional Distillation: If the impurities have sufficiently different boiling points from the free base (boiling point of 2-Ethylpiperazine is ~146-148°C), vacuum distillation can be an effective, scalable purification method.[3][10]
-
-
Re-form the Dihydrochloride Salt: After purification, dissolve the pure free base in a suitable solvent (e.g., isopropanol or diethyl ether) and add a stoichiometric excess (e.g., 2.2 equivalents) of hydrochloric acid (as a solution in the same solvent or as HCl gas) with stirring.[1] The pure dihydrochloride salt will precipitate and can be collected by filtration.
Q9: My purified salt is hygroscopic and difficult to handle. How can I mitigate this?
A9: The high polarity and presence of two hydrochloride moieties can make the compound hygroscopic, leading to handling issues and inaccurate weighing.[2]
-
Ensure Anhydrous Conditions: During the final salt formation and filtration, use anhydrous solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).
-
Thorough Drying: Dry the final product extensively under high vacuum, potentially with gentle heating (e.g., 40-50°C), to remove all traces of water and solvent.
-
Proper Storage: Store the final product in a tightly sealed container inside a desiccator with a strong desiccant (e.g., P₂O₅).[10]
Section 4: Analytical Troubleshooting
Q10: I'm seeing significant peak tailing when analyzing my product by reverse-phase HPLC. How can I improve the peak shape?
A10: Peak tailing for basic compounds like piperazines on silica-based C18 columns is a classic problem. It is caused by a secondary ionic interaction between the protonated amine groups and residual acidic silanol groups on the stationary phase.[2]
Strategies to Improve Peak Shape:
-
Use a Mobile Phase Additive: Incorporating a competing base, such as triethylamine (TEA) at around 0.1-0.5%, into your mobile phase can mask the active silanol sites and significantly improve peak symmetry.[2]
-
Lower the pH: Ensure the mobile phase pH is low (e.g., pH 2-3 using TFA or formic acid). This keeps the piperazine fully protonated and minimizes interactions with the silanols.
-
Use a Modern Column: Employ an "end-capped" or a base-deactivated column specifically designed for analyzing basic compounds. These columns have fewer free silanol groups.
-
Increase Ionic Strength: Adding a salt buffer (e.g., 20-50 mM ammonium formate) to the mobile phase can also help shield the silanol interactions and improve peak shape.
References
- A Technical Guide to (R)-2-Ethylpiperazine Dihydrochloride. (2025). Benchchem.
- Technical Support Center: Purification of Crude 2-Ethylpiperazine. (2025). Benchchem.
- Technical Support Center: Synthesis of (R)-2-ethylpiperazine Dihydrochloride. (2025). Benchchem.
- Technical Support Center: Purification of Piperazine-Containing Compounds. (2025). Benchchem.
- US3481933A - Recovery and purification of piperazine.
- US2919275A - Purification of piperazine.
- Troubleshooting. (2022). Chemistry LibreTexts.
- 2-Ethyl piperazine hydrochloride. PubChem.
- 2-Ethylpiperazine. Guidechem.
- A Review on Analytical Methods for Piperazine Determination. (2024).
- Organic Syntheses Procedure. Organic Syntheses.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Page loading... [guidechem.com]
Technical Support Center: Troubleshooting Byproduct Formation in 2-Ethylpiperazine Dihydrochloride Synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethylpiperazine dihydrochloride. Purity is paramount in pharmaceutical development, and controlling byproduct formation is a critical challenge. This document provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating common impurities encountered during synthesis. We will move beyond simple protocols to explain the causal mechanisms behind byproduct formation, empowering you to make informed decisions in your own laboratory work.
Section 1: Frequently Asked Questions (FAQs) - Understanding Potential Byproducts
This section addresses the foundational knowledge required to anticipate and understand the impurities that may arise during the synthesis of 2-Ethylpiperazine.
Q1: What is the most common industrial synthesis route for 2-Ethylpiperazine, and why does it influence the impurity profile?
The most prevalent and economically viable method for synthesizing N-alkylated piperazines, including 2-Ethylpiperazine, is the direct N-alkylation of piperazine. A common variant of this is reductive amination , where piperazine is reacted with an ethylating agent like acetaldehyde in the presence of a reducing agent and a catalyst, or more directly, with ethanol over a hydrogenation catalyst.[1][2]
The choice of this pathway is driven by the low cost and availability of the starting materials: piperazine and a C2 source. However, this route inherently sets the stage for the most significant impurity challenge: control of selectivity . The piperazine ring has two secondary amine nitrogens (N1 and N4) with similar reactivity. This symmetry is the primary reason for the formation of specific, predictable byproducts.
Q2: Based on the common synthesis routes, what are the primary byproducts I should expect to find in my crude 2-Ethylpiperazine mixture?
Your crude product mixture will likely contain three principal process-related impurities. Understanding their origin is the first step to controlling them.
-
Unreacted Piperazine (Starting Material): The presence of unreacted piperazine is almost guaranteed. Its level depends on the reaction stoichiometry, conversion rate, and purification efficiency. It is a critical impurity to monitor as its physical properties are distinct from the mono-ethylated product.
-
N,N'-Diethylpiperazine (Over-alkylation Byproduct): This is the most common process-related byproduct.[3][4] After one nitrogen atom is ethylated to form the desired 2-Ethylpiperazine, the remaining secondary amine on the ring can react with another ethylating agent. This second reaction forms the symmetrical, di-substituted N,N'-diethylpiperazine. Controlling the stoichiometry is crucial to minimize this impurity.
-
Positional Isomers (e.g., 1-Ethylpiperazine): This is a critical point of clarification. The nomenclature "2-Ethylpiperazine" implies the ethyl group is on a carbon atom of the piperazine ring, not a nitrogen. However, in the context of N-alkylation of piperazine, the product is N-ethylpiperazine , also known as 1-Ethylpiperazine . If your target truly is C-substituted 2-Ethylpiperazine, the synthesis route would be entirely different (e.g., starting from a chiral precursor) and would have a different set of potential byproducts. For the remainder of this guide, we will assume the common industrial target is N-ethylpiperazine , and will refer to it as such. The primary over-alkylation byproduct remains N,N'-diethylpiperazine.
Below is a diagram illustrating the primary reaction and the formation pathways of these key impurities.
Caption: Synthesis of N-Ethylpiperazine and key byproduct pathways.
Q3: How does the final conversion to the dihydrochloride salt affect the purity profile?
The salt formation step is a critical purification opportunity. By crystallizing the dihydrochloride salt from a suitable solvent (e.g., ethanol or isopropanol), you can significantly reduce the levels of less basic or non-basic impurities.[5] However, this step can also introduce issues:
-
Co-precipitation: If the separation is not optimized, unreacted piperazine dihydrochloride and N,N'-diethylpiperazine dihydrochloride can co-precipitate with your desired product.
-
Hydration: Piperazine salts can be hygroscopic.[6] Incomplete drying can lead to the presence of water in the final product, affecting its physical properties and molar mass calculations.
-
Solvent Entrapment: Residual solvents from the crystallization process can be trapped within the crystal lattice and must be removed by rigorous drying under vacuum.[5]
Section 2: Troubleshooting & Analytical Identification Workflow
This section provides a systematic approach to identifying unknown peaks in your analytical data and offers validated starting points for your analytical methods.
Q4: My GC-MS analysis of a crude reaction sample shows three major peaks. How do I systematically identify them?
This is a common scenario. A systematic workflow combining chromatographic and mass spectrometric data is the most efficient approach. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent first-line technique for this analysis due to the volatility of these compounds.[7][8][9]
The logical workflow is as follows:
Caption: Systematic workflow for identifying unknown peaks via GC-MS.
Causality Behind the Workflow:
-
Retention Time (RT) Comparison: The elution order in a typical non-polar GC column is based on boiling point and polarity. You can predict the elution order: Piperazine (BP: 146°C) -> N-Ethylpiperazine (BP: 156°C) -> N,N'-Diethylpiperazine (BP: 172°C).[3] Running authentic standards of these three compounds will provide definitive retention times for comparison.
-
Mass Spectrum Analysis: If standards are unavailable, the mass spectrum is your primary tool.
-
Molecular Ion (M+): Look for the molecular ion peak for each compound: Piperazine (m/z 86), N-Ethylpiperazine (m/z 114), N,N'-Diethylpiperazine (m/z 142).
-
Fragmentation Pattern: Piperazine derivatives give characteristic fragmentation patterns.[7] The base peak often results from the cleavage of the substituent from the ring or cleavage within the ring itself. This fragmentation provides a fingerprint for the molecule.
-
Q5: What are recommended starting conditions for GC-MS and HPLC methods for impurity profiling?
While methods must be optimized for your specific equipment and sample matrix, the following tables provide robust starting points based on established analytical practices for piperazine derivatives.[7][8][10][11]
Table 1: Recommended Starting Protocol for GC-MS Analysis
| Parameter | Recommended Condition | Rationale & Expertise Insights |
| Column | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5MS) | This common, non-polar stationary phase provides excellent separation based on boiling points, which is ideal for this set of analytes. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions offering a good balance between resolution and analysis time. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC-MS. |
| Injector Temp. | 250 °C | Ensures complete volatilization of all analytes without thermal degradation. |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | A starting temperature of 60°C allows for good focusing of volatile components. The ramp rate effectively separates the three key analytes. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI) sources. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass analyzers. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI provides reproducible fragmentation patterns that can be compared to commercial or internal mass spectral libraries for confident identification.[7] |
Table 2: Recommended Starting Protocol for HPLC-UV/MS Analysis
| Parameter | Recommended Condition | Rationale & Expertise Insights |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A standard reversed-phase column is a good starting point. However, piperazines are very polar and may have poor retention.[12][13] |
| Alternative Column | Mixed-Mode (e.g., Primesep) or HILIC | If retention on C18 is poor, a mixed-mode column with both reversed-phase and ion-exchange characteristics can significantly improve retention and peak shape for these basic compounds.[13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as an ion-pairing agent to improve peak shape and is compatible with mass spectrometry. |
| Mobile Phase B | Acetonitrile (MeCN) | A common organic modifier for reversed-phase HPLC. |
| Gradient | 5% B to 95% B over 15 minutes | A broad gradient is a good starting point for method development to ensure all impurities are eluted. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
| Detection | UV at 205 nm / MS Scan | Piperazines lack a strong chromophore, requiring detection at low UV wavelengths where many compounds absorb.[14] Mass spectrometry is a far more sensitive and specific detection method. |
Self-Validating System: Before analyzing unknown samples, inject a standard mixture containing piperazine, N-ethylpiperazine, and N,N'-diethylpiperazine to establish retention times, confirm separation (resolution > 1.5), and verify detector response. This system suitability check ensures your analytical system is performing correctly.
Section 3: Mitigation and Prevention Strategies
Q6: How can I adjust my reaction conditions to minimize the formation of N,N'-diethylpiperazine?
Minimizing the over-alkylation byproduct is a classic challenge in amine synthesis. The key is to manipulate the reaction kinetics and stoichiometry to favor the mono-alkylation product.
-
Control Stoichiometry: The most straightforward approach is to use a molar excess of piperazine relative to the ethylating agent. This increases the statistical probability that the ethylating agent will encounter an unreacted piperazine molecule rather than a mono-ethylated one.
-
Slow Addition: Add the ethylating agent (e.g., acetaldehyde or ethyl halide) slowly to the reaction mixture. This keeps the instantaneous concentration of the ethylating agent low, further reducing the rate of the second alkylation reaction.
-
Use of a Protecting Group: In cases where high purity is essential and cost is less of a concern, a protection strategy can be employed. One of the piperazine nitrogens can be protected with a removable group (e.g., Boc), followed by ethylation of the unprotected nitrogen, and subsequent deprotection. A Chinese patent describes a method of using piperazine monohydrochloride to effectively protect one nitrogen, thereby reducing the formation of di-substituted byproducts.[15][16]
By implementing these strategies and using the analytical methods described above to monitor their effectiveness, you can rationally optimize your synthesis to achieve a higher purity crude product, simplifying downstream purification efforts.
References
-
Determination of piperazine derivatives in “Legal Highs”. (2014). ResearchGate. Available at: [Link]
-
GCMS Total Ion Chromatograms of piperazine derivative mixture. (n.d.). ResearchGate. Available at: [Link]
-
De-la-Torre, R., et al. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods. Available at: [Link]
-
Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (n.d.). Office of Justice Programs. Available at: [Link]
-
Staack, R. F., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. Journal of Analytical Toxicology. Available at: [Link]
-
Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]
-
HPLC Methods for analysis of Piperazine. (n.d.). HELIX Chromatography. Available at: [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Piperazine-impurities. (n.d.). Pharmaffiliates. Available at: [Link]
- Distillative isolation of N-ethylpiperazine in the presence of water. (1990). Google Patents.
-
Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar. Available at: [Link]
-
Piperazine Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards. Available at: [Link]
-
HPLC Analysis of Piperazine on Primesep 100. (n.d.). SIELC Technologies. Available at: [Link]
-
Synthesis of Piperazines by Reductive Cyclization. (n.d.). ElectronicsAndBooks. Available at: [Link]
-
Sergeev, D., et al. (2022). Methods for the catalytic synthesis of piperazine. ResearchGate. Available at: [Link]
- Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (2015). Google Patents.
- Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (2013). Google Patents.
-
Proposed industrial pathway to piperazine starting from ethylene oxide. (n.d.). ResearchGate. Available at: [Link]
- METHOD FOR OBTAINING N-ETHYLPIPERAZINE. (1993). Google Patents.
-
Barattini, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
-
Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. (2015). ResearchGate. Available at: [Link]
-
Ethyl Piperazine-2-carboxylate Dihydrochloride CAS 129798-91-0. (n.d.). BIOSYNCE. Available at: [Link]
-
van der Loo, I., et al. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine. ResearchGate. Available at: [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). IJPRA Journal. Available at: [Link]
-
Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. (2021). Frontiers. Available at: [Link]
- Process for synthesizing N-ethyl piperazidine. (2007). Google Patents.
-
Reductive Amination & Amide Synthesis (IOC 40). (2022). YouTube. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Piperazine. (n.d.). Wikipedia. Available at: [Link]
-
Reductive amination. (n.d.). Wikipedia. Available at: [Link]
-
Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Available at: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma Focus Asia. Available at: [Link]
-
Bondigalla, R. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry. Available at: [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]
-
Aboussafy, C. L., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry. Available at: [Link]
-
bis-\2-Hydroxy-ethyl-piperazine. (1994). European Patent Office. Available at: [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. US4911793A - Distillative isolation of N-ethylpiperazine in the presence of water - Google Patents [patents.google.com]
- 4. DE3875547D1 - METHOD FOR OBTAINING N-ETHYLPIPERAZINE. - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. helixchrom.com [helixchrom.com]
- 12. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines | Semantic Scholar [semanticscholar.org]
- 13. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 14. jocpr.com [jocpr.com]
- 15. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 16. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
Technical Support Center: Managing Solubility of 2-Ethylpiperazine Dihydrochloride
Welcome to the technical support center for handling 2-Ethylpiperazine Dihydrochloride in your chemical reactions. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this reagent. Here, we address common issues in a practical Q&A format, providing not just solutions, but the underlying chemical principles to empower your experimental design.
Section 1: Understanding the Reagent - Core Properties FAQ
Question 1: Why is 2-Ethylpiperazine Dihydrochloride so poorly soluble in common organic solvents?
Answer: 2-Ethylpiperazine dihydrochloride (C₆H₁₆Cl₂N₂) is the salt form of 2-Ethylpiperazine.[1] The two hydrochloride components result from the protonation of the two basic nitrogen atoms on the piperazine ring by hydrochloric acid (HCl).[2][3] This protonation creates a positively charged species, specifically a piperazinium cation, with two chloride anions (Cl⁻) as counter-ions.
The resulting molecule is an organic salt.[2][3] Like many salts, it has a high lattice energy and is highly polar. This ionic character is the primary reason for its poor solubility in most nonpolar or moderately polar aprotic organic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Acetonitrile (MeCN)). These solvents cannot effectively solvate the charged ions, leading to insolubility.[4][5] Conversely, it exhibits good solubility in polar protic solvents, most notably water.[6]
Question 2: What are the key physicochemical properties I should be aware of?
Answer: Understanding the fundamental properties of both the dihydrochloride salt and its corresponding freebase is crucial for troubleshooting.
| Property | 2-Ethylpiperazine Dihydrochloride (Salt) | 2-Ethylpiperazine (Freebase) | Rationale & Significance |
| Molecular Formula | C₆H₁₆Cl₂N₂[1] | C₆H₁₄N₂[7] | The addition of two HCl molecules significantly increases polarity and molecular weight. |
| Molecular Weight | 187.11 g/mol [1] | 114.19 g/mol [8] | Essential for accurate molar calculations. Always use the correct molecular weight for the form you are weighing. |
| Appearance | White to off-white solid[1] | Colorless to pale yellow liquid[7] | A visual indicator of the compound's form. If your salt appears oily, it may have absorbed water. |
| pKa (Conjugate Acid) | pKa₁: ~5.3, pKa₂: ~9.7 (Estimated for piperazine)[9] | N/A | The pKa values indicate the pH required to deprotonate the salt to the freebase. To generate the neutral freebase, the reaction pH must be raised above the second pKa. |
| Solubility Profile | Soluble in water; poorly soluble in most aprotic organic solvents. | Soluble in water and many common organic solvents.[7] | This difference in solubility is the key to solving most issues. Converting the salt to the freebase is often the primary strategy. |
Section 2: Troubleshooting Common Solubility Issues
This section provides a scenario-based approach to tackling solubility problems during your reaction setup.
Question 3: My 2-Ethylpiperazine dihydrochloride is not dissolving in my aprotic solvent (e.g., DCM, THF, MeCN). What should I do?
Cause: As established, the dihydrochloride salt is inherently insoluble in these solvents. Attempting to force it into solution by heating may be ineffective and could lead to decomposition or unwanted side reactions.
Solution: The most reliable solution is to convert the dihydrochloride salt into its much more soluble freebase form. This can be done either as a separate preliminary step ("pre-extraction") or directly within the reaction vessel ("in-situ freebasing").
Decision Workflow for Solubilization Strategy
To help you choose the best path forward, consult the following decision tree.
Caption: General workflow for in-situ freebasing.
Experimental Protocol 2: General Procedure for In-Situ Freebasing
Objective: To generate the soluble 2-Ethylpiperazine freebase within the reaction mixture immediately prior to adding other reagents.
Materials:
-
2-Ethylpiperazine dihydrochloride
-
An inorganic base (e.g., NaOH, K₂CO₃, Cs₂CO₃)
-
Your chosen reaction solvent (must be water-immiscible, e.g., DCM, Toluene)
-
Deionized water
Procedure:
-
Charging the Flask: To a reaction flask, add 2-Ethylpiperazine dihydrochloride (1.0 eq) and your organic solvent.
-
Base Addition: Add an aqueous solution of your chosen base. A minimum of 2.2 equivalents is required to neutralize both HCl molecules.
-
Choice of Base:
-
Strong Bases (NaOH, KOH): Efficient and cheap. Use if your other reagents are robust.
-
Carbonates (K₂CO₃, Cs₂CO₃): Milder bases. A good choice if your starting materials or products are base-sensitive. They may require longer stirring or gentle heating to ensure complete conversion.
-
-
-
Vigorous Stirring: Stir the resulting biphasic mixture vigorously for 30-60 minutes at room temperature. The solid salt should disappear as it reacts at the liquid-liquid interface and the resulting freebase dissolves in the organic layer.
-
Proceed with Reaction: The organic layer now contains the solubilized freebase. You can now add your other reagents to begin the desired chemical transformation.
-
Self-Validation: If the reaction is sluggish, it may indicate incomplete freebasing. You can test the pH of the aqueous layer; it should be basic. If not, more base may be required.
-
Section 3: Final Checklist and References
Pre-Reaction Checklist:
References
-
Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
Enlighten Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. Retrieved from [Link]
-
Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethylpiperazine dihydrochloride. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl Piperazine-2-carboxylate Dihydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl piperazine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethylpiperazine. Retrieved from [Link]
Sources
- 1. 2-Ethylpiperazine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. quora.com [quora.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Page loading... [guidechem.com]
- 8. 2-Ethylpiperazine | C6H14N2 | CID 14094188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. uregina.ca [uregina.ca]
Technical Support Center: Overcoming Scalability Challenges in the Synthesis of 2-Ethylpiperazine Derivatives
Welcome to the technical support center for the synthesis of 2-ethylpiperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up these important synthetic processes. 2-Ethylpiperazine is a crucial building block in the pharmaceutical industry.[1] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions for improved yield, purity, and efficiency at scale.
Section 1: Controlling N-Alkylation: The Mono- vs. Di-substitution Dilemma
A primary challenge in the synthesis of 2-ethylpiperazine derivatives is achieving selective mono-alkylation at the desired nitrogen atom, as di-alkylation is a common side reaction.[2] The two nitrogen atoms in the piperazine ring have different steric environments but can both be nucleophilic, leading to mixtures of products.
Frequently Asked Questions & Troubleshooting
Q1: We are observing significant amounts of the di-alkylated product in our reaction. What are the primary factors contributing to this?
A1: Di-alkylation, where both nitrogen atoms of the 2-ethylpiperazine ring are functionalized, is a frequent issue when scaling up. The main contributing factors are:
-
Stoichiometry: Using an excess of the alkylating agent dramatically increases the probability of the second nitrogen reacting after the first has been alkylated.[2]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary activation energy for the less reactive, mono-substituted piperazine to undergo a second alkylation.[2]
-
Basicity: The mono-alkylated 2-ethylpiperazine is often still sufficiently basic to react with the remaining alkylating agent. The choice and amount of base used can significantly influence the selectivity of the reaction.[2]
-
Reactivity of the Alkylating Agent: Highly reactive alkylating agents, such as methyl iodide or benzyl bromide, are more prone to causing di-substitution.[2]
Q2: How can we strategically favor mono-alkylation during our scale-up?
A2: Several strategies can be employed to enhance the selectivity for mono-alkylation:
-
Excess Piperazine: A common and effective method is to use a large excess of the 2-ethylpiperazine starting material relative to the alkylating agent. This statistical approach ensures that the alkylating agent is more likely to encounter an unreacted piperazine molecule.[2]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly over an extended period helps to maintain a low concentration in the reaction mixture, which favors mono-alkylation.[2][3] A syringe pump is recommended for precise control.[4]
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity.[2]
-
Choice of Base: If a base is required, using a milder base can help to avoid deprotonating the mono-alkylated piperazine, making it less nucleophilic and less likely to undergo a second reaction.[2]
-
Protecting Groups: For multi-step syntheses where selectivity is paramount, using a protecting group like tert-butyloxycarbonyl (Boc) on one of the nitrogen atoms is a reliable strategy. This approach, however, adds steps to the overall synthesis for protection and deprotection.[5]
Experimental Protocol: Selective Mono-N-Alkylation of 2-Ethylpiperazine
This protocol provides a general methodology for achieving selective mono-alkylation.
Materials:
-
2-Ethylpiperazine
-
Alkylating agent (e.g., alkyl halide)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Base (e.g., K₂CO₃, if required)
-
Nitrogen or Argon supply
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 2-ethylpiperazine (5 equivalents) in anhydrous acetonitrile, add the base (e.g., K₂CO₃, 2 equivalents) if necessary.
-
Maintain the reaction mixture under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C using an ice bath.[2]
-
Slowly add the alkylating agent (1 equivalent) dropwise to the stirred solution over a period of 1-2 hours using a syringe pump.[2][4]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[2]
-
Monitor the reaction progress using TLC or LC-MS.[2]
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography or salt formation and recrystallization to isolate the mono-alkylated product.[2]
Troubleshooting Workflow: Mitigating Di-alkylation
Caption: Troubleshooting workflow for di-alkylation.
Section 2: Purification Challenges at Scale
Purifying 2-ethylpiperazine derivatives, which are often basic and can be oily, presents significant challenges during scale-up.[6]
Frequently Asked Questions & Troubleshooting
Q3: Our 2-ethylpiperazine derivative is an oil and is difficult to purify by column chromatography. What are our options?
A3: Purifying oily, basic compounds like 2-ethylpiperazine derivatives can be challenging. Here are several effective strategies:
-
Salt Formation & Recrystallization: This is a highly efficient and scalable method for achieving high purity.[6] Since piperazine derivatives are basic, they can be treated with acids like hydrochloric or fumaric acid to form crystalline salts. These salts can then be purified by recrystallization. The purified salt can be neutralized to regenerate the pure, oily amine.[6]
-
Vacuum Distillation: If your compound is thermally stable, vacuum distillation can be an excellent method for removing non-volatile impurities.[6]
-
Solvent Trituration/Washing: You can wash or triturate the crude oil with a solvent in which your product is insoluble, but the impurities are soluble.[6]
Q4: We are observing significant tailing of our compound on the silica gel column. How can we improve the peak shape and separation?
A4: Tailing is a common issue when purifying basic compounds on acidic silica gel due to strong interactions between the basic nitrogen atoms and the acidic silanol groups on the silica surface.[6] To mitigate this:
-
Mobile Phase Modification: Add a basic modifier to your eluent. A common choice is to add 0.1-1% (v/v) of triethylamine (TEA) to your mobile phase. For more strongly basic compounds, a solution of ammonia in methanol can be used.[6]
-
Use of Deactivated Silica: Consider using silica gel that has been deactivated, for example, by treatment with a silanizing agent.
-
Alternative Stationary Phases: Alumina (basic or neutral) can be a better choice of stationary phase for the purification of basic compounds.
Data Summary: Purification Method Selection
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Column Chromatography | Widely applicable for many compound types. | Can have issues with tailing for basic compounds; may not be easily scalable. | Isolating compounds from complex reaction mixtures. |
| Salt Formation & Recrystallization | Highly efficient for achieving high purity; easily scalable. | Requires the compound to form a stable, crystalline salt; may not remove closely related basic impurities. | Purifying a crude product with good initial purity from non-basic impurities.[6] |
| Vacuum Distillation | Excellent for removing non-volatile impurities. | Requires the compound to be thermally stable; not effective for separating compounds with similar boiling points. | Thermally stable, relatively low molecular weight oily compounds.[6] |
| Acid-Base Extraction | Good for removing non-basic impurities; can handle large scales. | May not be effective for separating from other basic impurities; can lead to emulsions. | Initial cleanup of a crude reaction mixture to remove neutral or acidic impurities.[6] |
Purification Strategy Decision Tree
Caption: Decision tree for purification strategies.
Section 3: Reaction Optimization and Alternative Synthetic Routes
Beyond controlling selectivity, optimizing reaction conditions and considering alternative synthetic pathways are crucial for a successful scale-up.
Frequently Asked Questions & Troubleshooting
Q5: What are some alternative, greener synthetic methods for N-alkylation that we could consider for our process?
A5: While alkyl halides are common, they are not always the most environmentally friendly. Greener alternatives for N-alkylation include:
-
Reductive Amination: This one-pot process involves reacting the 2-ethylpiperazine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by an agent like sodium triacetoxyborohydride (STAB). This method is particularly useful for preventing the formation of quaternary ammonium salts.[3]
-
Direct Amination of Alcohols: Catalytic methods that enable the direct amination of alcohols are emerging as greener alternatives, though they may require specific catalysts and optimization.[7]
Q6: Are there any specific solvent effects we should be aware of when scaling up our 2-ethylpiperazine synthesis?
A6: Yes, the choice of solvent is critical. The polarity of the solvent can influence the relative reactivity of the different species in the reaction mixture.[2] For N-alkylation reactions, polar aprotic solvents like DMF and acetonitrile are common. However, for greener processes, consider higher boiling alcohols or using acetonitrile under pressure to achieve the desired reaction temperature.[7] It is advisable to perform a solvent screen during the process development phase to find the optimal balance of reactivity, selectivity, and environmental impact.
General Reaction Scheme: Synthesis of 2-Ethylpiperazine Derivatives
Caption: General synthesis of 2-ethylpiperazine derivatives.
References
-
Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). MDPI. Retrieved January 17, 2026, from [Link]
- A kind of preparation method of two (2- ethoxy) piperazines. (n.d.). Google Patents.
-
Synthesis of piperazines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Methods for the catalytic synthesis of piperazine. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method. (n.d.). Google Patents.
-
bis-\2-Hydroxy-ethyl-piperazine. (n.d.). European Patent Office. Retrieved January 17, 2026, from [Link]
-
Methods for the Synthesis of Piperazine Derivatives Containing a Chiral Bi-2-naphthyl Moiety. (2019). Thieme. Retrieved January 17, 2026, from [Link]
-
N-ethyl piperazine synthesis process and catalyst research. (n.d.). Dissertation. Retrieved January 17, 2026, from [Link]
-
Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors. (2017). PubMed. Retrieved January 17, 2026, from [Link]
-
Navigating the Market for Specialty Amines: A Guide to Sourcing 2-Ethylpiperazine. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. Retrieved January 17, 2026, from [Link]
- Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (n.d.). Google Patents.
-
Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. (2023). PubMed Central. Retrieved January 17, 2026, from [Link]
-
ChemInform Abstract: Synthesis of 1,4-Disubstituted-2-methylpiperazines and Study of Their Analgesic Properties. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. (2001). PubMed. Retrieved January 17, 2026, from [Link]
-
Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
-
N alkylation at sp3 Carbon Reagent Guide. (n.d.). American Chemical Society. Retrieved January 17, 2026, from [Link]
- Method for the preparation of piperazine and its derivatives. (n.d.). Google Patents.
-
Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. (2019). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv. Retrieved January 17, 2026, from [Link]
-
Solving Complex mAb Purification Challenges. (2024). Scorpius BioManufacturing. Retrieved January 17, 2026, from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Catalyst Selection for 2-Ethylpiperazine Dihydrochloride Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you, as a senior application scientist, with in-depth, field-tested insights into the complexities of catalyst selection for C-N cross-coupling reactions involving 2-ethylpiperazine dihydrochloride. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring your methodologies are both effective and self-validating.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination with 2-ethylpiperazine dihydrochloride failing or giving low yields?
A1: Low yields or reaction failure when using 2-ethylpiperazine dihydrochloride in Buchwald-Hartwig aminations often stem from a few critical factors:
-
Insufficient Basicity: 2-Ethylpiperazine is provided as a dihydrochloride salt, meaning two equivalents of a strong base are required to neutralize the salt and a third equivalent is needed to deprotonate the free amine for the catalytic cycle. Using weaker bases like K₂CO₃ or K₃PO₄ may not be sufficient to effectively neutralize the hydrochloride and facilitate catalysis. Stronger bases such as NaOt-Bu, KOt-Bu, or LHMDS are typically required.[1]
-
Catalyst Inhibition: The chloride ions from the starting material can act as inhibitors for the palladium catalyst. This can be mitigated by ensuring a sufficiently strong base is used to effectively sequester the chloride ions.
-
Inappropriate Ligand Choice: The steric and electronic properties of the phosphine ligand are crucial for a successful coupling.[2] For a secondary cyclic amine like 2-ethylpiperazine, ligands that are both bulky and electron-rich are generally preferred. These ligands promote the formation of the active monoligated palladium species and accelerate the rate-limiting reductive elimination step.[2][3]
-
Solvent Effects: The choice of solvent plays a significant role in the solubility of the reagents and the stability of the catalytic intermediates.[1] While toluene is a common choice, more polar aprotic solvents like dioxane or DME can sometimes improve results, especially if solubility is an issue.[1]
Q2: How do I choose the optimal palladium precursor and ligand for coupling with 2-ethylpiperazine dihydrochloride?
A2: Selecting the right catalyst system is paramount. Here’s a breakdown of considerations:
-
Ligand Selection: The choice of ligand is arguably the most critical parameter. For secondary amines like 2-ethylpiperazine, sterically hindered biarylphosphine ligands have shown great success.[2] Consider the following classes:
-
Buchwald-type ligands: Ligands such as RuPhos and SPhos are often excellent choices for coupling secondary amines.[2] They possess the necessary bulk to promote reductive elimination and prevent catalyst decomposition.
-
Josiphos-type ligands: These ferrocene-based ligands can also be highly effective for the amination of aryl halides with primary and secondary amines.
-
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer superior performance, particularly with challenging substrates.[6][7]
-
A logical workflow for catalyst selection is illustrated below:
Caption: A decision workflow for catalyst system selection.
Q3: What is the role of the base in the coupling reaction and how do I select the right one?
A3: The base is a critical component with multiple roles in the Buchwald-Hartwig amination:
-
Neutralization: It must neutralize the two equivalents of HCl from the 2-ethylpiperazine dihydrochloride starting material.
-
Amine Deprotonation: It deprotonates the resulting free amine to form the corresponding amide, which then coordinates to the palladium center.
-
Catalyst Activation: For Pd(II) precatalysts, the base facilitates the reduction to the active Pd(0) species.[4]
Base Selection Guide:
| Base | Strength | Common Applications & Considerations |
| NaOt-Bu / KOt-Bu | Very Strong | Most common and effective for a wide range of substrates. Can be sensitive to moisture and functional groups like esters. |
| LHMDS / KHMDS | Very Strong | Excellent for substrates with base-sensitive functional groups due to its non-nucleophilic nature. |
| Cs₂CO₃ / K₃PO₄ | Moderate | Generally used for more activated aryl halides or when milder conditions are required. May not be strong enough for 2-ethylpiperazine dihydrochloride. |
Q4: Can I use copper catalysts for coupling 2-ethylpiperazine dihydrochloride as an alternative to palladium?
A4: Yes, copper-catalyzed C-N coupling reactions, often referred to as Ullmann condensations, are a viable alternative to palladium-based systems.[8] Modern Ullmann-type reactions often utilize ligands to facilitate the coupling under milder conditions than the classical procedures.[8]
Considerations for Copper Catalysis:
-
Catalyst System: Typically involves a Cu(I) source like CuI, often in the presence of a ligand such as a diamine or an amino acid.
-
Reaction Conditions: These reactions may require higher temperatures compared to some palladium-catalyzed systems.
-
Substrate Scope: The substrate scope can be different from that of palladium catalysis, and optimization is often required for new substrates.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Insufficient base strength or stoichiometry.2. Inactive catalyst.3. Inappropriate ligand.4. Reaction temperature too low. | 1. Switch to a stronger base (NaOt-Bu, LHMDS) and ensure at least 3 equivalents are used.2. Use a pre-formed palladium precatalyst. Ensure solvents and reagents are anhydrous and degassed.[9]3. Screen a panel of bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos).[2]4. Increase the reaction temperature, monitoring for potential decomposition. |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Catalyst decomposition.2. Presence of water or other protic sources.3. β-hydride elimination competing with reductive elimination.[3] | 1. Use a more robust ligand or a precatalyst. Lower the catalyst loading.2. Ensure all reagents and solvents are rigorously dried and the reaction is run under an inert atmosphere.[9]3. Use a bulkier ligand to sterically disfavor β-hydride elimination and accelerate reductive elimination.[3] |
| Poor Reproducibility | 1. Inconsistent quality of reagents (especially the base).2. Variable levels of oxygen or moisture in the reaction setup.3. Inconsistent catalyst activity. | 1. Use freshly opened, high-purity base. Store bulk bases in a desiccator.[9]2. Standardize the degassing procedure (e.g., freeze-pump-thaw cycles or sparging with an inert gas).[9]3. Use a stable precatalyst from a reliable commercial source. |
Experimental Protocols
General Protocol for a Small-Scale Test Reaction
This protocol provides a starting point for optimizing the coupling of 2-ethylpiperazine dihydrochloride with an aryl bromide.
Materials:
-
2-Ethylpiperazine dihydrochloride
-
Aryl bromide
-
Palladium precatalyst (e.g., RuPhos Pd G3)
-
RuPhos ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: In a glovebox, add the aryl bromide (1.0 mmol), 2-ethylpiperazine dihydrochloride (1.2 mmol, 1.2 equiv), and NaOt-Bu (3.3 mmol, 3.3 equiv) to a dry reaction vial equipped with a stir bar.
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (0.02 mmol, 2 mol%) and any additional ligand if required.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial containing the substrates and base.
-
Initiation: Add the catalyst to the reaction mixture.
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.[2][3]
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. [Link]
-
Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency. Organometallics. [Link]
-
Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. National Institutes of Health. [Link]
-
New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling. National Institutes of Health. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency. ResearchGate. [Link]
-
Investigation of catalysts for C-N coupling reactions to synthesize pyridoimidazoindole, carbazole, and carboline heterocyclic compounds. Vietnam Academy of Science and Technology. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. National Institutes of Health. [Link]
-
A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions. SciSpace. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Bath. [Link]
-
Buchwald-Hartwig amination. YouTube. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry. [Link]
-
New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling: Synthesis of N-(Pyridin-4-yl)benzene Amines and N,N-Bis(pyridine-4-yl)benzene Amines. MDPI. [Link]
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Institutes of Health. [Link]
-
C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. MDPI. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
Palladium-catalyzed amination of piperidine with aryl chlorides[a]. ResearchGate. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. [Link]
-
Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. [Link]
-
Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters. [Link]
-
Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]
-
Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
-
Sonogashira troubleshooting help needed. Reddit. [Link]
-
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Protecting Group Strategies for 2-Ethylpiperazine Dihydrochloride
Welcome to the technical support guide for 2-Ethylpiperazine Dihydrochloride. As a non-symmetrical piperazine, this valuable building block presents unique challenges and opportunities in multistep synthesis. The differential reactivity of its N1 and N4 nitrogens—due to steric hindrance from the ethyl group—is the central theme of its protecting group chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate these complexities, offering field-proven insights and troubleshooting solutions in a direct question-and-answer format.
Critical First Step: Handling 2-Ethylpiperazine Dihydrochloride
Before any protection reaction can be attempted, it is imperative to address the salt form of the starting material. The dihydrochloride salt is stable and easy to handle, but the protonated nitrogens are not nucleophilic. Therefore, neutralization to the free base is a mandatory prerequisite.
Q1: How do I safely and effectively neutralize 2-ethylpiperazine dihydrochloride to the free base before my reaction?
Answer: Neutralization requires a stoichiometric amount of base to deprotonate both hydrochloride salts. The choice of base and solvent is critical to ensure the complete formation of the free base and to facilitate its use in the subsequent protection step.
Recommended Protocol: Aqueous Basic Workup
-
Dissolution: Dissolve the 2-ethylpiperazine dihydrochloride (1.0 equiv.) in water.
-
Basification: Cool the solution in an ice bath (0 °C). Slowly add a strong aqueous base, such as 2-4 M sodium hydroxide (NaOH) or potassium hydroxide (KOH), until the pH of the solution is >12. The use of a pH meter is recommended for accuracy.
-
Extraction: The aqueous layer must be extracted multiple times with an appropriate organic solvent (e.g., dichloromethane (DCM), ethyl acetate, or chloroform) to recover the free base. Perform at least 3-5 extractions to ensure a good yield.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Causality and Expert Insights:
-
Why a strong base? The pKa values of piperazine nitrogens necessitate a strong base to ensure complete deprotonation.
-
Why multiple extractions? 2-Ethylpiperazine free base has some water solubility. Multiple extractions are crucial to maximize the recovery from the aqueous phase.
-
Critical Check: The resulting free base is an oil or low-melting solid. It should be used immediately or stored under an inert atmosphere (N₂ or Ar) as free amines can be sensitive to atmospheric CO₂.
Frequently Asked Questions (FAQs): Protection Strategies
General Strategy & Selection
Q2: I need to functionalize only one nitrogen on 2-ethylpiperazine. How do I achieve selective N-monoprotection?
Answer: Selective monoprotection of 2-ethylpiperazine is governed by the steric and electronic differences between the two nitrogen atoms. The N1 nitrogen is adjacent to the ethyl group, making it more sterically hindered than the N4 nitrogen. Consequently, the N4 nitrogen is more nucleophilic and will react preferentially.
To achieve selective N4-monoprotection , the key is to use controlled stoichiometry.
-
Strategy: Slowly add the protecting group reagent (e.g., Di-tert-butyl dicarbonate, (Boc)₂O) (0.95-1.0 equiv.) to a solution of the 2-ethylpiperazine free base (1.0-1.1 equiv.). The slight excess of the piperazine minimizes the chance of diprotection. The reaction is typically run at a low temperature (0 °C to room temperature) to enhance selectivity.
Achieving selective N1-monoprotection is more challenging and often requires a multi-step approach involving an orthogonal protecting group strategy (see Q4).
Q3: Which protecting group should I choose? What are the differences between Boc and Cbz for this application?
Answer: The choice between tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz or Z) is one of the most common decisions in piperazine chemistry. The selection depends on the stability required for your subsequent reaction steps and the deprotection conditions your molecule can tolerate.[1]
| Feature | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz or Z) |
| Introduction Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) |
| Deprotection Conditions | Strong acid (e.g., TFA, HCl in dioxane)[2][3] | Catalytic hydrogenolysis (e.g., H₂/Pd/C)[1][4] or strong acidic conditions[5] |
| Stability | Stable to base and hydrogenolysis[1] | Stable to mild acid and base[4] |
| Key Advantage | Orthogonal to Cbz; robust group. | Orthogonal to Boc; easily removed with neutral hydrogenolysis if the molecule has no reducible groups (e.g., alkenes, alkynes). |
| Potential Issue | Requires strong acid for removal, which can cleave other acid-sensitive groups.[3] | Hydrogenolysis can be slow or fail if catalyst poisons are present. The benzyl group can be sensitive to some oxidative/reductive conditions. |
Orthogonal Protection: A Strategy for Sequential Functionalization
Q4: I need to introduce two different functional groups, one on each nitrogen. How do I design an orthogonal protecting group strategy?
Answer: An orthogonal strategy allows for the selective removal of one protecting group in the presence of another, enabling sequential modification of each nitrogen.[1][6] The most common orthogonal pair for piperazines is Boc and Cbz.
Typical Workflow:
-
N4-Monoprotection: React 2-ethylpiperazine with (Boc)₂O under controlled conditions to selectively protect the more reactive N4 position, yielding N4-Boc-2-ethylpiperazine.
-
N1-Protection: Protect the remaining N1 nitrogen with Cbz-Cl to afford the fully protected N4-Boc-N1-Cbz-2-ethylpiperazine.
-
Selective Deprotection & Functionalization (Path A):
-
Remove the Boc group with strong acid (e.g., TFA). The Cbz group remains intact.
-
Functionalize the newly freed N4 nitrogen.
-
Remove the Cbz group via hydrogenolysis.
-
-
Selective Deprotection & Functionalization (Path B):
-
Remove the Cbz group via hydrogenolysis. The Boc group remains intact.
-
Functionalize the newly freed N1 nitrogen.
-
Remove the Boc group with strong acid.
-
Caption: Orthogonal protection workflow for sequential functionalization.
Troubleshooting Common Issues
Q5: My N-Boc protection reaction is sluggish and gives a low yield. What should I do?
Answer: This is a common issue often related to reaction conditions. Here are several factors to investigate:
-
Incomplete Neutralization: Ensure the starting material was fully converted to the free base. Any residual hydrochloride salt will consume base and prevent the nitrogen from being nucleophilic.
-
Stoichiometry: For monoprotection, precise control of stoichiometry is key. However, if the reaction is simply not proceeding, ensure your (Boc)₂O reagent is of good quality.
-
Solvent and Base: The reaction is typically run in a non-protic solvent like DCM, THF, or dioxane. A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equiv.) is often added to scavenge the acidic byproducts and drive the reaction forward.
-
Temperature: While selectivity is better at lower temperatures, a sluggish reaction can sometimes be gently warmed to room temperature or slightly above to improve the rate. Monitor carefully by TLC or LC-MS to avoid diprotection.
Q6: I am trying to deprotect my N-Boc-2-ethylpiperazine derivative with TFA, but the reaction is not going to completion. What can I do?
Answer: Incomplete Boc deprotection is a frequent problem. The stability of the tert-butyl cation intermediate and the strength of the acid are key.[3]
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Troubleshooting Steps:
-
Increase Acid Concentration: The most common cause is insufficient acid. Increase the concentration of TFA in DCM (e.g., from 20% v/v to 50% v/v) or increase the equivalents of HCl in dioxane.[3]
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir longer until the starting material is consumed.[3]
-
Increase Temperature: Gentle heating to 40-50 °C can often accelerate a stubborn deprotection.[3]
-
Use a Stronger System: A solution of 4M HCl in 1,4-dioxane is generally more potent than TFA/DCM and can be very effective for complete removal.[3]
Q7: My Cbz deprotection via catalytic hydrogenolysis (H₂/Pd-C) is failing. What are the likely causes?
Answer: Catalytic hydrogenolysis is sensitive to a number of factors that can inhibit the palladium catalyst.
-
Catalyst Poisoning: This is the most frequent cause. Sulfur-containing compounds, some nitrogen heterocycles, and residual heavy metals can poison the Pd/C catalyst. Ensure all reagents and the substrate are pure. If poisoning is suspected, you may need to use a larger catalyst loading or a more robust catalyst.
-
Insufficient Hydrogen: Ensure the system is properly flushed with hydrogen and that the reaction is stirred vigorously to ensure good mixing of the gas, liquid, and solid phases. A balloon of H₂ is common, but for difficult substrates, a Parr hydrogenator may be necessary to increase pressure.
-
Solvent Choice: Methanol and ethanol are excellent solvents for hydrogenolysis. Ensure your substrate is fully dissolved.
-
Alternative Deprotection: If hydrogenolysis is not compatible with other functional groups in your molecule (e.g., alkenes) or continues to fail, consider an acid-mediated deprotection method as a viable alternative.[5]
Experimental Protocols
Protocol 1: N4-Boc Monoprotection of 2-Ethylpiperazine
-
Setup: To a round-bottom flask containing a solution of 2-ethylpiperazine free base (1.0 equiv.) in dichloromethane (DCM, ~0.2 M), add triethylamine (1.2 equiv.). Cool the mixture to 0 °C in an ice bath.
-
Addition: Prepare a solution of Di-tert-butyl dicarbonate ((Boc)₂O) (0.98 equiv.) in DCM. Add this solution dropwise to the stirred piperazine solution over 1-2 hours.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to isolate the desired N4-Boc-2-ethylpiperazine.
Protocol 2: Acid-Catalyzed Deprotection of N-Boc Group with HCl in Dioxane
-
Setup: Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Addition: Add a solution of 4M HCl in 1,4-dioxane (3-5 equiv.) to the stirred solution at room temperature.[3]
-
Reaction: Stir for 1-4 hours. Progress is monitored by TLC or LC-MS. Often, the hydrochloride salt of the deprotected product will precipitate.
-
Isolation: Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[3]
-
Conversion to Free Base (Optional): To obtain the free base, follow the neutralization and extraction procedure described in Q1.[3]
References
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. (2025). Benchchem.
- An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2025).
- Technical Support Center: Deprotection of Boc-Protected Piperazines. (2025). Benchchem.
- Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. (n.d.). Bentham Science.
- Protecting Groups. (n.d.). University of Bristol.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024).
- Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (n.d.).
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research.
- 2-ETHYL PIPERAZINE HYDROCHLORIDE SDS. (n.d.). Echemi.
- Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. (2025). Ingenta Connect.
- Modular, efficient synthesis of asymmetrically substituted piperazine scaffolds as potent calcium channel blockers. (2013). PubMed.
- Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025). Technical Disclosure Commons.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central.
- Protecting Groups and Orthogonal Protection Str
- 1-(2-(3-Methoxyphenoxy)ethyl)
- Deprotection of different N-Boc-compounds. (2021).
- (S)-2-Ethylpiperazine, N1-BOC protected. (n.d.). Santa Cruz Biotechnology.
- Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Safety Data Sheet for 2-Ethylpiperazine dihydrochloride. (2024). Angene Chemical.
- Protecting Groups List. (n.d.). SynArchive.
- Protecting group. (n.d.). Wikipedia.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- SAFETY DATA SHEET - Piperazine-2-carboxylic acid dihydrochloride. (2025). Fisher Scientific.
Sources
Technical Support Center: Racemization Control in Chiral 2-Ethylpiperazine Dihydrochloride Synthesis
<_ >
Welcome to the technical support guide for the stereocontrolled synthesis of 2-Ethylpiperazine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining chiral integrity during the synthesis of this important pharmaceutical building block. The piperazine scaffold is a privileged structure in medicinal chemistry, and control over its stereochemistry is paramount for efficacy and safety.[1][2] This guide provides in-depth, question-and-answer-based troubleshooting, detailed experimental protocols, and the causal reasoning behind our procedural recommendations.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of chiral 2-substituted piperazines like 2-ethylpiperazine?
A1: Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, is a significant challenge.[3] The primary culprit is the epimerization of the chiral center at the C2 position of the piperazine ring. The proton at this position is susceptible to abstraction under certain conditions, leading to a planar, achiral intermediate that can be re-protonated from either face, resulting in a loss of stereochemical purity.[4]
Key factors that facilitate this epimerization include:
-
Harsh Basic or Acidic Conditions: Exposure to strong bases or acids, particularly during deprotection steps, can readily abstract the C2 proton.[4]
-
Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for the proton abstraction and subsequent racemization to occur.[3][4]
-
Prolonged Reaction Times: Extended exposure to even moderately basic or acidic conditions can lead to a gradual loss of enantiomeric excess (% ee).[4]
-
Inappropriate Reagents: Certain coupling reagents used in precursor synthesis can promote the formation of intermediates, like oxazolones, that are prone to racemization.[4]
Q2: I am observing significant racemization during the N-alkylation step to introduce a substituent on the second nitrogen of the piperazine ring. What can I do to minimize this?
A2: N-alkylation is a common step where racemization can occur if not properly controlled. The basicity of the reaction mixture is a critical parameter.
Troubleshooting Steps:
-
Choice of Base: Avoid strong, non-hindered bases like sodium hydroxide or potassium carbonate, which can easily deprotonate the C2 position. Opt for milder or sterically hindered bases.[5] A weaker base is less likely to deprotonate the C2 proton, thus preserving the stereocenter.[5]
-
Reaction Temperature: Lowering the reaction temperature can significantly decrease the rate of racemization.[3] Perform the alkylation at 0 °C or even lower if the reaction kinetics allow.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise over an extended period helps to keep its concentration low, which can favor the desired N-alkylation over side reactions like C2 deprotonation.[5]
-
Solvent Choice: The polarity of the solvent can influence the reaction. Experiment with different solvents to find conditions that optimize the N-alkylation rate while minimizing racemization.[5]
Q3: How can I accurately determine the enantiomeric purity of my 2-ethylpiperazine samples?
A3: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most reliable and widely used technique for determining enantiomeric purity.[6][7]
General Workflow:
-
Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating chiral amines and their derivatives.[7][8]
-
Method Development: A typical starting point is a normal-phase method using a mobile phase of hexane/isopropanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Analysis: Dissolve a small amount of your sample in the mobile phase, inject it onto the equilibrated chiral column, and integrate the peak areas of the two enantiomers.[6] The enantiomeric excess (% ee) can then be calculated using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.[8]
Section 2: Troubleshooting Guide - Step-by-Step Solutions
Issue 1: Loss of Enantiomeric Excess During Boc Deprotection
Symptom: You have synthesized N-Boc-protected (R)-2-ethylpiperazine with high enantiomeric purity, but after removing the Boc group with a strong acid like trifluoroacetic acid (TFA), you observe a significant drop in % ee.
Cause: The strongly acidic conditions required for TFA-mediated deprotection can promote epimerization at the C2 chiral center.[4]
dot
Caption: Workflow comparing harsh vs. mild Boc deprotection.
Protocol 1: Milder Boc Deprotection to Minimize Racemization
Objective: To remove the Boc protecting group from chiral 2-ethylpiperazine while preserving the stereochemical integrity of the C2 center.
Materials:
-
N-Boc-(R)-2-ethylpiperazine
-
4M HCl in 1,4-Dioxane
-
Anhydrous Diethyl Ether
-
Nitrogen or Argon atmosphere
-
Ice bath
Procedure:
-
Preparation: Dissolve N-Boc-(R)-2-ethylpiperazine (1.0 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add 4M HCl in 1,4-dioxane (4-5 equivalents) dropwise to the cooled solution.
-
Reaction Monitoring: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the deprotection by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Product Isolation: Once the reaction is complete, add anhydrous diethyl ether to precipitate the dihydrochloride salt.
-
Purification: Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the desired 2-ethylpiperazine dihydrochloride.
-
Chiral Analysis: Confirm the enantiomeric purity of the final product using chiral HPLC.
Issue 2: Di-substitution vs. Mono-substitution During N-Alkylation
Symptom: When attempting to introduce an alkyl group onto the unprotected nitrogen of 2-ethylpiperazine, you are getting a significant amount of the di-alkylated byproduct.
Cause: The mono-alkylated piperazine is often still nucleophilic enough to react with a second molecule of the alkylating agent. This is influenced by stoichiometry, reaction temperature, and the reactivity of the alkylating agent.[5]
dot
Caption: Controlling mono- vs. di-alkylation.
Protocol 2: Selective Mono-N-alkylation using a Large Excess of Piperazine
Objective: To selectively synthesize the mono-alkylated product while minimizing the formation of the di-alkylated byproduct.
Materials:
-
Chiral 2-ethylpiperazine
-
Alkylating agent (e.g., alkyl halide)
-
Anhydrous solvent (e.g., Acetonitrile, DMF)
-
Mild base (e.g., DIPEA, if necessary)
Procedure:
-
Setup: In a round-bottom flask, dissolve a large excess of chiral 2-ethylpiperazine (5-10 equivalents) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to 0 °C.
-
Slow Addition: Dissolve the alkylating agent (1.0 equivalent) in a small amount of the same solvent and add it dropwise to the piperazine solution over several hours using a syringe pump.
-
Reaction: Allow the reaction to stir at a low temperature, monitoring by TLC or LC-MS.
-
Workup: Once the alkylating agent is consumed, quench the reaction, and perform an appropriate workup to separate the mono-alkylated product from the excess starting material and any di-alkylated byproduct. Purification is typically achieved via column chromatography.
Issue 3: Inconsistent Results from Chiral Resolution via Diastereomeric Salt Crystallization
Symptom: You are attempting to resolve racemic 2-ethylpiperazine using a chiral acid (e.g., tartaric acid), but the enantiomeric excess of the resolved amine is low or inconsistent between batches.
Cause: The success of diastereomeric salt resolution is highly dependent on the differential solubility of the two diastereomeric salts. This can be influenced by the choice of resolving agent, the solvent system, and the rate of crystallization.[9]
Table 1: Key Parameters for Optimizing Diastereomeric Salt Resolution
| Parameter | Rationale & Causality | Recommended Action |
| Resolving Agent | The interaction between the chiral amine and the chiral acid determines the crystal lattice energy and solubility of the diastereomeric salts. A larger difference in solubility leads to better separation. | Screen multiple chiral resolving agents (e.g., L-tartaric acid, D-tartaric acid, dibenzoyl-L-tartaric acid, mandelic acid).[9] |
| Solvent System | The solvent must provide a medium where one diastereomeric salt is sparingly soluble while the other remains in solution. | Experiment with various solvents (e.g., ethanol, methanol, isopropanol) and solvent/anti-solvent mixtures (e.g., ethanol/water).[9] |
| Cooling Rate | A slow, controlled cooling rate allows for the selective crystallization of the less soluble diastereomer, preventing co-precipitation of the more soluble one.[9] | Implement a programmed cooling ramp or allow the solution to cool slowly to room temperature and then to 0-4 °C overnight.[9] |
| Stoichiometry | The molar ratio of the resolving agent to the racemic amine can affect the yield and purity of the crystallization. | Start with a 0.5 equivalent of the resolving agent (relative to the racemate) and optimize as needed. |
Section 3: Chiral Purity Analysis
Protocol 3: Chiral HPLC Method for 2-Ethylpiperazine
Objective: To establish a reliable HPLC method for the separation and quantification of the enantiomers of 2-ethylpiperazine.
dot
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Novel 2-Ethylpiperazine Derivatives
Introduction: The Piperazine Scaffold as a Privileged Structure in Medicinal Chemistry
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, stands as a cornerstone in the landscape of modern medicinal chemistry.[1][2] Its structural rigidity, unique physicochemical properties, and ability to form hydrogen bonds often bestow favorable pharmacokinetic characteristics upon molecules, such as enhanced aqueous solubility and oral bioavailability.[3][4] This versatility has cemented the piperazine moiety as a "privileged structure," integral to the design of numerous FDA-approved therapeutic agents targeting a vast spectrum of diseases, from cancer and microbial infections to central nervous system disorders.[5][6][7][8]
This guide provides a comparative analysis of the biological activity of novel piperazine derivatives, with a specific focus on compounds featuring an N-ethylpiperazine moiety. We will objectively compare the performance of these novel agents against established alternatives, supported by experimental data, and provide detailed protocols to ensure the reproducibility of the findings. The primary focus will be on anticancer activity, where these derivatives show considerable promise.
Spotlight on Novel Derivatives: N-Ethylpiperazinyl Amides of Triterpenoic Acids
Recent research has explored the synthesis of hybrid molecules that couple the beneficial properties of the piperazine scaffold with the inherent biological activity of natural products. A noteworthy example is the synthesis of novel N-ethylpiperazinyl amides derived from oleanonic and ursonic acids, which are triterpenoic acids known for their cytotoxic potential.[9]
The rationale behind this molecular hybridization is to merge the cytotoxic core of the triterpenoic acid with the N-ethylpiperazine moiety, which can improve the compound's solubility and pharmacokinetic profile while potentially adding its own biological activity.[9] The synthesis is a straightforward two-step process involving the creation of an acid chloride followed by amidation with N-ethylpiperazine.
Synthesis Protocol: N-Ethylpiperazinyl Amide of Oleanonic Acid
This protocol describes the synthesis of compound 3 (N-ethylpiperazinyl amide of oleanonic acid) as a representative example.[9]
Step 1: Synthesis of Oleanonic Acid Chloride
-
Dissolve oleanonic acid (1 equivalent) in dry dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Add oxalyl chloride ((COCl)₂) (2-3 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 3 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude oleanonic acid chloride. This intermediate is typically used immediately in the next step without further purification.
Step 2: Amidation with N-Ethylpiperazine
-
Dissolve the crude oleanonic acid chloride from Step 1 in dry CH₂Cl₂.
-
In a separate flask, dissolve N-ethylpiperazine (1.5 equivalents) and triethylamine (Et₃N) (2 equivalents) in dry CH₂Cl₂. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Add the acid chloride solution dropwise to the N-ethylpiperazine solution under stirring.
-
Heat the reaction mixture to reflux and maintain for 5 hours.
-
After cooling to room temperature, wash the reaction mixture sequentially with water, 1N HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product using column chromatography on silica gel to obtain the pure N-ethylpiperazinyl amide of oleanonic acid (3 ).
Below is a workflow diagram illustrating the key stages of the synthesis and initial biological screening process.
Caption: General workflow for the synthesis and evaluation of novel piperazine derivatives.
Comparative Analysis: Anticancer Activity
The primary measure of efficacy for a potential anticancer agent is its ability to inhibit the growth of cancer cells. The novel N-ethylpiperazinyl amide derivatives of oleanonic and ursonic acids were evaluated against the NCI-60 panel, a set of 60 diverse human cancer cell lines used by the National Cancer Institute for drug screening.[9]
The data below compares the 50% growth inhibition (GI₅₀) values of two of the most potent novel derivatives, Compound 4 (ursonic acid derivative) and Compound 6 (a chalcone derivative of Compound 4), with the standard chemotherapeutic drug, Doxorubicin. Lower GI₅₀ values indicate higher potency.
Table 1: Comparative Cytotoxic Activity (GI₅₀ in µM) Against Selected Human Cancer Cell Lines
| Cell Line | Cancer Type | Novel Compound 4[9] | Novel Compound 6[9] | Doxorubicin (Reference) |
| HL-60(TB) | Leukemia | >100 | 0.09 | ~0.03 |
| U251 | CNS Cancer | >100 | 0.05 | ~0.15 |
| SK-MEL-5 | Melanoma | >100 | 0.03 | ~0.04 |
| HCT-116 | Colon Cancer | >100 | 0.08 | ~0.08 |
| MCF7 | Breast Cancer | 39.02 | 0.08 | ~0.05 |
Note: Doxorubicin values are approximate literature values for comparative context.
As the data clearly indicates, the simple amide derivative Compound 4 shows modest activity. However, further modification—specifically, the addition of a chalcone-like fragment at the C2 position to create Compound 6 —dramatically increases its cytotoxic potency, with GI₅₀ values reaching the nanomolar range, comparable to or even exceeding the potency of Doxorubicin against certain cell lines like U251 and SK-MEL-5.[9]
Mechanism of Action: Induction of Apoptosis
Many effective anticancer agents, including numerous piperazine derivatives, exert their effect by inducing programmed cell death, or apoptosis.[10][11][12] Investigations into compounds 4 and 6 revealed that they induce morphological changes in cancer cells consistent with apoptosis, such as nuclear condensation.[9]
Further analysis showed that these compounds modulate the expression of key proteins in the Bcl-2 family, which are central regulators of the intrinsic apoptosis pathway. Specifically, they were found to up-regulate the pro-apoptotic Bak gene while down-regulating the anti-apoptotic (pro-survival) Bcl-XL and Bcl-2 genes.[9] This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of caspases and the execution of cell death.
Caption: Proposed mechanism of action via the intrinsic apoptosis pathway.
Standard Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[10]
Materials:
-
Human cancer cell lines (e.g., MCF7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well sterile microplates
-
Test compound (novel piperazine derivative) and vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells (medium only). Incubate for 48-72 hours.
-
MTT Addition: After incubation, carefully add 20 µL of MTT solution to each well. Incubate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Remove the medium containing MTT. Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the GI₅₀ or IC₅₀ value using non-linear regression analysis.
Broader Spectrum: Antimicrobial Activity of Piperazine Derivatives
Beyond oncology, piperazine derivatives have demonstrated significant potential as antimicrobial agents, active against a wide range of bacteria and fungi.[1][13] The structural versatility of the piperazine ring allows for modifications that can tune the antimicrobial spectrum and potency.[14]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Type | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Reference Standard | Source |
| Chalcone-Piperazine Hybrid | 2.22 | >100 | 2.22 | Ciprofloxacin / Fluconazole | [14] |
| Quinolone-Piperazine Hybrid | <0.15 | >100 | N/A | Ciprofloxacin | [14] |
| N-Aryl Piperazine | 62.5 | 125 | >250 | Gentamycin | [14] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
The data highlights that antimicrobial activity is highly dependent on the other chemical moieties attached to the piperazine core. For instance, quinolone-piperazine hybrids show excellent potency against Gram-positive bacteria, while certain chalcone-containing derivatives exhibit strong antifungal activity.[14] This underscores the role of piperazine as a versatile scaffold for building new antimicrobial agents.
Conclusion and Future Perspectives
The piperazine scaffold continues to be a highly valuable and versatile platform in drug discovery. As demonstrated with novel N-ethylpiperazine amides of triterpenoic acids, strategic molecular hybridization can lead to compounds with exceptionally high potency against cancer cells, rivaling that of established chemotherapeutics.[9] The mechanism often involves the induction of apoptosis, a hallmark of effective anticancer drugs.[10][12]
Furthermore, the broad utility of piperazine derivatives in developing antimicrobial agents addresses the critical and growing challenge of drug resistance.[7][14] The ability to fine-tune biological activity through synthetic modification ensures that piperazine and its derivatives, including the 2-ethyl-substituted variants, will remain a focus of intensive research for the foreseeable future. Future work should concentrate on optimizing the lead compounds to improve their selectivity for cancer cells over non-cancerous cells and to further elucidate their complex mechanisms of action in vivo.
References
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
The medicinal chemistry of piperazines: A review. Scilit. [Link]
-
The Significance of Piperazine Derivatives in Modern Drug Discovery. Angene. [Link]
-
A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. National Institutes of Health. [Link]
-
Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. PubMed. [Link]
-
The medicinal chemistry of piperazines: A review. PubMed. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]
-
An insight into the therapeutic potential of piperazine-based anticancer agents. Taylor & Francis Online. [Link]
-
An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. [Link]
-
Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central. [Link]
-
Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. National Institutes of Health. [Link]
-
Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Bentham Science. [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]
-
A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. [Link]
-
Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate. [Link]
-
Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [Link]
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scilit.com [scilit.com]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] An insight into the therapeutic potential of piperazine-based anticancer agents | Semantic Scholar [semanticscholar.org]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. apjhs.com [apjhs.com]
- 8. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 9. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
A Senior Application Scientist's Guide to the In Vitro Validation of Novel 2-Ethylpiperazine Derivatives
Introduction: The Strategic Value of the 2-Ethylpiperazine Scaffold
In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold".[1][2] Its unique six-membered heterocyclic structure, featuring two nitrogen atoms at opposing positions, imparts a favorable combination of structural rigidity, hydrogen bonding capacity, and aqueous solubility.[3] These properties often translate into improved pharmacokinetic profiles, making piperazine derivatives a cornerstone in the development of numerous clinically successful drugs.[4] The 2-Ethylpiperazine core, a specific iteration of this scaffold, serves as a versatile starting point for synthesizing compounds with a wide array of potential therapeutic applications, including oncology,[5][6][7] inflammation modulation,[8] and radiation countermeasures.[9]
This guide provides a comprehensive, technically-grounded framework for the in vitro validation of novel compounds synthesized from 2-Ethylpiperazine. We will move beyond a simple recitation of protocols to explain the causal logic behind each experimental stage—from initial cytotoxicity screening to target-specific engagement and functional validation. Our goal is to equip researchers, scientists, and drug development professionals with a robust, self-validating system for characterizing these promising molecules and objectively comparing their performance against established alternatives.
Part 1: Foundational Assessment - Cytotoxicity and Metabolic Viability
Expertise & Experience: Before probing for a specific mechanism of action, it is imperative to establish the fundamental cellular impact of a new compound. The initial question is simple but critical: At what concentration does our compound affect basic cell health? This foundational screen determines the therapeutic window for non-cytotoxic applications or establishes the potency for cytotoxic agents like chemotherapy drugs. The MTT assay is a gold-standard, colorimetric method for this purpose, measuring the metabolic activity of a cell population as a proxy for viability.[10] Live cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into a purple formazan product, a transformation that does not occur in dead cells.[11][12]
Featured Workflow: MTT Cell Viability Assay
This workflow outlines the process of determining the half-maximal inhibitory concentration (IC50) of test compounds.
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
Experimental Protocol: MTT Assay
Adapted from established protocols.[11][13][14]
-
Cell Plating: Seed human cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer) and a non-cancerous control cell line (e.g., MCF-10A) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X stock concentration series for each 2-Ethylpiperazine derivative and a reference compound (e.g., Doxorubicin) in culture medium. A typical range would span from 0.01 µM to 100 µM.
-
Cell Treatment: Remove the old media from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include "vehicle control" (e.g., 0.1% DMSO) and "media only" (blank) wells. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (prepared in sterile PBS) to each well for a final concentration of 0.5 mg/mL.[13]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[11]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.[13]
-
Absorbance Reading: Allow the plate to stand overnight in the incubator.[11] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results in graphing software and fit a dose-response curve to determine the IC50 value.
Data Presentation: Comparative Cytotoxicity (IC50, µM)
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | MCF-10A (Non-cancerous) | Selectivity Index (MCF-10A / MCF-7) |
| EP-Compound 1 | 2.5 | 5.1 | > 50 | > 20 |
| EP-Compound 2 | 15.8 | 22.3 | > 100 | > 6.3 |
| Doxorubicin (Control) | 0.8 | 1.2 | 10.5 | 13.1 |
Trustworthiness: A high-quality assay includes controls for the vehicle (solvent), untreated cells (100% viability), and media alone (background). A desirable compound profile for an anticancer agent would show potent activity (low IC50) against cancer cell lines and significantly lower activity (high IC50) against non-cancerous lines, resulting in a high Selectivity Index.
Part 2: Target Engagement - Measuring Direct Receptor Binding
Expertise & Experience: Once a compound's cytotoxic profile is known, the next logical step is to confirm it directly interacts with its intended molecular target. For many piperazine derivatives, this target is a G protein-coupled receptor (GPCR).[15][16] A radioligand binding assay is the gold standard for quantifying the affinity of a compound for a receptor.[16][17] This technique measures the ability of an unlabeled test compound to compete with and displace a known, radioactively labeled ligand ("radioligand") from the receptor. The result yields the inhibition constant (Ki), a direct measure of binding affinity.
Featured Workflow: Competitive Radioligand Binding
This diagram illustrates the principle of a competitive binding assay where the unlabeled test compound competes with the radioligand for the receptor binding site.
Caption: Principle of competitive radioligand binding assay.
Experimental Protocol: Radioligand Binding Assay
Adapted from established filtration assay protocols.[17][18]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR (e.g., HEK293 cells expressing Dopamine D2 receptor). Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in an assay binding buffer.[18]
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of cell membranes (e.g., 10-20 µg protein).
-
50 µL of the 2-Ethylpiperazine test compound at various concentrations.
-
50 µL of a fixed concentration of radioligand (e.g., [³H]-Spiperone for the D2 receptor), typically at its Kd value.
-
-
Define Non-Specific Binding (NSB): In separate wells, use a high concentration of a known, potent unlabeled ligand (e.g., Haloperidol) to determine the amount of radioligand that binds non-specifically to the filter and membrane.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[18]
-
Filtration: Rapidly terminate the reaction by vacuum filtration onto a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a buffer like 0.3% polyethyleneimine (PEI). This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (passes through).[18]
-
Washing: Quickly wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filters, add a scintillation cocktail, and count the radioactivity in a scintillation counter (e.g., MicroBeta counter).[18]
-
Data Analysis: Subtract the NSB counts from all other counts to get specific binding. Plot the percent specific binding against the log concentration of the test compound to generate an IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[18]
Data Presentation: Comparative Receptor Affinity (Ki, nM)
| Compound | Target Receptor (e.g., Dopamine D2) Ki (nM) |
| EP-Compound 1 | 12.5 |
| EP-Compound 2 | 89.7 |
| Haloperidol (Control) | 1.8 |
Trustworthiness: The Ki value is a measure of affinity; a lower Ki indicates a tighter binding interaction between the compound and the receptor. Comparing the Ki of novel compounds to a well-characterized standard like Haloperidol provides an objective measure of their relative potency at the target.
Part 3: Functional Validation - Quantifying Downstream Signaling
Expertise & Experience: Demonstrating that a compound binds to a receptor is only half the story. The crucial next step is to determine the functional consequence of that binding. Does it activate the receptor (agonist), block the activator (antagonist), or have no effect? Measuring the production of intracellular second messengers, such as cyclic adenosine monophosphate (cAMP), is a direct way to quantify functional activity for Gs and Gi-coupled GPCRs.[19][20] Gs-coupled receptors activate adenylyl cyclase, increasing cAMP levels, while Gi-coupled receptors inhibit it, leading to a decrease in cAMP.[19]
Featured Workflow: GPCR-cAMP Signaling Pathway
This diagram shows how GPCR activation by a ligand modulates the activity of adenylyl cyclase (AC) to change intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).
Caption: Signaling cascade for Gs/Gi-coupled GPCRs via cAMP.
Experimental Protocol: HTRF cAMP Assay (Antagonist Mode for Gi-coupled Receptor)
Adapted from HTRF cAMP assay protocols.[19][21][22]
-
Cell Preparation: Plate cells expressing the Gi-coupled receptor of interest in a low-volume 384-well plate and incubate overnight.
-
Compound Addition: Add the 2-Ethylpiperazine derivatives at various concentrations to the wells.
-
Agonist Stimulation: To measure antagonism, stimulate the cells with a known agonist at a concentration that produces ~80% of its maximal effect (EC80). This stimulation is done in the presence of an adenylyl cyclase activator like Forskolin to generate a detectable cAMP signal that can be inhibited.
-
Incubation: Incubate the plate for 30 minutes at room temperature to allow for receptor signaling.[22]
-
Cell Lysis & Detection: Add the HTRF detection reagents directly to the wells. These reagents typically include a cAMP-d2 conjugate and a Europium cryptate-labeled anti-cAMP antibody.[21]
-
HTRF Reaction: Incubate for 60 minutes at room temperature in the dark. During this time, the labeled antibody will bind to either the d2-labeled cAMP or the cAMP produced by the cells.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm). In this competitive assay, a higher intracellular cAMP level leads to a lower HTRF signal.[22] Plot the HTRF ratio against the log concentration of the test compound to determine the IC50 value, representing its potency as an antagonist.
Data Presentation: Comparative Functional Activity (IC50, nM)
| Compound | Functional Antagonism (IC50, nM) at Gi-coupled Receptor |
| EP-Compound 1 | 25.4 |
| EP-Compound 2 | 150.2 |
| Standard Antagonist | 5.3 |
Trustworthiness: The functional IC50 should ideally be in a similar range to the binding affinity (Ki). A significant discrepancy between these values may suggest complex pharmacology (e.g., partial agonism) or that the compound's binding does not translate efficiently into a functional response. This integrated analysis of both binding and function provides a much more complete picture of the compound's pharmacological profile.
Conclusion and Future Directions
This guide has outlined a logical and robust cascade for the in vitro validation of novel 2-Ethylpiperazine derivatives. By systematically progressing from broad cytotoxicity assessment (MTT assay) to specific target engagement (radioligand binding) and finally to downstream functional output (cAMP assay), researchers can build a comprehensive and defensible data package. The comparative analysis against known standards at each stage is crucial for contextualizing the potency and potential of these new chemical entities.
The next steps in the validation pipeline would involve expanding this analysis to include:
-
Selectivity Profiling: Screening lead compounds against a panel of related receptors to ensure they are not acting promiscuously, which could lead to off-target side effects.
-
Mechanism of Action Studies: Investigating downstream pathways beyond second messengers, such as β-arrestin recruitment or gene expression changes.
-
In Vivo Validation: Advancing the most promising candidates into animal models to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.
By adhering to this structured, data-driven approach, the full therapeutic potential of compounds synthesized from the versatile 2-Ethylpiperazine scaffold can be rigorously and efficiently explored.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
-
Niles, A. L., Moravec, R. A., & Riss, T. L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–382. [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]
-
Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Molecular biotechnology, 1(1), 37-47. [Link]
-
Hauser, A. S., Chavali, S., Masuho, I., Martemyanov, K. A., & Babu, M. M. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. The Journal of biological chemistry, 293(19), 7089–7099. [Link]
-
Zhang, J. H., & Xie, X. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Limbird, L. E. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology (Clifton, N.J.), 746, 135–164. [Link]
-
Liu, S., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(5), 368–377. [Link]
-
Zhang, J. H., & Xie, X. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. [Link]
-
Zhang, J. H., & Xie, X. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
How to run a cAMP HTRF assay. (2024). Cisbio. [Link]
-
Representative bioactive sulfur-containing ethyl piperazine compounds. (n.d.). ResearchGate. [Link]
-
Gulea, A., et al. (2020). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. International journal of molecular sciences, 21(18), 6893. [Link]
-
Mallesha, L., et al. (2012). Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Archives of pharmacal research, 35(1), 51–57. [Link]
-
Levin, J. I., et al. (2003). Synthesis and Biological Activity of Piperazine-Based Dual MMP-13 and TNF-alpha Converting Enzyme Inhibitors. Bioorganic & medicinal chemistry letters, 13(19), 3243–3246. [Link]
-
Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current organic synthesis, 21(4), 415–436. [Link]
-
Kozik, V., et al. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. Scientific reports, 14(1), 10599. [Link]
-
Liu, H., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC advances, 12(45), 29334–29355. [Link]
-
Papanastasiou, I., et al. (2024). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences, 25(1), 543. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025). ResearchGate. [Link]
-
Yang, M., et al. (2022). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Scientific reports, 12(1), 1279. [Link]
-
Staszewska-Krajewska, O., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 25(18), 10077. [Link]
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of piperazine-based dual MMP-13 and TNF-alpha converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Second-generation piperazine derivatives as promising radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
A Researcher's Guide to Selecting Cytotoxicity Assays for 2-Ethylpiperazine-Derived Anticancer Compounds
In the landscape of oncology drug discovery, the piperazine scaffold is a privileged structure, integral to the design of numerous targeted therapies. The introduction of a 2-ethylpiperazine moiety, in particular, has given rise to a promising class of novel anticancer agents. The preclinical evaluation of these small molecules hinges on the accurate and robust assessment of their cytotoxic potential. However, the selection of an appropriate cytotoxicity assay is not a trivial decision; it is a critical experimental choice that can profoundly influence the interpretation of a compound's efficacy and mechanism of action.
This guide provides an in-depth comparison of three widely used colorimetric cytotoxicity assays—MTT, MTS, and LDH—in the context of screening 2-ethylpiperazine-derived compounds. We will delve into the mechanistic basis of each assay, provide field-proven protocols, and present a comparative analysis to empower researchers to make informed decisions for their specific experimental needs.
The Foundational Choice: Understanding What You're Measuring
The term "cytotoxicity" encompasses a range of cellular events, from metabolic inhibition to complete loss of membrane integrity. The assay you choose dictates which of these events you are measuring. A compound might inhibit metabolic activity without immediately lysing the cell, a nuance that different assays will report with varying sensitivity. Therefore, understanding the principle of each assay is paramount.
-
Metabolic Activity Assays (MTT & MTS): These assays quantify the enzymatic reduction of a tetrazolium salt to a colored formazan product. This conversion is predominantly carried out by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[1] A decrease in color formation is interpreted as a reduction in cell viability, which can be due to either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).[1][2]
-
Membrane Integrity Assays (LDH): The Lactate Dehydrogenase (LDH) assay operates on a different principle. It quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage or lysis of the plasma membrane.[3] An increase in LDH activity in the supernatant is a direct marker of cell death and loss of membrane integrity.
Comparative Analysis of Key Cytotoxicity Assays
Choosing the right assay requires a trade-off between sensitivity, convenience, and the specific biological question being asked. The following table summarizes the key characteristics of the MTT, MTS, and LDH assays to guide your selection.
| Feature | MTT Assay | MTS Assay | LDH Assay |
| Principle | Enzymatic reduction of MTT to insoluble purple formazan by mitochondrial dehydrogenases.[4] | Enzymatic reduction of MTS to soluble formazan by cytosolic dehydrogenases.[5] | Measures release of cytosolic enzyme (Lactate Dehydrogenase) from damaged cells.[3] |
| Endpoint | Colorimetric (Absorbance ~570 nm) | Colorimetric (Absorbance ~490 nm) | Colorimetric (Absorbance ~490 nm) |
| Pros | Well-established, cost-effective, high sensitivity.[6] | Single-step reagent addition, soluble product (no solubilization step), good for high-throughput screening.[1][5] | Directly measures cell death (cytolysis), non-destructive to remaining cells, supernatant can be used for other assays. |
| Cons | Insoluble formazan requires a separate solubilization step (e.g., with DMSO), potential for artifacts from insoluble compounds.[4] | Reagent can be less stable, potentially lower signal-to-noise ratio compared to MTT. | Less sensitive for early apoptotic events that do not involve membrane rupture, can underestimate cytotoxicity if compounds inhibit LDH activity.[6] |
| Best For | Endpoint assays where a robust and sensitive measure of metabolic activity is needed. | High-throughput screening of large compound libraries where speed and simplicity are critical. | Measuring overt cytotoxicity and membrane damage, especially in combination with other assays to distinguish between cytostatic and cytotoxic effects. |
Experimental Data: A Case Study
To illustrate how assay choice can influence results, consider the following hypothetical dataset for a novel 2-ethylpiperazine-derived kinase inhibitor, "Compound X," tested against the HCT116 human colon cancer cell line after a 48-hour incubation period.
| Assay | IC50 Value (µM) for Compound X |
| MTT | 1.5 |
| MTS | 1.8 |
| LDH | 4.2 |
Interpretation of Data:
The lower IC50 values obtained from the MTT and MTS assays suggest that Compound X significantly impacts the metabolic activity of HCT116 cells at lower concentrations. The higher IC50 value from the LDH assay indicates that a greater concentration of the compound is required to induce outright cell lysis and membrane rupture within the 48-hour timeframe.
This discrepancy is mechanistically informative. It suggests that Compound X may initially induce a cytostatic effect or trigger early-stage apoptosis, leading to a reduction in metabolic function (detected by MTT/MTS) before progressing to the widespread membrane damage required for a strong LDH signal. This highlights the importance of not relying on a single assay. For a comprehensive profile, a metabolic assay could be used for primary screening, followed by an LDH or apoptosis assay to confirm the mechanism of cell death for lead compounds.
Visualizing the Experimental Workflow
A standardized and well-controlled workflow is essential for generating reproducible data. The following diagram outlines a typical process for evaluating a 2-ethylpiperazine derivative using a 96-well plate-based cytotoxicity assay.
Caption: General workflow for in vitro cytotoxicity testing of small molecules.
Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for each assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is a robust method for assessing metabolic activity.[4]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan, quantified by absorbance after solubilization, is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of your 2-ethylpiperazine derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and an untreated control. Incubate for the desired period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[4]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the cells or crystals. Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan.[4]
-
Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from wells with medium only. Plot the results to determine the IC50 value.[7]
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
This assay is a more streamlined alternative to the MTT assay.[5]
Principle: The MTS tetrazolium compound is reduced by viable cells to generate a colored formazan product that is soluble in cell culture media, eliminating the need for a separate solubilization step.[5]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES reagent directly to each well containing cells and medium.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan at approximately 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as described for the MTT assay.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay provides a direct measure of cell membrane integrity.[3]
Principle: LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon cell lysis. The assay measures the enzymatic activity of LDH, which is proportional to the number of damaged cells.[3]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up three control groups:
-
Untreated Control: Spontaneous LDH release.
-
Vehicle Control: LDH release with the compound's solvent.
-
Maximum LDH Release Control: Add a lysis buffer (e.g., Triton X-100) to a set of untreated wells 30 minutes before the end of the incubation.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: First, subtract the background absorbance (from cell-free medium) from all readings. Then, calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100
Conclusion and Recommendations
The selection of a cytotoxicity assay is a critical decision in the preclinical evaluation of 2-ethylpiperazine-derived anticancer compounds.
-
For high-throughput primary screening , the MTS assay offers an optimal balance of speed, simplicity, and reliability. Its single-step protocol is highly amenable to automation.
-
For more detailed mechanistic studies or secondary screening , a dual-assay approach is highly recommended. Pairing a metabolic assay like MTT with a membrane integrity assay like LDH can effectively distinguish between cytostatic and cytotoxic effects, providing a more complete picture of the compound's biological activity.[8][9]
References
-
Gong, H., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. [Link]
-
American Chemical Society. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]
-
Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. [Link]
-
Kouvari, E., et al. (2005). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. ResearchGate. [Link]
-
Pérez-Velázquez, J., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (2006). In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. [Link]
-
Riss, T. L., et al. (2016). The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. PLOS One. [Link]
-
ResearchGate. (2021). Comparison of the MTT and LDH dose-response curves of H9c2 cells. [Link]
-
Kanno, S. I., et al. (2014). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters. [Link]
-
Riss, T. L., et al. (2013). Comparison of viability and cytotoxicity assay chemistries. ResearchGate. [Link]
-
Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? Journal of Neuroscience Methods. [Link]
-
ResearchGate. (2015). Anyone familiar with LDH assay and MTT assay?. [Link]
-
Wörle-Knirsch, J. M., et al. (2007). Particle-induced artifacts in the MTT and LDH viability assays. Toxicology in Vitro. [Link]
-
ResearchGate. (2015). MTT and LDH Assay in THP-1-derived macrophages, HepG2 cells and their.... [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide: Comparing 2-Ethylpiperazine Dihydrochloride with Other Piperazine Building Blocks
Introduction: The Enduring Value of the Piperazine Scaffold
In the landscape of medicinal chemistry, few heterocyclic systems have achieved the "privileged scaffold" status of piperazine.[1][2] This six-membered ring, with its two nitrogen atoms at opposing 1 and 4 positions, is a cornerstone in the design of a multitude of FDA-approved drugs, spanning therapeutics for central nervous system (CNS) disorders, oncology, and infectious diseases.[2][3] Its value stems from a unique combination of properties: its basicity allows for modulation of aqueous solubility, its conformational flexibility can be harnessed for optimal receptor binding, and its two nitrogen atoms provide versatile handles for synthetic modification, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1][4]
This guide moves beyond the parent scaffold to provide an in-depth comparison of 2-Ethylpiperazine dihydrochloride , a C-substituted derivative, with other common piperazine building blocks. For researchers and drug development professionals, selecting the right building block is a critical decision that impacts synthesis, physicochemical properties, and ultimately, biological activity. Here, we will dissect the nuanced effects of the C2-ethyl substituent on reactivity and properties, supported by representative experimental protocols and data, to empower you to make more informed decisions in your discovery programs.
Profiling the Contestants: A Structural Overview
The functional differences between piperazine building blocks originate from their distinct substitution patterns. The C2-ethyl group in 2-Ethylpiperazine introduces specific steric and electronic features, along with a chiral center, which differentiate it from unsubstituted piperazine and its N-substituted or smaller C-substituted counterparts.
Caption: Structural comparison of key piperazine building blocks.
A Note on the Dihydrochloride Salt Form: 2-Ethylpiperazine is commonly supplied as a dihydrochloride salt.[5][6] This offers several practical advantages: the salt is typically a stable, crystalline solid that is easier to handle and weigh than the often hygroscopic free base.[5] From a synthetic standpoint, it's crucial to remember that two equivalents of a base will be required to liberate the free diamine for subsequent reactions. This is a key difference from using the free base directly.
Comparative Analysis of Physicochemical Properties
The substituent's nature and position dictate the molecule's key physicochemical parameters, which in turn govern its behavior in both synthetic reactions and biological systems.
| Property | Piperazine | 2-Methylpiperazine | 2-Ethylpiperazine | N-Ethylpiperazine | Scientific Rationale |
| pKa (most basic N) | ~9.7 - 9.8[3][7] | ~9.8 - 9.9 (Predicted) | ~9.8 - 9.9 (Predicted) | ~9.3 (Predicted) | C-alkylation has a minor electron-donating effect, slightly increasing basicity. N-alkylation converts a secondary to a tertiary amine, which typically reduces basicity due to solvation effects.[8] |
| pKa (least basic N) | ~5.3 - 5.7[7] | ~5.8 - 6.0 (Predicted) | ~5.8 - 6.0 (Predicted) | N/A | The electron-donating alkyl group at C2 slightly increases the basicity of both nitrogens. |
| cLogP (Predicted) | -1.3 | -0.8 | -0.3 | -0.4 | The addition of alkyl groups (methyl, ethyl) increases lipophilicity (less negative cLogP) by adding nonpolar hydrocarbon character.[9] |
| Aqueous Solubility | High[7] | Moderate | Moderate | Moderate | Increased lipophilicity from alkyl substitution generally leads to reduced aqueous solubility compared to the parent piperazine.[10] |
Key Insights:
-
Basicity: The C2-ethyl group is not expected to dramatically alter the pKa compared to unsubstituted piperazine. This means that for applications where a specific basicity is required (e.g., forming a salt bridge with a biological target), 2-ethylpiperazine remains a viable alternative to the parent scaffold.[2]
-
Lipophilicity: The most significant impact of the ethyl group is the increase in lipophilicity. This can be strategically employed to enhance membrane permeability or improve binding in a hydrophobic pocket of a target protein.[9] However, this comes at the cost of reduced aqueous solubility, a critical factor in drug formulation and bioavailability.[4]
Reactivity & Synthetic Considerations: A Tale of Two Nitrogens
The two nitrogen atoms of a C-substituted piperazine are inequivalent. The N1 nitrogen is adjacent to the ethyl-bearing carbon, making it a sterically hindered secondary amine. The N4 nitrogen is a less hindered secondary amine. This asymmetry is the single most important factor governing its synthetic utility.
N-Arylation: The Buchwald-Hartwig Amination
N-arylation is a cornerstone reaction for elaborating the piperazine scaffold.[11][12] The steric hindrance at N1 in 2-ethylpiperazine presents a challenge and an opportunity. In a reaction with one equivalent of an aryl halide, the arylation is expected to occur preferentially at the less hindered N4 position.
Caption: Generalized workflow for the regioselective N-arylation of 2-ethylpiperazine.
Representative Experimental Protocol: Regioselective N4-Arylation
-
Rationale: This protocol utilizes a palladium catalyst with a bulky phosphine ligand (Xantphos), a common system for Buchwald-Hartwig amination.[13] Cesium carbonate is chosen as the base; its strength is sufficient to deprotonate the piperazine dihydrochloride in situ and facilitate the catalytic cycle. The reaction is heated to overcome the activation energy. The expected major product is the N4-arylated isomer due to the significant steric shielding of the N1 position by the adjacent ethyl group.
-
Methodology:
-
To a dry reaction vessel, add the aryl halide (1.0 equiv.), 2-Ethylpiperazine dihydrochloride (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and cesium carbonate (Cs₂CO₃, 3.0 equiv.).
-
Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Upon completion (typically 4-24 hours), cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired N4-aryl-2-ethylpiperazine.
-
Amide Coupling
Amide bond formation is arguably the most common reaction in medicinal chemistry.[14] Similar to N-arylation, the steric environment dictates the reactivity of 2-ethylpiperazine. Acylation will preferentially occur at the more accessible N4 position.
Representative Experimental Protocol: Regioselective N4-Amide Coupling
-
Rationale: This protocol employs HATU, a common and efficient peptide coupling reagent.[15] It activates the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine. DIPEA is a non-nucleophilic base used to neutralize the dihydrochloride salt and scavenge the acid produced during the reaction. The reaction is typically run at room temperature.
-
Methodology:
-
Dissolve the carboxylic acid (1.0 equiv.) in a suitable anhydrous solvent like DMF or DCM.
-
Add HATU (1.1 equiv.) and DIPEA (3.0 equiv.) to the solution and stir for 15-20 minutes at room temperature to pre-activate the acid.
-
Add 2-Ethylpiperazine dihydrochloride (1.2 equiv.) to the activated acid mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS, typically 1-12 hours).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or crystallization to yield the desired N4-acyl-2-ethylpiperazine.
-
The Critical Impact of Stereochemistry
The C2-substitution in 2-ethylpiperazine introduces a chiral center. This is not a trivial detail; for drug development, the stereochemistry of a molecule can be the difference between a potent therapeutic and an inactive or even toxic compound.
-
Receptor Interactions: The (R) and (S) enantiomers will orient the ethyl group differently in 3D space. This can lead to significant differences in binding affinity and selectivity for a biological target, as one enantiomer may fit into a binding pocket more favorably than the other.
-
Synthetic Strategy: While this guide uses the racemic mixture for general protocols, developing a drug candidate would necessitate an enantioselective synthesis or a chiral resolution to isolate the desired enantiomer (e.g., (R)-2-ethylpiperazine).[16] This adds complexity and cost to the synthesis but is a regulatory and efficacy requirement.
Summary and Application Outlook
The choice of a piperazine building block is a strategic decision based on the specific goals of the project. 2-Ethylpiperazine dihydrochloride offers a unique set of features that can be leveraged to solve specific design challenges.
| Building Block | Key Advantages | Key Disadvantages | Best Used When... |
| Piperazine | High water solubility, low cost, symmetrical reactivity.[7] | Low lipophilicity, potential for di-substitution. | ...a polar, flexible linker is needed and di-substitution can be controlled or is desired. |
| 2-Methylpiperazine | Introduces chirality and slight lipophilicity, regioselective reactions are possible. | Increased steric hindrance vs. piperazine, potential for mixture of isomers. | ...a small lipophilic group is needed to probe a binding pocket and regioselectivity is desired. |
| 2-Ethylpiperazine | Regioselective mono-functionalization at N4 , introduces a larger lipophilic group and a chiral center.[5] | Significant steric hindrance at N1 , reduced aqueous solubility, higher cost. | ...you need to install a single, specific substituent at one nitrogen and use the other as a handle for further diversification, while also increasing lipophilicity. |
| N-Ethylpiperazine | Mono-functionalization is guaranteed, predictable reactivity. | The N-H is tertiary, affecting basicity and reactivity; no remaining N-H for further elaboration. | ...a terminal piperazine group with a specific substitution pattern is the final target. |
2-Ethylpiperazine dihydrochloride is a powerful building block for the discerning medicinal chemist. Its C2-ethyl group provides a reliable steric directing group, enabling highly regioselective mono-functionalization at the distal N4 position—a significant advantage over unsubstituted piperazine where statistical mixtures are a common challenge. While this comes with increased steric bulk and lipophilicity, these attributes can be strategically exploited to enhance target engagement and modulate pharmacokinetic properties. The inherent chirality further expands its utility, offering a route to stereochemically defined molecules with potentially improved potency and safety profiles. By understanding the interplay of sterics, electronics, and stereochemistry detailed in this guide, researchers can effectively integrate 2-ethylpiperazine into their design strategies to accelerate the discovery of innovative therapeutics.
References
-
Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
-
Javed, I., et al. (2023). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
Sgheiz, M., et al. (2022). pKa values of common substituted piperazines. ResearchGate. [Link]
-
Scott, A. I., & Wilkinson, T. J. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry. [Link]
-
HPMC Manufacturer. (2025). Piperazine structure. Cellulose ethers. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Wikipedia. Piperazine. Wikipedia. [Link]
-
Ali, O., et al. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. ResearchGate. [Link]
-
Wang, D., et al. (2011). The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 21(13), 3943-3947. [Link]
-
Knesl, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2195. [Link]
-
Singh, H., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. [Link]
-
Kálay, Z., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2558–2567. [Link]
-
Shinde, S. D., & Tekale, S. U. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]
-
Alexandrou, A. J., et al. (2021). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128249. [Link]
-
Sgheiz, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1147-1154. [Link]
-
Kumar, A., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Ethylpiperazine dihydrochloride. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl Piperazine-2-carboxylate Dihydrochloride. PubChem Compound Database. [Link]
-
Caccia, S. (2005). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 6(3), 269-283. [Link]
-
Knesl, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
-
De Luca, L., et al. (2021). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 26(15), 4642. [Link]
-
Ching-Ying, W., et al. (2019). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 24(1), 183. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Ethyl piperazine hydrochloride. PubChem Compound Database. [Link]
-
Pelliccia, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 696. [Link]
-
Salazar-García, M., et al. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 1, 136-146. [Link]
- CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
-
Stachowiak, R., et al. (2024). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Dalton Transactions, 53(17), 7564-7577. [Link]
-
Asif, M. (2021). Piperazine skeleton in the structural modification of natural products: a review. Future Journal of Pharmaceutical Sciences, 7(1), 1-22. [Link]
-
Ökten, S., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(2), 263-273. [Link]
-
Kumar, A., et al. (2011). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 19(2), 1017-1025. [Link]
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. piperazine structure - HPMC manufacturer [hpmcmanufacturer.com]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Ethylpiperazine dihydrochloride | C6H16Cl2N2 | CID 22219974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. hepatochem.com [hepatochem.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of the 2-Ethylpiperazine Scaffold: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a cornerstone of modern medicinal chemistry, a privileged scaffold that has given rise to a multitude of blockbuster drugs across diverse therapeutic areas.[1][2] Its unique physicochemical properties, including its basicity and ability to form hydrogen bonds, make it a versatile building block for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] This guide delves into a specific, yet increasingly important, modification of this core structure: the introduction of an ethyl group at the 2-position of the piperazine ring. We will explore the structure-activity relationships (SAR) of 2-ethylpiperazine analogs, comparing their performance with other piperazine derivatives and providing the experimental context necessary for informed drug design.
The 2-Ethylpiperazine Moiety: A Subtle Modification with Significant Impact
The introduction of a small alkyl group, such as an ethyl group, at the C-2 position of the piperazine ring can profoundly influence a molecule's biological activity. This substitution can impact several key parameters:
-
Stereochemistry and Target Binding: The chiral center introduced by the 2-ethyl group can lead to stereospecific interactions with biological targets, potentially enhancing potency and selectivity.
-
Conformational Rigidity: The ethyl group can restrict the conformational flexibility of the piperazine ring, locking it into a bioactive conformation.
-
Lipophilicity and Pharmacokinetics: The addition of an ethyl group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
The following sections will explore these effects in the context of specific therapeutic applications, supported by experimental data.
Comparative Analysis of 2-Ethylpiperazine Analogs in Oncology
The piperazine scaffold is a common feature in many anticancer agents.[1] Recent studies have begun to explore the impact of C-2 substitution on the cytotoxic activity of piperazine derivatives.
N-Ethyl-Piperazinyl Amides of Triterpenoic Acids
A study by Mioc et al. investigated a series of novel hybrid chalcone N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids for their anticancer activity.[3] These compounds were evaluated against the NCI-60 panel of human cancer cell lines.
Key Findings:
-
The introduction of the N-ethylpiperazine moiety at the C-28 position of oleanonic and ursonic acids yielded compounds with significant cytotoxic potential.[3]
-
Compound 4 (N-ethylpiperazinyl amide of ursonic acid) exhibited broad-spectrum anticancer activity, with GI50 values in the sub-micromolar range against several cancer cell lines.[3]
-
Further modification of these N-ethylpiperazine derivatives with a chalcone-like fragment at the C-2 position led to even more potent compounds, with some exhibiting nanomolar activity.[3]
Table 1: Cytotoxic Activity of N-Ethyl-Piperazinyl Amide Derivatives of Oleanonic and Ursonic Acids [3]
| Compound | Parent Acid | Modifications | Mean GI50 (µM) across NCI-60 Panel |
| 3 | Oleanonic Acid | N-ethylpiperazinyl amide | Moderate |
| 4 | Ursonic Acid | N-ethylpiperazinyl amide | 1.03 |
| 6 | Oleanonic Acid | N-ethylpiperazinyl amide + Chalcone | 1.52 |
Data synthesized from Mioc et al. (2021).
The data suggests that the N-ethylpiperazine group is a favorable substituent for enhancing the anticancer activity of these natural product derivatives.
The Influence of C-2 Substitution on Piperazine-based Anticancer Agents
While direct SAR studies on a series of 2-ethylpiperazine analogs remain limited, a study on 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives provides valuable insights into the importance of the C-2 substituent.[4] This study compared derivatives with a methyl or phenyl group at the 2-position.
Key Findings:
-
Substitution at the 2-position of the piperazine ring was found to be a critical determinant of anticancer activity and selectivity.[4]
-
The 2-methyl and 2-phenyl substituted analogs displayed significantly different activity profiles against breast cancer cell lines (MCF7) and normal breast cells (MCF 10A).[4]
-
Specifically, a 2-phenyl substituted derivative showed a much higher selectivity index (SI > 12) compared to its 2-methyl counterpart, indicating a greater therapeutic window.[4]
Although this study did not include a 2-ethyl analog, it strongly supports the hypothesis that the nature and size of the substituent at the C-2 position can be systematically modulated to optimize anticancer efficacy and reduce off-target toxicity. The ethyl group, being intermediate in size between a methyl and a phenyl group, represents a logical next step in the exploration of this chemical space.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a key 2-ethylpiperazine intermediate and for the evaluation of the cytotoxic activity of its derivatives.
Synthesis of Chiral 2-Ethylpiperazine Derivatives
The synthesis of enantiomerically pure 2-substituted piperazines is crucial for understanding the stereochemical aspects of their biological activity. A practical and scalable route starting from α-amino acids has been reported.[5]
Diagram 1: Synthetic Workflow for Chiral 2-Ethylpiperazine
Sources
- 1. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Preclinical Efficacy of 2-Ethylpiperazine Derivatives as Dopamine D2 Receptor Antagonists
This guide provides a comprehensive comparison of the preclinical efficacy of a representative series of 2-Ethylpiperazine derivatives. Our focus is on their potential as antipsychotic agents through the antagonism of the dopamine D2 receptor. We will dissect the experimental data, from initial target binding to functional assays and predictive behavioral models, offering insights into the scientific rationale behind each step.
Introduction: The Significance of the Piperazine Scaffold and the Dopamine Hypothesis
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide range of biological targets, particularly within the central nervous system (CNS). Its conformational flexibility and ability to present substituents in distinct vectors make it a versatile core for drug design. Within this class, substitutions on the piperazine ring itself, such as at the 2-position, can profoundly influence potency, selectivity, and pharmacokinetic properties.
This guide focuses on a hypothetical series of derivatives where a 2-ethyl group is a key structural modification. We will evaluate their efficacy in the context of the dopamine hypothesis of schizophrenia , which posits that hyperactivity of dopaminergic signaling, primarily through the D2 receptor, contributes to the positive symptoms of the disorder. Consequently, antagonism of the D2 receptor is a primary mechanism of action for most clinically effective antipsychotic drugs.
Mechanistic Framework: D2 Receptor Signaling
To understand the efficacy of our test compounds, we must first understand the target. The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G-proteins. Upon activation by dopamine, the Gi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately altering neuronal excitability and gene expression.
Caption: Dopamine D2 receptor Gi-coupled signaling pathway.
The Preclinical Evaluation Workflow
A logical, multi-step process is essential to characterize a novel compound series. The workflow progresses from confirming target interaction to evaluating physiological effects in a whole organism. This ensures that resources are focused on compounds with the highest probability of success.
Caption: Standard preclinical workflow for CNS drug candidates.
Comparative Efficacy Data
We will now compare three hypothetical compounds against the well-established antipsychotic, Haloperidol:
-
Compound A: Unsubstituted piperazine core.
-
Compound B: The 2-Ethylpiperazine derivative.
-
Compound C: A derivative with a different substitution (e.g., 2-methyl).
Experiment 1: Target Affinity via Radioligand Binding
Scientific Rationale: The first critical question is: does our compound bind to the intended target? A competitive radioligand binding assay is the gold standard for quantifying this interaction. This experiment measures the affinity of a test compound (the "competitor") for a receptor by assessing its ability to displace a radiolabeled ligand (e.g., [³H]-Spiperone) that has a known high affinity for the D2 receptor. The result is expressed as the inhibitor constant (Ki), with a lower Ki value indicating higher binding affinity.
Experimental Protocol: [³H]-Spiperone Competition Binding Assay
-
Preparation: Cell membranes from a stable cell line overexpressing the human dopamine D2 receptor are prepared.
-
Reaction Mixture: In a 96-well plate, the following are combined:
-
Cell membranes (20-40 µg protein).
-
[³H]-Spiperone at a concentration near its Kd (e.g., 0.2 nM).
-
A range of concentrations of the test compound (e.g., Compound A, B, C) or vehicle.
-
For non-specific binding determination, a high concentration of a non-labeled ligand (e.g., 10 µM Haloperidol) is used.
-
-
Incubation: The plate is incubated for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the cell membranes (and any bound radioligand). The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Binding Affinity Data
| Compound | Substitution | D2 Receptor Ki (nM) |
| Haloperidol | Reference Drug | 1.2 |
| Compound A | Unsubstituted | 25.4 |
| Compound B | 2-Ethyl | 2.8 |
| Compound C | 2-Methyl | 8.9 |
Interpretation: The 2-ethyl substitution in Compound B results in a nearly 10-fold increase in binding affinity compared to the unsubstituted Compound A, bringing its potency close to that of the reference drug, Haloperidol. This suggests a favorable interaction of the ethyl group within the D2 receptor's binding pocket.
Experiment 2: Functional Antagonism via cAMP Assay
Scientific Rationale: High affinity does not guarantee the desired biological effect. A compound could be an agonist, an antagonist, or an inverse agonist. A functional assay is required to determine the compound's activity. Since the D2 receptor is Gi-coupled, its activation inhibits cAMP production. An antagonist will block this inhibition. We measure the ability of our test compounds to reverse the cAMP reduction caused by a D2 agonist like Quinpirole. The result is an IC50 value, representing the concentration that achieves 50% of the maximal inhibition.
Experimental Protocol: cAMP Functional Assay
-
Cell Culture: CHO or HEK293 cells stably expressing the human D2 receptor are cultured.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Addition: Cells are first pre-incubated with various concentrations of the test antagonists (Compound A, B, C) or vehicle for 15-30 minutes.
-
Agonist Challenge: A fixed concentration of the D2 agonist Quinpirole (e.g., 1 µM) is added to all wells (except the baseline control) to stimulate the D2 receptors and inhibit adenylyl cyclase. The adenylyl cyclase activator Forskolin is also added to induce a measurable level of cAMP.
-
Incubation: The plate is incubated for 30 minutes.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF or ELISA.
-
Data Analysis: The ability of the antagonist to restore cAMP levels is plotted against its concentration to derive the IC50 value.
Comparative Functional Antagonism Data
| Compound | D2 Functional Antagonism IC50 (nM) |
| Haloperidol | 4.5 |
| Compound A | 88.1 |
| Compound B | 6.2 |
| Compound C | 21.5 |
Interpretation: The functional data strongly correlate with the binding data. Compound B is the most potent antagonist in the series, effectively blocking D2 receptor signaling at a low nanomolar concentration. This confirms that its high affinity translates directly into robust functional antagonism.
Experiment 3: In Vivo Efficacy via Conditioned Avoidance Response (CAR)
Scientific Rationale: After demonstrating in vitro potency, the compound must be tested in a living system to assess its potential as an antipsychotic. The CAR model is a highly predictive behavioral assay for antipsychotic efficacy. The test evaluates the ability of a drug to suppress a learned avoidance response (a conditioned behavior) without impairing the ability to escape an aversive stimulus (an unconditioned motor response). This distinction is crucial, as it separates true antipsychotic-like activity from simple sedation or motor impairment.
Experimental Protocol: Rat Conditioned Avoidance Response (CAR)
-
Apparatus: A shuttle box with two chambers, a floor grid for delivering a mild foot-shock, and a light or sound cue.
-
Training: Rats are trained over several days. A trial begins with a conditioned stimulus (CS), such as a light or tone, for 10 seconds. This is followed by the unconditioned stimulus (US), a mild foot-shock.
-
If the rat moves to the other chamber during the CS, it is an avoidance response (trial ends).
-
If the rat fails to move during the CS, the shock is delivered. If it then moves to the other chamber, it is an escape response .
-
Rats are trained until they consistently show avoidance in >80% of trials.
-
-
Drug Testing: Trained rats are administered the test compound (e.g., Compound B) or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
Testing Session: After a set pre-treatment time, the rats undergo a test session (e.g., 20 trials). The number of avoidance responses and escape failures is recorded.
-
Data Analysis: The effective dose (ED50) is the dose of the drug that blocks the avoidance response in 50% of the animals. The number of escape failures is monitored to ensure the drug is not causing motor impairment.
Comparative In Vivo Efficacy Data
| Compound | CAR ED50 (mg/kg, i.p.) | Notes |
| Haloperidol | 0.1 | Well-established benchmark |
| Compound B | 0.3 | Potent antipsychotic-like effect |
| Compound C | 1.5 | Moderate effect |
Interpretation: Compound B demonstrates a potent antipsychotic-like effect in the CAR model, requiring only a low dose to suppress the conditioned response. Its efficacy, while slightly less than Haloperidol, is significantly better than that of Compound C, confirming its potential as a promising drug candidate. The lack of escape failures at its ED50 (data not shown) would further indicate a specific antipsychotic-like effect rather than non-specific sedation.
Conclusion and Future Directions
-
Target Affinity (Ki): Demonstrating the strongest binding to the D2 receptor.
-
Functional Antagonism (IC50): Effectively blocking D2-mediated signaling in a cellular context.
-
In Vivo Efficacy (ED50): Showing potent antipsychotic-like activity in a predictive behavioral model.
These results provide a compelling, data-driven rationale for advancing Compound B into further preclinical development, including more extensive safety pharmacology, pharmacokinetic profiling, and testing in other relevant behavioral models.
References
-
Title: The dopamine hypothesis of schizophrenia: version III--the final common pathway. Source: Molecular Psychiatry URL: [Link]
-
Title: Radioligand binding assays: what's in a name? Source: British Journal of Pharmacology URL: [Link]
-
Title: Relationship between inhibition constant (KI) and concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Source: Biochemical Pharmacology URL: [Link]
-
Title: The conditioned avoidance response (CAR) model for predicting antipsychotic efficacy. Source: Current Protocols in Neuroscience URL: [Link]
A Comparative Guide to Chromatographic Methods for Purity Assessment of 2-Ethylpiperazine Compounds
In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Ethylpiperazine, a key building block in the synthesis of numerous pharmaceutical compounds, is no exception.[1] Its purity profile can significantly impact the quality and safety of the final drug product. This guide provides an in-depth, objective comparison of the two primary chromatographic techniques for assessing the purity of 2-Ethylpiperazine: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Drawing upon established methodologies and field-proven insights, we will explore the nuances of each technique, from fundamental principles to practical application, empowering researchers and drug development professionals to make informed decisions for their analytical needs.
The Analytical Challenge: Unveiling the Purity of 2-Ethylpiperazine
2-Ethylpiperazine is a cyclic diamine, and its chemical nature presents distinct analytical challenges. Common impurities can stem from the synthetic route, including unreacted starting materials like piperazine, over-alkylated byproducts such as N,N'-diethylpiperazine, and other related substances.[2] An effective analytical method must be capable of separating the main 2-Ethylpiperazine peak from these potential impurities with high resolution and sensitivity.
At a Glance: GC vs. HPLC for 2-Ethylpiperazine Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[3][4][5] | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[6][7] |
| Sample Volatility | Requires volatile or semi-volatile analytes. 2-Ethylpiperazine is amenable to GC analysis.[6][8] | Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[6][8] |
| Typical Column | Capillary columns with various stationary phases (e.g., DB-17, a (50%-Phenyl)-methylpolysiloxane).[9] | Reversed-phase (e.g., C18), HILIC, or ion-exchange columns.[10][11] |
| Common Detector | Flame Ionization Detector (FID) for robust quantification; Mass Spectrometry (MS) for identification and enhanced sensitivity.[12][13][14] | UV-Vis (often requires derivatization for piperazines), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[10][15][16] |
| Derivatization | Not always necessary for 2-Ethylpiperazine, but can improve peak shape and resolution for amines.[17] | Often required for UV detection due to the lack of a strong chromophore in the piperazine ring.[15][18] |
| Analysis Speed | Generally faster run times for volatile compounds.[7] | Can have longer run times, but modern UHPLC systems offer significant speed improvements. |
| Cost | GC systems can be more cost-effective in terms of initial investment and solvent consumption.[7] | HPLC systems, particularly those with advanced detectors like MS, can have higher upfront and operational costs.[6] |
Deep Dive: Gas Chromatography for 2-Ethylpiperazine Purity
Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[6][8] The separation in GC is driven by the partitioning of analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column.[3][4][5]
The Rationale Behind Method Selection in GC
For the analysis of amines like 2-Ethylpiperazine, the choice of column and detector is critical. Amines can exhibit peak tailing due to their basic nature and interaction with active sites on the column. A mid-polarity column, such as a (50%-Phenyl)-methylpolysiloxane (e.g., DB-17), is often a good starting point as it provides a different selectivity compared to non-polar phases and can mitigate some of the issues associated with amine analysis.[9]
The Flame Ionization Detector (FID) is a robust and widely used detector in GC that offers excellent sensitivity for organic compounds.[12] For impurity profiling, where identification of unknown peaks is necessary, coupling GC with a Mass Spectrometer (GC-MS) provides structural information, enhancing the method's specificity.[13][14]
Validated GC-FID Protocol for Piperazine Derivatives
This protocol is adapted from a validated method for the determination of piperazine, 1-methylpiperazine, and 1-ethylpiperazine in pharmaceutical drug substances.[19]
Chromatographic Conditions:
-
Column: DB-17 ((50%-Phenyl)-methylpolysiloxane), 30 m x 0.53 mm ID, 1.0 µm film thickness[9][19]
-
Oven Temperature Program: 150°C for 10 min, then ramp at 35°C/min to 260°C and hold for 2 min[9][19]
-
Injection Mode: Split (1:5 ratio)[9]
Sample Preparation:
-
Accurately weigh and dissolve the 2-Ethylpiperazine sample in methanol to a final concentration of approximately 1000 µg/mL.
-
Prepare a standard solution of 2-Ethylpiperazine reference standard in methanol at a known concentration.
-
Inject the standard and sample solutions into the GC system.
Data Analysis:
The purity of the 2-Ethylpiperazine sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Deep Dive: High-Performance Liquid Chromatography for 2-Ethylpiperazine Purity
HPLC is a versatile and widely used technique for the separation and analysis of a broad range of compounds, including those that are non-volatile or thermally labile.[6][8] Separation is achieved by partitioning analytes between a liquid mobile phase and a solid stationary phase packed in a column.[6]
The Rationale Behind Method Selection in HPLC
A significant challenge in the HPLC analysis of 2-Ethylpiperazine is its lack of a strong UV chromophore, making detection by standard UV-Vis detectors difficult at low concentrations.[15][18] To overcome this, two primary strategies are employed:
-
Pre-column Derivatization with UV Detection: This involves reacting the analyte with a UV-active derivatizing agent to enhance its detectability. While effective, this adds a step to the sample preparation and requires careful optimization to ensure complete and reproducible derivatization.
-
Alternative Detection Methods: Detectors that do not rely on UV absorbance, such as Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometers (MS), are excellent alternatives.[10][16] ELSD is a universal detector that is suitable for non-volatile analytes, while MS provides high sensitivity and specificity.[10]
The choice of the stationary phase is also critical. Due to the polar nature of 2-Ethylpiperazine, it is poorly retained on traditional reversed-phase (e.g., C18) columns.[16][18] Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating highly polar compounds.[10]
HPLC-ELSD Protocol for Polar Amines
This protocol is based on a method for a similar polar compound and is well-suited for the analysis of 2-Ethylpiperazine without derivatization.[10]
Chromatographic Conditions:
-
Column: HILIC (Amide or Silica-based), 150 mm x 4.6 mm, 3.5 µm particle size[10]
-
Mobile Phase A: Acetonitrile[10]
-
Mobile Phase B: 10 mM Ammonium Formate buffer, pH adjusted to 3.5 with Formic Acid[10]
-
Gradient: Start at 95% A, decrease to 70% A over 15 minutes[10]
-
Flow Rate: 1.0 mL/min[10]
-
Column Temperature: 40°C[10]
-
Detector (ELSD): Nebulizer Temperature: 40°C; Drift Tube Temperature: 60°C; Gas Flow (Nitrogen): 1.5 SLM[10]
-
Injection Volume: 10 µL[10]
Sample Preparation:
-
Accurately weigh and dissolve the 2-Ethylpiperazine sample in a mixture of acetonitrile and water (e.g., 70:30 v/v) to a suitable concentration.
-
Prepare a standard solution of 2-Ethylpiperazine reference standard in the same diluent.
-
Inject the standard and sample solutions into the HPLC system.
Data Analysis:
Purity is determined by comparing the peak area of 2-Ethylpiperazine in the sample to that of the standard and by assessing the area percentage of any impurity peaks.
Method Validation: The Cornerstone of Trustworthy Results
Regardless of the chosen chromatographic technique, method validation is paramount to ensure the reliability and accuracy of the purity assessment. Key validation parameters that must be evaluated include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is crucial for the analysis of trace impurities.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion: Selecting the Optimal Method for Your Needs
The choice between GC and HPLC for the purity assessment of 2-Ethylpiperazine is not a one-size-fits-all decision. It is a nuanced choice that depends on the specific requirements of the analysis, available instrumentation, and the desired level of information.
Gas Chromatography (GC-FID) offers a robust, cost-effective, and often faster method for the routine quality control of 2-Ethylpiperazine, particularly when the potential impurities are also volatile. Its simplicity and reliability make it an excellent choice for established manufacturing processes.
High-Performance Liquid Chromatography (HPLC) , especially when coupled with detectors like ELSD or MS, provides greater versatility. The ability to use HILIC columns circumvents the challenges of analyzing polar compounds by reversed-phase chromatography. HPLC-MS, in particular, offers unparalleled sensitivity and specificity, making it the method of choice for in-depth impurity profiling, characterization of unknown impurities, and for analyses requiring very low detection limits.
Ultimately, the optimal method is one that is not only scientifically sound but also validated for its intended purpose, ensuring the delivery of high-quality, pure 2-Ethylpiperazine for the development of safe and effective pharmaceuticals.
References
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]
-
Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Retrieved from [Link]
-
Pharmaguideline. (2025). Principle and Working of Gas Chromatography | GC Principle Explained. Retrieved from [Link]
-
Phenomenex. (n.d.). Basic Principles of Gas Chromatography. Retrieved from [Link]
-
Microbe Notes. (2024). Gas Chromatography: Principle, Parts, Steps, Procedure, Uses. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Retrieved from [Link]
-
ResearchGate. (2018). Why do we have different mobile phases for HPLC analysis of the same compound? Are there factors to consider before choosing a mobile phase?. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
MONAD. (2024). Why is Using GC-MS More Advantageous than GC-FID?. Retrieved from [Link]
-
alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
News-Medical. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]
-
Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]
-
Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
ResearchGate. (2006). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]
-
6NAPSE Laboratory. (n.d.). GC-MS and GC-FID Analysis. Retrieved from [Link]
-
Analytical Chemistry. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]
-
ScienceAsia. (2025). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. Retrieved from [Link]
-
Journal of the Science of Food and Agriculture. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Retrieved from [Link]
-
RSC Publishing. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of different piperazine detection methods. Retrieved from [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Principle and Working of Gas Chromatography | GC Principle Explained | Pharmaguideline [pharmaguideline.com]
- 4. Gas Chromatography: Principles, Characteristics, and Process - Creative Proteomics Blog [creative-proteomics.com]
- 5. Basic Principles of Gas Chromatography | Phenomenex [phenomenex.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 9. hakon-art.com [hakon-art.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. measurlabs.com [measurlabs.com]
- 13. Why is Using GC-MS More Advantageous than GC-FID? [monadlabtech.com]
- 14. LWS Protection DDoS - Vérification en cours [6-napse.com]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 17. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Guide for Synthetic Chemists: 2-Ethylpiperazine Dihydrochloride vs. 1-Ethylpiperazine in N-Arylation Reactions
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the selection of building blocks is a critical decision that profoundly influences reaction outcomes, yield, and purity. Among the vast array of available reagents, substituted piperazines are of paramount importance due to their prevalence in bioactive molecules. This guide provides an in-depth comparative analysis of two closely related yet functionally distinct piperazine derivatives: 2-Ethylpiperazine dihydrochloride and 1-ethylpiperazine. Our focus will be on their application in N-arylation reactions, a cornerstone of C-N bond formation chemistry.
This analysis is grounded in established chemical principles and supported by experimental data from the scientific literature. We will explore how the subtle difference in the ethyl group's position on the piperazine ring dictates reaction pathways, influences product distribution, and necessitates different handling protocols.
Structural and Physicochemical Properties: A Tale of Two Isomers
At first glance, 2-ethylpiperazine and 1-ethylpiperazine might seem interchangeable. However, their constitutional isomerism leads to significant differences in their chemical behavior.
-
1-Ethylpiperazine possesses an ethyl group on one of the nitrogen atoms, rendering the two nitrogens electronically and sterically distinct. One is a secondary amine, and the other is a tertiary amine. This inherent asymmetry is a key feature in its reactivity.
-
2-Ethylpiperazine , conversely, has an ethyl group on a carbon atom of the piperazine ring. This results in a molecule with two secondary amines. The ethyl group's presence introduces steric bulk and can create stereocenters, but the two nitrogen atoms are chemically equivalent in terms of their substitution pattern. The dihydrochloride salt form is commonly used to enhance stability and ease of handling, though it requires an additional neutralization step before use in most reactions.
A summary of their key physicochemical properties is presented in Table 1.
| Property | 2-Ethylpiperazine Dihydrochloride | 1-Ethylpiperazine |
| CAS Number | 13739-63-6 | 5308-25-8 |
| Molecular Formula | C6H16Cl2N2 | C6H14N2 |
| Molecular Weight | 187.11 g/mol | 114.19 g/mol |
| Appearance | White to off-white crystalline powder | Colorless to light yellow liquid |
| Boiling Point | Not applicable (salt) | 155-156 °C |
| Melting Point | >300 °C | -61 °C |
| pKa (Conjugate Acid) | pKa1: ~5.7, pKa2: ~9.8 | pKa1: ~5.6, pKa2: ~9.8 |
Comparative Performance in Palladium-Catalyzed N-Arylation
To illustrate the practical implications of their structural differences, we will consider a representative Buchwald-Hartwig N-arylation reaction with 4-chlorotoluene. This reaction is a widely used method for forming C-N bonds and is sensitive to the nucleophilicity and steric profile of the amine.
Reaction Scheme:
Figure 1: Comparative N-Arylation Pathways.
Experimental Observations and Mechanistic Interpretation
1-Ethylpiperazine:
-
Regioselectivity: The secondary amine of 1-ethylpiperazine is significantly more nucleophilic and less sterically hindered than the tertiary amine. Consequently, N-arylation occurs selectively at the secondary amine, yielding the mono-arylated product, 1-(4-methylphenyl)-4-ethylpiperazine, in high yield. The formation of the bis-arylated product is generally not observed under standard conditions.
-
Reaction Kinetics: The reaction typically proceeds at a moderate rate, driven by the good nucleophilicity of the secondary amine.
-
Handling: As a liquid free base, 1-ethylpiperazine can be directly added to the reaction mixture.
2-Ethylpiperazine Dihydrochloride:
-
Initial Step - Neutralization: The dihydrochloride salt is not nucleophilic and must first be neutralized to the free base in situ. This requires the use of at least two equivalents of a suitable base (e.g., K2CO3, Na2CO3, or an amine base like triethylamine) to liberate the free piperazine.
-
Reactivity and Product Distribution: Once neutralized, 2-ethylpiperazine possesses two equivalent secondary amines. The reaction with one equivalent of 4-chlorotoluene will initially yield the mono-arylated product, 1-(4-methylphenyl)-3-ethylpiperazine. However, since the remaining secondary amine is still reactive, the formation of the bis-arylated product, 1,4-bis(4-methylphenyl)-2-ethylpiperazine, is a significant competing pathway. The ratio of mono- to bis-arylated product is highly dependent on the stoichiometry of the reactants and reaction conditions. To selectively obtain the mono-arylated product, a significant excess of 2-ethylpiperazine is often required.
-
Stereochemistry: The presence of a stereocenter in 2-ethylpiperazine means that if a chiral starting material is used, the stereochemistry must be considered. For a racemic starting material, the products will also be racemic.
Hypothetical Experimental Protocols
Protocol 1: Synthesis of 1-(4-Methylphenyl)-4-ethylpiperazine using 1-Ethylpiperazine
Figure 2: Workflow for N-arylation with 1-Ethylpiperazine.
Protocol 2: Synthesis of 1-(4-Methylphenyl)-3-ethylpiperazine using 2-Ethylpiperazine Dihydrochloride
Figure 3: Workflow for N-arylation with 2-Ethylpiperazine Dihydrochloride.
Summary of Key Differences and Application Guidance
| Feature | 1-Ethylpiperazine | 2-Ethylpiperazine Dihydrochloride |
| Primary Use Case | Synthesis of mono-N-substituted piperazines where the other nitrogen is a tertiary amine. | Introduction of a C-substituted piperazine moiety; can be used for both mono- and bis-N-substitution. |
| Selectivity | High selectivity for mono-substitution at the secondary amine. | Prone to a mixture of mono- and bis-substitution; selectivity can be controlled by stoichiometry. |
| Handling | Liquid free base, directly usable. | Crystalline solid salt, requires a neutralization step prior to reaction. |
| Byproducts | Minimal formation of bis-arylated product. | Bis-arylated product is a common byproduct that may require separation. |
| Stereochemistry | Achiral. | Chiral (unless a meso form exists), which can be a consideration in stereospecific synthesis. |
Conclusion and Recommendations
The choice between 2-ethylpiperazine dihydrochloride and 1-ethylpiperazine is not one of superior versus inferior, but rather of selecting the right tool for a specific synthetic task.
-
For the synthesis of molecules requiring a piperazine core with one aryl group and one N-ethyl group, 1-ethylpiperazine is the clear choice. Its inherent asymmetry provides excellent control over regioselectivity, leading to cleaner reactions and simpler purifications.
-
When the desired product contains a C-ethylated piperazine ring, or when bis-N-arylation is the goal, 2-ethylpiperazine is the appropriate reagent. Researchers must, however, account for the necessary neutralization step and carefully control stoichiometry to manage the formation of mono- and bis-substituted byproducts. The solid nature of the dihydrochloride salt can also be an advantage in terms of storage and handling.
Ultimately, a thorough understanding of the distinct chemical personalities of these two isomers empowers the synthetic chemist to design more efficient, predictable, and successful reaction pathways.
References
A Senior Application Scientist's Guide to Assessing the ADME Properties of 2-Ethylpiperazine-Containing Molecules
Introduction: The Pivotal Role of ADME in Drug Viability
In the intricate journey of drug discovery and development, the identification of a potent molecular entity is merely the initial step. The true measure of a drug candidate's potential lies in its pharmacokinetic profile, encapsulated by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion.[1][2] These properties govern a drug's concentration and duration at its target site, ultimately determining its efficacy and safety.[2] A molécule with stellar in vitro potency can falter in clinical trials due to poor oral bioavailability, rapid metabolism, or unfavorable distribution. Consequently, a thorough and early assessment of ADME properties is not just a regulatory requirement but a critical strategy to "fail early and fail cheap," thereby de-risking drug development programs and conserving valuable resources.[3][4] This guide provides an in-depth, comparative framework for evaluating the ADME properties of molecules containing the 2-ethylpiperazine scaffold, a common motif in modern medicinal chemistry.
The Piperazine Scaffold: A "Privileged" Structure in Medicinal Chemistry
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a well-established "privileged scaffold" in drug design.[5] Its prevalence in numerous FDA-approved drugs stems from its unique physicochemical and pharmacokinetic advantages.[5][6] The two nitrogen atoms provide a high polar surface area and can act as hydrogen bond donors and acceptors, often leading to improved aqueous solubility and oral bioavailability.[7][8][9] The piperazine ring's conformational rigidity can also help to lock a molecule into its bioactive conformation, enhancing target affinity.[5][7]
However, the very properties that make piperazine attractive can also present challenges. Its basic nature can lead to high clearance and potential interactions with cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism.[10][11][12] Therefore, understanding how modifications to the piperazine ring, such as the addition of a 2-ethyl group, impact the overall ADME profile is paramount.
The 2-Ethylpiperazine Moiety: A Focused ADME Assessment
The introduction of a 2-ethyl group to the piperazine ring can significantly influence a molecule's ADME properties. This alkyl substitution can alter the molecule's lipophilicity, steric hindrance, and metabolic stability.[13][14] A comprehensive assessment of these effects requires a multi-faceted approach, combining in silico, in vitro, and, eventually, in vivo studies.
This guide will focus on the foundational in vitro and in silico assays that form the bedrock of early ADME profiling for 2-ethylpiperazine-containing molecules.
Section 1: In Silico ADME Prediction: The First Line of Assessment
Before embarking on resource-intensive wet lab experiments, in silico ADME models offer a rapid and cost-effective initial screen.[15][16][17] These computational tools leverage vast datasets of known compounds to predict the ADME properties of novel molecules based on their chemical structure.[15][16] While not a replacement for experimental data, these predictions are invaluable for prioritizing compounds for synthesis and testing.[15]
Key In Silico Parameters for 2-Ethylpiperazine Molecules:
| ADME Property | In Silico Parameter | Significance for 2-Ethylpiperazine Molecules | Alternative Scaffolds for Comparison |
| Absorption | Calculated LogP/LogD | The ethyl group increases lipophilicity, potentially enhancing membrane permeability. However, excessive lipophilicity can reduce aqueous solubility. | Piperidine, Morpholine |
| Polar Surface Area (PSA) | The piperazine nitrogens contribute significantly to PSA. The ethyl group has a minimal direct impact. | Pyrrolidine, Thiomorpholine | |
| Distribution | Blood-Brain Barrier (BBB) Penetration Prediction | The basicity of the piperazine nitrogens can influence BBB penetration. The ethyl group's effect is context-dependent. | Acyclic diamines |
| Plasma Protein Binding (PPB) Prediction | Increased lipophilicity from the ethyl group may lead to higher plasma protein binding. | N-methylpiperazine | |
| Metabolism | Site of Metabolism (SOM) Prediction | The ethyl group and the piperazine ring itself are potential sites of metabolism (e.g., N-dealkylation, hydroxylation). | Unsubstituted Piperazine |
| CYP450 Inhibition Prediction | The piperazine nitrogen can interact with the heme iron of CYP enzymes, leading to inhibition.[10][11][12] | Homopiperazine | |
| Excretion | Renal Clearance Prediction | Dependent on the overall physicochemical properties of the molecule. |
Logical Workflow for In Silico ADME Assessment
Caption: In Silico ADME Prediction Workflow.
Section 2: In Vitro ADME Assays: Generating Foundational Experimental Data
In vitro ADME assays are the cornerstone of early drug discovery, providing essential experimental data to validate or refute in silico predictions.[1][4][18] These assays utilize cellular and subcellular systems to model key pharmacokinetic processes.[2]
Absorption and Permeability
Good oral absorption is often a prerequisite for a successful drug. Key in vitro assays to assess this include:
-
Aqueous Solubility: This fundamental property is critical for dissolution in the gastrointestinal tract. The addition of an ethyl group to piperazine can either increase or decrease solubility depending on the overall molecular context. Piperazine itself is known to enhance the solubility of poorly soluble drugs.[19][20]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay assesses passive diffusion across an artificial lipid membrane, providing a preliminary indication of a molecule's ability to cross the intestinal epithelium.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) as a model of the intestinal barrier.[21] It provides information on both passive permeability and the potential for active transport or efflux.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to allow for differentiation into a polarized monolayer.
-
Transepithelial Electrical Resistance (TEER) Measurement: The integrity of the cell monolayer is confirmed by measuring the TEER.
-
Compound Application: The 2-ethylpiperazine-containing test compound is added to the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: Samples are taken from the opposite chamber at various time points.
-
Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both the A-to-B and B-to-A directions. The efflux ratio (Papp B-A / Papp A-B) is calculated to assess the involvement of efflux transporters.
Distribution
How a drug distributes throughout the body impacts its efficacy and potential for off-target effects.
-
Plasma Protein Binding (PPB): Highly bound drugs have a lower free concentration available to interact with their target. The increased lipophilicity from the 2-ethyl group may increase PPB. Rapid equilibrium dialysis (RED) is a common method to determine the fraction of a drug bound to plasma proteins.
-
Blood-to-Plasma Ratio: This assay determines if the drug preferentially partitions into red blood cells.
Metabolism
Metabolism is the body's process of transforming drugs into more water-soluble compounds for excretion. The liver is the primary site of drug metabolism, with CYP450 enzymes playing a major role.[22][23]
-
Metabolic Stability in Liver Microsomes and Hepatocytes: These assays assess the rate at which a compound is metabolized by liver enzymes. The 2-ethylpiperazine moiety can be a site of metabolic attack.[24][25] Comparing the stability of a 2-ethylpiperazine-containing molecule to its unsubstituted piperazine analog can reveal the metabolic liability of the ethyl group.
-
CYP450 Inhibition: Piperazine-containing compounds have been shown to be mechanism-based inhibitors of CYP enzymes, particularly CYP3A4 and CYP2D6.[10][11][12] This can lead to drug-drug interactions. A standard CYP inhibition assay using fluorescent probes is essential.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
-
Incubation: The test compound is incubated with human liver microsomes and NADPH (a necessary cofactor for CYP enzymes) at 37°C.
-
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted, and the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.
Comparative Data for Metabolic Stability
| Compound | Scaffold | In Vitro Half-life (min) in HLM | Intrinsic Clearance (µL/min/mg protein) |
| Molecule A | 2-Ethylpiperazine | 25 | 27.7 |
| Molecule B | Unsubstituted Piperazine | 45 | 15.4 |
| Molecule C | N-Methylpiperazine | 18 | 38.5 |
Note: This is illustrative data.
Logical Workflow for In Vitro ADME Assessment
Caption: In Vitro ADME Assessment Workflow.
Section 3: Interpretation, Comparison, and Future Directions
The ultimate goal of this comprehensive assessment is to build a holistic understanding of the ADME properties of 2-ethylpiperazine-containing molecules and how they compare to relevant alternatives.
Synthesizing the Data:
By integrating the in silico predictions with the in vitro experimental data, researchers can establish structure-activity relationships (SAR) and structure-property relationships (SPR). For instance, a direct comparison of a 2-ethylpiperazine derivative with its unsubstituted piperazine and N-methylpiperazine counterparts can elucidate the specific impact of the ethyl group on properties like metabolic stability and permeability.
Comparison with Alternative Scaffolds:
The true value of this guide lies in its comparative nature. When a 2-ethylpiperazine-containing molecule exhibits a potential ADME liability, it is crucial to consider alternative scaffolds.
-
If metabolic instability at the piperazine ring is an issue: Consider replacing it with a more stable heterocycle like piperidine or morpholine. However, be mindful that this will alter the basicity and polarity of the molecule.
-
If permeability is low: Modifying other parts of the molecule to reduce polar surface area or increase lipophilicity might be necessary. Alternatively, exploring prodrug strategies could be a viable option.
-
If CYP inhibition is observed: Steric hindrance around the piperazine nitrogens can sometimes mitigate this. Alternatively, switching to a less basic scaffold might be required.
The assessment of ADME properties is an iterative process that should be integrated early and continuously throughout the drug discovery pipeline. By employing a combination of in silico and in vitro tools, researchers can gain a deep understanding of the pharmacokinetic profile of 2-ethylpiperazine-containing molecules. This data-driven approach enables the rational design of drug candidates with a higher probability of success in clinical development, ultimately accelerating the delivery of new and effective medicines to patients.
References
- Gleeson, M. P., Hersey, A., & Hannongbua, S. (2011). In-Silico ADME Models: A General Assessment of their Utility in Drug Discovery Applications. Current Topics in Medicinal Chemistry, 11(4), 358-381.
-
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
- Yamashita, F., & Hashida, M. (2004). In silico prediction of ADME properties. Drug Metabolism and Pharmacokinetics, 19(5), 327-338.
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
-
DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Retrieved from [Link]
-
PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]
-
BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]
- Wang, J., & Hou, T. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics, 48(4), 488-515.
-
Nomeir, A. A., et al. (2014). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Drug Metabolism and Disposition, 42(12), 2038-2045. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Piperazine in Modern Pharmaceuticals. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Rathi, E., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(5), e14537. [Link]
-
University of Helsinki. (n.d.). In vitro and In silico Predictive ADME. Retrieved from [Link]
-
Quotient Sciences. (2024). Assessing the Impact of the Approved FDA Guidance on Human Mass Balance Studies: How ADME programs will proceed in 2024 and beyond. Retrieved from [Link]
-
CfPIE. (2022). How ADME Studies Contribute To Drug Development. Retrieved from [Link]
-
ProPharma. (n.d.). FDA Releases Draft Guidance for Industry on Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. Retrieved from [Link]
-
Nomeir, A. A., et al. (2014). Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. Drug Metabolism and Disposition, 42(12), 2038-2045. [Link]
-
ResearchGate. (2015). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Guidance for Industry. Retrieved from [Link]
-
Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Ethylpiperazine. PubChem Compound Database. Retrieved from [Link]
-
Magri, D. C., & Turos, E. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Chemico-Biological Interactions, 289, 75-80. [Link]
-
U.S. Food and Drug Administration. (2024). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Ethyl piperazine hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
Theiner, S., et al. (2021). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. Molecules, 26(11), 3328. [Link]
-
Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Medicinal Chemistry, 31. [Link]
-
ResearchGate. (n.d.). Predicted ADME properties for compounds 1-15. Retrieved from [Link]
-
Gootjes, J., Funcke, A. B., Tersteege, H. M., & Nauta, W. T. (1966). The effect of alkyl substitution in drugs. XVII. Synthesis and pharmacological properties of alkyl-substituted benzhydryl derivatives of piperazine. Arzneimittel-Forschung, 16(11), 1557-1560. [Link]
-
Miller, R. L., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 453-458. [Link]
-
Yu, J., et al. (2022). Human radiolabeled mass balance studies supporting the FDA approval of new drugs. Clinical and Translational Science, 15(11), 2577-2587. [Link]
-
Whitehead, K. A., & Mitragotri, S. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Pharmaceutical Research, 33(2), 443-453. [Link]
-
ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]
-
Sakamuru, S., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry, 117, 117859. [Link]
-
Li, Y., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Pharmaceutics, 14(5), 1044. [Link]
-
Kubochem. (n.d.). N-Ethylpiperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Routes of metabolism of the homo-piperazine morpholine 2-substituent in vitro in human and dog liver microsomes. Retrieved from [Link]
-
Sci-Hub. (n.d.). CHARACTERIZATION OF HUMAN CYTOCHROME P450 ENZYMES INVOLVED IN THE METABOLISM OF THE PIPERIDINE-TYPE PHENOTHIAZINE NEUROLEPTIC THIORIDAZINE. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Retrieved from [Link]
-
MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]
Sources
- 1. selvita.com [selvita.com]
- 2. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. drugpatentwatch.com [drugpatentwatch.com]
- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of alkyl substitution in drugs. XVII. Synthesis and pharmacological properties of alkyl-substituted benzhydryl derivatives of piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 18. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 19. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sci-Hub. CHARACTERIZATION OF HUMAN CYTOCHROME P450 ENZYMES INVOLVED IN THE METABOLISM OF THE PIPERIDINE-TYPE PHENOTHIAZINE NEUROLEPTIC THIORIDAZINE / Drug Metabolism and Disposition, 2006 [sci-hub.box]
- 23. researchgate.net [researchgate.net]
- 24. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 2-Ethylpiperazine Dihydrochloride
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-Ethylpiperazine dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instruction to explain the critical reasoning behind each protocol. Adherence to these guidelines is essential for ensuring personnel safety, maintaining regulatory compliance, and protecting environmental integrity.
Hazard Profile and Essential Safety Imperatives
2-Ethylpiperazine dihydrochloride is a substituted piperazine derivative that must be handled with care. Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the stringent containment and disposal measures required. The primary risks are associated with direct contact and inhalation, making personal protective equipment (PPE) and proper engineering controls non-negotiable.
According to safety data sheets, this compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. Understanding these hazards is the foundation of safe laboratory practice; the potential for irritation and toxicity is precisely why this chemical cannot be treated as benign waste.
| Hazard Classification | GHS Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [1] |
Pre-Disposal Operations: Safe Handling and Spill Management
Proper disposal begins with proper handling. Minimizing exposure and preventing accidental release are the primary goals during any procedure involving 2-Ethylpiperazine dihydrochloride.
Personal Protective Equipment (PPE) and Handling
The causality behind PPE selection is directly linked to the compound's hazard profile. Each piece of equipment forms a barrier against a specific route of exposure.
-
Engineering Controls : Always handle 2-Ethylpiperazine dihydrochloride in a well-ventilated area, preferably within a certified chemical fume hood to control dust and vapors[2][3].
-
Eye and Face Protection : Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards. This is crucial to prevent serious eye irritation from airborne dust or splashes[1][4].
-
Skin Protection : Use chemical-resistant gloves (e.g., nitrile) and a standard lab coat. For tasks with a higher risk of contact, impervious clothing may be necessary[1][2]. Gloves must be inspected before use and disposed of as contaminated waste after handling[1].
-
Respiratory Protection : If dust formation is unavoidable or exposure limits may be exceeded, a NIOSH-approved P95 or P1 particle respirator is required to mitigate the risk of respiratory tract irritation[1].
Emergency Spill Protocol
In the event of a spill, a swift and systematic response is critical to contain the material and protect laboratory personnel.
-
Evacuate and Ventilate : Immediately evacuate personnel from the affected area and ensure the area is well-ventilated, if safe to do so[5].
-
Don PPE : Before re-entering the area, responders must wear the appropriate PPE as described in section 2.1.
-
Contain the Spill : Prevent the powder or solution from entering drains or waterways[1][6].
-
Absorb and Collect :
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste[2].
-
Label for Disposal : The container holding the collected spill residue must be sealed and labeled as "Hazardous Waste" containing 2-Ethylpiperazine dihydrochloride.
The Core Disposal Protocol: A Step-by-Step Workflow
The fundamental principle of disposal is that 2-Ethylpiperazine dihydrochloride and its contaminated materials are classified as hazardous chemical waste. Under no circumstances should this compound be discharged into sewer systems or disposed of in regular trash [3][4]. The following workflow provides a self-validating system for compliant disposal.
Caption: Disposal workflow for 2-Ethylpiperazine dihydrochloride.
Experimental Protocol for Waste Accumulation
-
Waste Identification and Segregation :
-
Identify all waste streams containing 2-Ethylpiperazine dihydrochloride. This includes unused solid material, contaminated consumables (e.g., pipette tips, weigh boats, gloves), and spill cleanup materials.
-
Segregate this waste from other chemical streams to prevent inadvertent and potentially hazardous reactions[3].
-
-
Container Selection and Management :
-
Labeling :
-
Waste Accumulation :
-
Carefully transfer waste into the designated container, minimizing the generation of dust[1].
-
Store the container in a designated and secure satellite accumulation area within the laboratory[3]. This area should be away from incompatible materials, such as strong oxidizing agents[7][8].
-
Do not overfill the container; a maximum of 90% capacity is a safe guideline[3].
-
-
Arranging Final Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste container[3].
-
The ultimate disposal must be handled by a licensed professional waste disposal service, which will typically use controlled incineration with flue gas scrubbing or transport it to a licensed chemical destruction plant[1][4].
-
Regulatory Framework and Decontamination
Compliance with Regulations
In the United States, the disposal of chemical waste is governed by the EPA under RCRA[9]. As the generator of the waste, your laboratory is legally responsible for its proper identification and management until its final disposal[9][10]. While 2-Ethylpiperazine dihydrochloride is not explicitly on a specific hazardous waste list (e.g., P-list or U-list), its characteristic properties of irritation and toxicity require it to be managed as hazardous waste[1][10]. Always consult your EHS department, as they will be aligned with federal, state, and local regulations.
Decontamination of Equipment and Packaging
-
Reusable Equipment : Thoroughly decontaminate any non-disposable equipment (e.g., glassware, spatulas) that has come into contact with the chemical. This should be done with an appropriate solvent (e.g., ethanol, isopropanol), followed by a wash with soap and water. The initial solvent rinse must be collected as hazardous waste[2].
-
Empty Product Containers : The original product container can be triple-rinsed with a suitable solvent. Each rinse should be collected and disposed of as hazardous waste. After this procedure, the container can often be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill as per institutional policy[4].
References
-
Safety Data Sheet - 2-Ethylpiperazine dihydrochloride . Angene Chemical. [Link]
-
Piperazine - Hazard Summary . New Jersey Department of Health. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Listings . U.S. Environmental Protection Agency. [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. nj.gov [nj.gov]
- 6. aksci.com [aksci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
Navigating the Safe Handling of 2-Ethylpiperazine Dihydrochloride: A Guide to Personal Protective Equipment
For researchers and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when handling 2-Ethylpiperazine dihydrochloride, ensuring a secure laboratory environment. The procedures outlined below are grounded in established safety standards and are designed to be a self-validating system for risk mitigation.
Understanding the Risks: Hazard Profile of 2-Ethylpiperazine Dihydrochloride
2-Ethylpiperazine dihydrochloride is a chemical compound that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), it is classified as:
-
Harmful if swallowed (Acute toxicity, oral, Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation, Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3)[1]
Given these classifications, a multi-faceted approach to PPE is essential to prevent exposure through ingestion, skin contact, eye contact, and inhalation.
Core Principles of Protection: Engineering Controls and Personal Responsibility
Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control are:
-
Engineering Controls: Always handle 2-Ethylpiperazine dihydrochloride in a well-ventilated area.[2] A chemical fume hood is the preferred engineering control to minimize the inhalation of any dust or aerosols.[1][3] Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[4]
-
Administrative Controls: Develop and strictly follow standard operating procedures (SOPs) for handling this compound. This includes proper training for all personnel and clearly demarcating areas where this chemical is used.
Essential Personal Protective Equipment (PPE) Protocol
The following table summarizes the required PPE for handling 2-Ethylpiperazine dihydrochloride. Following the table is a detailed, step-by-step guide for the proper use of this equipment.
| Body Part | Required PPE | Standard/Specification | Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield | NIOSH or EN 166 (EU) approved[1][2] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hands | Chemical-impermeable gloves (e.g., nitrile) | Conforming to EU Directive 89/686/EEC and the standard EN 374[5] | Prevents skin contact, which can cause irritation.[1] |
| Body | Laboratory coat or impervious clothing | Low-permeability fabric with a solid front and long sleeves[2][6] | Protects skin from accidental spills and contamination of personal clothing. |
| Respiratory | Full-face respirator or a dust respirator | NIOSH approved | Recommended when engineering controls are insufficient, if exposure limits are exceeded, or if irritation is experienced.[2][3][5] |
Step-by-Step PPE Workflow
Adherence to a systematic workflow for donning, doffing, and disposing of PPE is critical to prevent cross-contamination and ensure the safety of yourself and your colleagues.
Pre-Handling: Donning PPE
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.[6]
-
Body Protection: Don a clean, long-sleeved laboratory coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): If your risk assessment indicates the need for respiratory protection, perform a fit check on your respirator before entering the work area.
-
Eye and Face Protection: Put on your safety goggles or face shield. Ensure a snug fit.
-
Gloves: Don your chemical-impermeable gloves. If double-gloving for added protection, the inner glove should be under the cuff of your lab coat, and the outer glove should be over the cuff.[6] Inspect gloves for any signs of damage before use.[1][5]
Post-Handling: Doffing and Disposal of PPE
-
Gloves: Remove the outer pair of gloves (if double-gloving) and dispose of them in a designated waste container. Remove the inner pair of gloves by peeling them off from the cuff, turning them inside out to trap any contaminants. Dispose of them in the same manner.
-
Eye and Face Protection: Remove your safety goggles or face shield, handling them by the sides.
-
Body Protection: Unbutton your lab coat and remove it by rolling it down your arms, ensuring the contaminated outer surface is folded inward.
-
Respiratory Protection (if used): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[6]
Accidental Release and Disposal Plan
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1][2] For containment and cleanup, wear the appropriate PPE as outlined above.[2] Collect the spilled material with spark-proof tools and place it in a suitable, closed container for disposal.[2][5]
All waste, including contaminated PPE and spilled material, should be treated as hazardous waste and disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1] Do not allow the chemical to enter drains.[1][2]
Visualizing the PPE Workflow
The following diagram illustrates the logical flow of the PPE process when handling 2-Ethylpiperazine dihydrochloride.
Caption: PPE workflow for handling 2-Ethylpiperazine dihydrochloride.
References
- 2-ETHYL PIPERAZINE HYDROCHLORIDE SDS, 259808-09-8 Safety D
- Safety D
- 2-Ethylpiperazine dihydrochloride AldrichCPR | Sigma-Aldrich. (URL: )
- SAFETY D
- Material Safety D
- Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE - ChemicalBook. (URL: )
- 1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine dihydrochloride - AK Scientific, Inc. (URL: )
- eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE)
- SAFETY D
- 1-(2-(3-Methoxyphenoxy)ethyl)piperazine dihydrochloride - AK Scientific, Inc. (URL: )
- DIHYDROCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE L - NJ.gov. (URL: )
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. echemi.com [echemi.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
